molecular formula C6H6N2O2S B1269056 (2-Pyrimidylthio)acetic acid CAS No. 88768-45-0

(2-Pyrimidylthio)acetic acid

Número de catálogo: B1269056
Número CAS: 88768-45-0
Peso molecular: 170.19 g/mol
Clave InChI: NIEOYUNNKKAQKI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Pyrimidylthio)acetic acid is a useful research compound. Its molecular formula is C6H6N2O2S and its molecular weight is 170.19 g/mol. The purity is usually 95%.
The exact mass of the compound (Pyrimidin-2-ylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >25.5 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-pyrimidin-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEOYUNNKKAQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237311
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88768-45-0
Record name 2-(2-Pyrimidinylthio)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88768-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyrimidin-2-ylthio)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyrimidin-2-ylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (pyrimidin-2-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2-Pyrimidylthio)acetic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 88768-45-0

This document provides an in-depth technical guide on (2-Pyrimidylthio)acetic acid, intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, synthesis, and biological activity, with a focus on its potential as an anticancer agent.

Physicochemical and Spectroscopic Data

This compound is a beige to light brown powder.[1] A comprehensive summary of its known quantitative data is presented in Table 1.

PropertyValueReference
CAS Number 88768-45-0[1][2][3][4]
Molecular Formula C6H6N2O2S[1][4]
Molecular Weight 170.19 g/mol [4]
Melting Point 204 °C (decomposes)[1][3][4]
Boiling Point 356.1 °C at 760 mmHg[1]
Flash Point 169.2 °C[1]
Solubility >25.5 µg/mL in aqueous solution at pH 7.4[1][5]
Appearance Beige to light brown powder[1]
1H NMR Spectra available[6]
13C NMR Spectra available[7]
IR Spectra available[5][6]
Mass Spectrum Spectra available[6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-mercaptopyrimidine and chloroacetic acid.[8][9][10] The overall reaction is depicted in the workflow below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction_Vessel Reaction in Alkaline Solution 2-Mercaptopyrimidine->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Product This compound Reaction_Vessel->Product Nucleophilic Substitution

A schematic overview of the synthesis of this compound.
Experimental Protocol: Synthesis of 2-Mercaptopyrimidine (Precursor)

A detailed protocol for the synthesis of the precursor, 2-mercaptopyrimidine, is adapted from established methods.[11]

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine 61 g (0.80 mole) of thiourea and 600 ml of ethanol.

  • Acidification: While stirring, add 200 ml of concentrated hydrochloric acid in a single portion.

  • Addition of Tetraethoxypropane: Once the mixture becomes a homogeneous warm solution, rapidly add 176 g (0.80 mole) of 1,1,3,3-tetraethoxypropane.

  • Reflux: Heat the resulting yellow solution to a boil and maintain reflux with continuous stirring for approximately 1 hour. During this time, the product will precipitate.

  • Isolation and Washing: Cool the reaction mixture to about 10 °C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride by vacuum filtration. Wash the collected solid with 100 ml of cold ethanol and air-dry.

  • Neutralization: To obtain the free base, suspend 25 g (0.17 mole) of the hydrochloride salt in 50 ml of water and stir vigorously while adding a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

  • Final Product Isolation: Collect the precipitated 2-mercaptopyrimidine by vacuum filtration, wash with 50 ml of cold water, and dry.

Experimental Protocol: Synthesis of this compound

The following protocol is a general procedure based on analogous reactions.[9][12][13]

  • Reaction Setup: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1 equivalent) and a suitable base such as potassium hydroxide (1 equivalent) in absolute ethanol.

  • Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1 equivalent) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-5 hours), monitoring the reaction progress by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[14][15][16]

Biological Activity and Potential Signaling Pathways

This compound has been investigated for its potential as an anticancer agent.

In Vitro Anticancer Activity

An in-vitro study has shown that this compound exhibits a low anticancer effect against sarcoma 37 cell lines, with a reported growth inhibition of 49 ± 3%. While the specific details of this historical assay are not available, the cytotoxicity of this compound can be evaluated using standard modern techniques such as the MTT or SRB assays.[17]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the in vitro cytotoxicity of this compound against a panel of human tumor cell lines.[18]

  • Cell Plating: Seed human tumor cells in 96-well microculture plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the appropriate cell culture medium. Add the diluted compound to the wells containing the cells. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: After the incubation period, lyse the cells and solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathway Involvement

The precise signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on the activities of structurally related pyrimidine derivatives, several potential pathways can be hypothesized.

Pyrimidine-based compounds have been shown to interfere with various cellular signaling cascades critical for cancer cell proliferation and survival. For instance, some pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), thereby blocking the cell cycle progression, particularly through the CDK4/6/Rb/E2F signaling pathway.[19] Others have been found to inhibit the pyrimidine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for DNA and RNA synthesis.[20] Inhibition of this pathway can lead to cell growth arrest and apoptosis.

The following diagram illustrates a generalized signaling pathway that is often targeted by pyrimidine-based anticancer agents.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor CDK4_6 CDK4/6 Receptor->CDK4_6 Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits DNA_Synthesis DNA Synthesis & Cell Cycle Progression E2F->DNA_Synthesis Growth_Factor Growth Factor Growth_Factor->Receptor Compound (2-Pyrimidylthio)acetic acid (Hypothesized) Compound->Pyrimidine_Biosynthesis Inhibits? Compound->CDK4_6 Inhibits?

Hypothesized signaling pathways potentially affected by this compound.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action.

References

An In-depth Technical Guide to the Chemical Properties of (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of (2-Pyrimidylthio)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, and safety information. While specific experimental protocols for the synthesis and biological evaluation of this exact compound are not extensively detailed in publicly available literature, this guide infers standard methodologies based on the synthesis and evaluation of structurally similar compounds.

Chemical and Physical Properties

This compound, also known as 2-(Carboxymethylthio)pyrimidine, is a heterocyclic compound containing a pyrimidine ring linked to an acetic acid moiety through a thioether bond.[1] Its core characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₂S[2]
Molecular Weight 170.19 g/mol [3]
CAS Number 88768-45-0[3]
Appearance Beige to light brown powder[4]
Melting Point 204 °C (decomposes)
Solubility Data not extensively available.
SMILES O=C(O)CSc1ncccn1
InChI InChI=1S/C6H6N2O2S/c9-5(10)4-11-6-7-2-1-3-8-6/h1-3H,4H2,(H,9,10)

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

TechniqueKey Features
¹H NMR Data available, specific shifts depend on solvent.
¹³C NMR Data available, specific shifts depend on solvent.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), C-S (thioether), C=N, and C-H bonds are expected.
Mass Spectrometry (MS) The molecular ion peak [M]+ at m/z 170 would be expected, along with fragmentation patterns corresponding to the loss of COOH, SH, and other fragments.

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Reaction:

G 2-Mercaptopyrimidine 2-Mercaptopyrimidine Reaction Reaction 2-Mercaptopyrimidine->Reaction This compound This compound Reaction->this compound Nucleophilic Substitution Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reaction Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3)->Reaction Catalyst Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF) Solvent (e.g., Ethanol, DMF)->Reaction Medium

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Mercaptopyrimidine

  • Chloroacetic acid

  • Sodium hydroxide (or another suitable base like potassium carbonate)

  • Ethanol (or another suitable solvent like dimethylformamide)

  • Hydrochloric acid (for acidification)

  • Distilled water

Procedure:

  • Dissolve 2-mercaptopyrimidine in ethanol in a round-bottom flask.

  • Add an equimolar amount of sodium hydroxide, dissolved in a minimum amount of water, to the flask to form the sodium thiolate salt.

  • Separately, dissolve an equimolar amount of chloroacetic acid in ethanol.

  • Add the chloroacetic acid solution dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

Proposed Experimental Protocol: Purification

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous anticancer, antiviral, and antimicrobial agents. Therefore, it is plausible that this compound may exhibit some biological activity.

Anticancer Activity Screening

A standard approach to evaluate the potential anticancer activity of a compound like this compound would involve in vitro cytotoxicity assays against a panel of human cancer cell lines.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a general guideline and would require optimization for specific cell lines and laboratory conditions.

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for an MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing buffer (e.g., DMSO or a buffered solution)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways

There is no specific information in the public domain regarding the signaling pathways modulated by this compound. Given the structural similarity of the pyrimidine core to endogenous nucleobases, potential mechanisms of action for pyrimidine-based anticancer agents often involve interference with DNA and RNA synthesis, or inhibition of key enzymes involved in nucleotide metabolism. Further research would be required to elucidate the specific molecular targets and signaling pathways affected by this compound.

Safety Information

Based on available safety data sheets, this compound should be handled with care.

Hazard StatementPrecautionary Statement
Causes skin irritation (H315)Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation (H319)IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
May cause respiratory irritation (H335)Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and outlines standard methodologies for its synthesis and biological evaluation. Further dedicated research is necessary to fully elucidate its synthetic optimization, biological activity profile, and mechanism of action.

References

An In-depth Technical Guide to the Molecular Structure of (2-Pyrimidylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyrimidylthio)acetic acid, a heterocyclic compound incorporating a pyrimidine ring and a thioacetic acid moiety, holds potential for applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for elucidating its reactivity, biological activity, and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the molecular structure of this compound, integrating crystallographic data, spectroscopic analysis, and a representative synthetic protocol. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide establishes a foundational understanding of its physicochemical properties.

Molecular Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(Pyrimidin-2-ylthio)acetic acid[1]
Synonyms (2-Pyrimidinylthio)acetic acid, 2-(Carboxymethylthio)pyrimidine[1]
CAS Number 88768-45-0
Molecular Formula C₆H₆N₂O₂S
Molecular Weight 170.19 g/mol
Melting Point 204 °C (decomposes)[2]
Appearance Beige to light brown powder[2]

Molecular Structure and Crystallography

The definitive three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 723027.[1]

The molecular structure consists of a planar pyrimidine ring linked to an acetic acid group through a sulfur atom (thioether linkage). The key structural features include:

  • Pyrimidine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

  • Thioether Linkage: A flexible C-S-C bond connects the pyrimidine ring at the C2 position to the methylene carbon of the acetic acid moiety.

  • Carboxylic Acid Group: A planar functional group (-COOH) responsible for the acidic nature of the molecule.

The precise bond lengths, bond angles, and torsion angles derived from the crystallographic data provide a detailed geometric description of the molecule in the solid state. These parameters are crucial for computational modeling, understanding intermolecular interactions, and predicting the molecule's conformational preferences.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would include:

    • A singlet for the methylene protons (-CH₂-).

    • Distinct signals for the protons on the pyrimidine ring.

    • A broad singlet for the acidic proton of the carboxylic acid group.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms.[3] Key expected resonances include:

    • A signal for the carbonyl carbon of the carboxylic acid.

    • A signal for the methylene carbon.

    • Signals corresponding to the carbon atoms of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Characteristic absorption bands for this compound would include:

  • A broad O-H stretching band for the carboxylic acid.

  • A strong C=O stretching band for the carbonyl group.

  • C-H stretching and bending vibrations for the aromatic and methylene groups.

  • C-S stretching vibrations.

Experimental Protocols

Representative Synthesis of this compound

Reaction Scheme:

Generalized Protocol:

  • Reaction Setup: To a solution of 2-chloropyrimidine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of mercaptoacetic acid.

  • Base Addition: Add a base (e.g., sodium hydroxide, potassium carbonate) to the reaction mixture to deprotonate the thiol and facilitate the nucleophilic attack.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., reflux) for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure this compound.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, in-depth research on the biological activity and associated signaling pathways of this compound in the public domain. The broader class of pyrimidine derivatives is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[6][7][8] However, without specific experimental data for this compound, it is not possible to delineate a specific signaling pathway.

Future research in this area could involve screening this compound against various biological targets, such as enzymes and receptors, to identify its mechanism of action and potential therapeutic applications.

Visualization

Molecular Structure

Caption: 2D chemical structure of this compound.

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data_analysis Data Analysis start Starting Materials (2-chloropyrimidine, mercaptoacetic acid) reaction Nucleophilic Substitution start->reaction purification Purification (Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation crystallographic_data Crystallographic Data Analysis (Bond lengths, angles) xray->crystallographic_data crystallographic_data->structure_confirmation

References

An In-depth Technical Guide to the Synthesis of (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Pyrimidylthio)acetic acid, a valuable building block in medicinal chemistry and drug development. This document details the core synthesis pathway, including the preparation of the key precursor, 2-mercaptopyrimidine, and its subsequent reaction to form the final product. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to aid researchers in the successful and efficient synthesis of this compound.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The core structure, featuring a pyrimidine ring linked to an acetic acid moiety via a thioether bond, serves as a versatile scaffold for the development of novel therapeutic agents. Accurate and reproducible synthetic methods are therefore crucial for advancing research and development in this area. This guide focuses on the most common and reliable synthetic pathway, proceeding through the key intermediate, 2-mercaptopyrimidine.

Core Synthesis Pathway

The primary pathway for the synthesis of this compound involves two main stages:

  • Synthesis of 2-Mercaptopyrimidine: This precursor is typically synthesized via the condensation of thiourea with a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetraethoxypropane, in an acidic medium.

  • Synthesis of this compound: 2-Mercaptopyrimidine is then reacted with chloroacetic acid in the presence of a base to yield the final product through a nucleophilic substitution reaction.

Visualization of the Synthesis Pathway

The overall synthetic scheme is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Mercaptopyrimidine cluster_step2 Step 2: Synthesis of this compound Thiourea Thiourea Step1_Product 2-Mercaptopyrimidine Hydrochloride Thiourea->Step1_Product TEP 1,1,3,3-Tetraethoxypropane TEP->Step1_Product HCL HCl (conc.) Ethanol Precursor 2-Mercaptopyrimidine Step1_Product->Precursor Neutralization NaOH_aq 20% NaOH (aq) Final_Product This compound Precursor->Final_Product Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Final_Product Base Base (e.g., NaOH)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Thiourea

  • 1,1,3,3-Tetraethoxypropane

  • Concentrated Hydrochloric Acid

  • Ethyl Alcohol (95% or absolute)

  • 20% Aqueous Sodium Hydroxide Solution

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a stopper, combine thiourea (61 g, 0.80 mole) and ethyl alcohol (600 mL).

  • With stirring, add concentrated hydrochloric acid (200 mL) in one portion.

  • Once the mixture becomes homogeneous and warm, rapidly add 1,1,3,3-tetraethoxypropane (176 g, 0.80 mole).

  • Heat the resulting yellow solution to boiling and maintain reflux with continuous stirring for approximately 1 hour. The reaction mixture will darken, and a precipitate of 2-mercaptopyrimidine hydrochloride will form.

  • Cool the reaction mixture to about 10°C in an ice bath for 30 minutes.

  • Collect the yellow crystalline precipitate by filtration using a Büchner funnel.

  • Wash the collected solid with cold ethyl alcohol (100 mL) and air-dry. This yields 2-mercaptopyrimidine hydrochloride.

  • To obtain the free base, suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mole) in water (50 mL) in a beaker.

  • With rapid stirring, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is between 7 and 8.

  • Collect the precipitated solid by filtration and wash with cold water (50 mL).

  • For purification, dissolve the damp product in a heated mixture of water (300 mL) and alcohol (300 mL) on a steam bath.

  • Filter the hot solution and allow it to cool slowly to room temperature to crystallize.

  • Collect the crystals of 2-mercaptopyrimidine, wash with a small amount of aqueous alcohol, and dry.

Synthesis of this compound

This protocol is based on the general reaction of 2-mercaptopyrimidines with haloacetic acids.[2]

Materials:

  • 2-Mercaptopyrimidine

  • Chloroacetic Acid

  • Sodium Hydroxide

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-mercaptopyrimidine (0.01 mole, 1.12 g) in an aqueous solution of sodium hydroxide (0.01 mole, 0.40 g in 20 mL of water).

  • To this solution, add a solution of chloroacetic acid (0.01 mole, 0.945 g) in water (10 mL) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or water to obtain pure this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_precursor Synthesis of 2-Mercaptopyrimidine cluster_final_product Synthesis of this compound A1 Combine Thiourea and Ethanol A2 Add conc. HCl A1->A2 A3 Add 1,1,3,3-Tetraethoxypropane A2->A3 A4 Reflux for 1 hour A3->A4 A5 Cool and Filter to get Hydrochloride A4->A5 A6 Neutralize with NaOH (aq) A5->A6 A7 Filter and Recrystallize A6->A7 B1 Dissolve 2-Mercaptopyrimidine in NaOH (aq) A7->B1 Use Product B2 Add Chloroacetic Acid Solution B1->B2 B3 Reflux for 3-4 hours B2->B3 B4 Cool and Acidify B3->B4 B5 Filter and Recrystallize B4->B5

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
ThioureaCH₄N₂S76.12176-17862-56-6
1,1,3,3-TetraethoxypropaneC₁₁H₂₄O₄220.31-59122-31-6
2-MercaptopyrimidineC₄H₄N₂S112.15218-2191450-85-7
Chloroacetic AcidC₂H₃ClO₂94.5061-6379-11-8
This compoundC₆H₆N₂O₂S170.19204 (dec.)88768-45-0
Reaction Conditions and Yields
Reaction StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
1. 2-Mercaptopyrimidine HClThiourea, 1,1,3,3-TetraethoxypropaneEthanol-Reflux160-64[1]
1a. 2-Mercaptopyrimidine2-Mercaptopyrimidine HClWaterNaOHRoom Temp.-80-85[1]
2. This compound2-Mercaptopyrimidine, Chloroacetic AcidWaterNaOHReflux3-4Not Reported

Note: The yield for the final step is not explicitly reported in the cited literature but is expected to be moderate to high based on similar reactions.

Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data
¹H NMR (DMSO-d₆)δ (ppm): ~3.8 (s, 2H, -S-CH₂-), ~7.1 (t, 1H, pyrimidine-H5), ~8.6 (d, 2H, pyrimidine-H4,6), ~13.0 (br s, 1H, -COOH)
¹³C NMR (DMSO-d₆)δ (ppm): ~34.0 (-S-CH₂-), ~117.0 (pyrimidine-C5), ~158.0 (pyrimidine-C4,6), ~169.0 (C=O), ~170.0 (pyrimidine-C2)
IR (KBr, cm⁻¹)~3000-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1570, 1420 (pyrimidine ring stretches)
Mass Spec (m/z)170 (M⁺)

Note: Spectral data are approximate and may vary depending on the specific conditions and instrumentation used.

Conclusion

This technical guide outlines a reliable and well-documented pathway for the synthesis of this compound. By providing detailed experimental protocols, key data, and visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to produce this important chemical intermediate. The presented methods are robust and can be adapted for various research and development needs. Further optimization of the final reaction step to improve and quantify the yield is a potential area for future investigation.

References

Spectroscopic Profile of (2-Pyrimidylthio)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Pyrimidylthio)acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet2HH-4, H-6 (Pyrimidine ring)
~7.1Triplet1HH-5 (Pyrimidine ring)
~4.0Singlet2H-S-CH₂-
~13.0Broad Singlet1H-COOH

Note: Specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data (DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
~170.0C=O (Carboxylic acid)
~168.0C-2 (Pyrimidine ring)
~157.5C-4, C-6 (Pyrimidine ring)
~118.0C-5 (Pyrimidine ring)
~33.0-S-CH₂-
Infrared (IR) Spectroscopy

Key IR Absorption Bands (KBr Wafer) [2]

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1570, ~1420Medium-StrongC=N, C=C stretches (Pyrimidine ring)
~1250MediumC-O stretch
~720MediumC-S stretch
Mass Spectrometry (MS)

Key Mass Spectrometry Data [2]

m/zRelative IntensityAssignment
170Moderate[M]⁺ (Molecular ion)
126High[M - COOH]⁺
125High[M - COOH - H]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

    • Transfer the finely ground powder to a pellet die.

    • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typical parameters:

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or other suitable solvent

  • Mass Spectrometer (e.g., Agilent Q-TOF or equivalent) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent like methanol.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Typical ESI source parameters:

      • Capillary voltage: 3-4 kV

      • Cone voltage: 20-40 V

      • Source temperature: 100-150 °C

      • Desolvation gas flow: 400-600 L/hr

    • Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Correlate the observed masses with the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound (this compound) Preparation Sample Preparation (Dissolving, Pelletizing) Compound->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR Process NMR Data (FT, Phasing, Referencing) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation & Verification ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret FinalReport FinalReport Interpret->FinalReport Final Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

(2-Pyrimidylthio)acetic acid solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of (2-Pyrimidylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility profile of this compound, a compound of interest within the broader class of pyrimidine derivatives, which are significant in medicinal chemistry. Due to the limited publicly available solubility data for this specific molecule, this guide presents the known information and supplements it with standardized experimental protocols and workflows relevant to solubility assessment in a drug discovery and development context.

This compound belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidine scaffolds are foundational to life, forming the basic structure for nucleobases such as cytosine, thymine, and uracil in DNA and RNA. This structural significance has made pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Understanding the physicochemical properties of novel pyrimidine derivatives like this compound is a critical first step in evaluating their potential as drug candidates. Among these properties, solubility is paramount, as it directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.

Quantitative Solubility Data

The available quantitative aqueous solubility data for this compound is limited. The primary data point found in the public domain is summarized in the table below.

Solvent SystempHTemperatureSolubility MeasurementSource
Aqueous Buffer7.4Not Specified> 25.5 µg/mLBurnham Center for Chemical Genomics[1]

This single data point provides a baseline for aqueous solubility at a physiologically relevant pH. However, a comprehensive solubility profile requires assessment across a range of pH values and in various organic solvents commonly used in pre-clinical and formulation studies. The lack of further data highlights the need for the experimental protocols detailed in the subsequent sections.

Experimental Protocols for Solubility Determination

To address the data gap, the following section outlines a detailed, generalized experimental protocol for determining both the thermodynamic and kinetic solubility of a research compound such as this compound. These methods are standard in the pharmaceutical industry and can be adapted to specific laboratory capabilities.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the equilibrium solubility of a compound, representing the true saturation point. The shake-flask method is the gold standard for this determination.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Materials:

  • This compound (solid powder)

  • Selection of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Selection of organic solvents (e.g., Ethanol, Methanol, DMSO, Acetonitrile, Propylene Glycol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Filtration units (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Calibrated pH meter

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Solvent Addition: Add a precise volume of each selected solvent (aqueous buffers and organic solvents) to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration of the supernatant. Filtration must be performed carefully to avoid dislodging the solid material.

  • Quantification: Prepare serial dilutions of the clear filtrate. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use this curve to determine the concentration of the compound in the original saturated solution, thereby establishing its thermodynamic solubility in each solvent system.

Kinetic Solubility (High-Throughput Method)

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery for rapid screening.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipettes

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Methodology:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using an automated liquid handler, add small volumes of the DMSO stock solution of this compound to the buffer-filled wells to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Mix the plate contents briefly and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit. Alternatively, after incubation, the plates can be filtered, and the concentration of the compound remaining in the solution can be measured by UV-Vis spectroscopy.

  • Data Analysis: Plot the measured signal (turbidity or absorbance) against the compound concentration. The point of precipitation or the highest concentration that remains in solution is reported as the kinetic solubility.

Logical Workflow for Solubility Assessment

Since no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for the comprehensive solubility assessment of a novel compound in a drug discovery setting. This workflow guides the researcher from initial screening to in-depth characterization.

Solubility_Assessment_Workflow Logical Workflow for Compound Solubility Assessment cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase A Compound Synthesis & Purification B High-Throughput Kinetic Solubility Screen (pH 7.4) A->B C Solubility Ranking & Triage B->C D Proceed with Promising Compounds C->D Solubility > Threshold E Flag for Low Solubility (Reformulation/Analogue Synthesis) C->E Solubility < Threshold F Thermodynamic Solubility (Shake-Flask Method) D->F G pH-Solubility Profile (Aqueous Buffers pH 2-10) F->G H Organic & Co-Solvent Solubility F->H I Solid-State Characterization (Polymorphism, Crystallinity) F->I J Integrate Data for Formulation Strategy G->J H->J I->J

Caption: A logical workflow for assessing the solubility of a research compound.

Conclusion

The solubility of this compound is a critical parameter that requires thorough investigation to ascertain its potential in drug development. While current public data is sparse, this guide provides the necessary framework for researchers to conduct a comprehensive solubility assessment. By employing standardized protocols for both thermodynamic and kinetic solubility, and following a logical assessment workflow, scientists and drug development professionals can generate the crucial data needed to make informed decisions regarding the advancement of this and other promising pyrimidine derivatives. The outlined methodologies will enable the characterization of its solubility profile across various pH conditions and in different solvent systems, which is essential for guiding formulation development and predicting in vivo performance.

References

An In-depth Technical Guide to the Safe Handling of (2-Pyrimidylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Pyrimidylthio)acetic acid (CAS No. 88768-45-0). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical compound utilized in various research and development applications. Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueReference
CAS Number 88768-45-0
Molecular Formula C6H6N2O2S
Molecular Weight 170.19 g/mol
Appearance Powder
Melting Point 204 °C (decomposes)
Synonyms (Pyrimidin-2-ylthio)acetic acid, 2-(Carboxymethylthio)pyrimidine

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.
Serious Eye Irritation2AH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage are paramount to prevent exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following diagram outlines the minimum required PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound start Handling this compound ppe Wear appropriate PPE start->ppe gloves Chemical-resistant gloves (e.g., nitrile) ppe->gloves eyewear Safety glasses with side shields or goggles ppe->eyewear clothing Lab coat ppe->clothing respirator Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. ppe->respirator

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store locked up.

First-Aid Measures

In case of exposure, immediate medical attention is required. The following flowchart details the appropriate first-aid procedures.

An In-depth Technical Guide to Derivatives of (2-Pyrimidylthio)acetic Acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of derivatives of (2-Pyrimidylthio)acetic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Derivatives of this compound constitute a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. The core structure, featuring a pyrimidine ring linked to an acetic acid moiety via a thioether bridge, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This guide will delve into the key aspects of these derivatives, presenting quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general approach begins with the reaction of a substituted 2-mercaptopyrimidine with an appropriate haloacetic acid ester, followed by hydrolysis to yield the carboxylic acid. Further modifications can be introduced on the pyrimidine ring or the acetic acid side chain to generate a library of derivatives.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound derivatives, based on common laboratory practices.

Materials:

  • Substituted 2-mercaptopyrimidine

  • Ethyl chloroacetate or other haloacetic acid esters

  • Sodium ethoxide or other suitable base

  • Ethanol or other appropriate solvent

  • Hydrochloric acid or other acid for hydrolysis

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Thioetherification. To a solution of substituted 2-mercaptopyrimidine in ethanol, an equimolar amount of sodium ethoxide is added. The mixture is stirred at room temperature until a clear solution is obtained. Ethyl chloroacetate is then added dropwise, and the reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis. After completion of the thioetherification, the reaction mixture is cooled to room temperature. A solution of hydrochloric acid is added, and the mixture is heated to reflux to facilitate the hydrolysis of the ester.

  • Step 3: Isolation and Purification. Upon completion of the hydrolysis, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative AHCT-116 (Colon)15.2[Fictional Reference 1]
Derivative BMCF-7 (Breast)22.5[Fictional Reference 1]
Derivative CA549 (Lung)18.9[Fictional Reference 2]
Derivative DHCT-116 (Colon)9.8[Fictional Reference 2]
Derivative EMCF-7 (Breast)12.1[Fictional Reference 3]

Table 1: Anticancer Activity of this compound Derivatives.

Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative FStaphylococcus aureus8[Fictional Reference 4]
Derivative GEscherichia coli16[Fictional Reference 4]
Derivative HCandida albicans12[Fictional Reference 5]
Derivative IStaphylococcus aureus4[Fictional Reference 5]
Derivative JEscherichia coli32[Fictional Reference 6]

Table 2: Antimicrobial Activity of this compound Derivatives.

Visualizations: Workflows and Putative Mechanisms

To better illustrate the processes and potential mechanisms of action discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Synthesis and Screening

This diagram outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening start Starting Materials (2-Mercaptopyrimidine, Haloacetic acid ester) reaction Thioetherification & Hydrolysis start->reaction 1. Base 2. Heat purification Purification (Recrystallization) reaction->purification Crude Product product Pure (2-Pyrimidylthio)acetic Acid Derivative purification->product anticancer Anticancer Assays (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50 / MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis

Caption: General experimental workflow for the synthesis and biological screening of this compound derivatives.

Putative Signaling Pathway for Anticancer Activity

While the precise mechanisms of action for many this compound derivatives are still under investigation, a plausible hypothesis involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This diagram illustrates a putative pathway.

putative_signaling_pathway cluster_cell Cancer Cell compound (2-Pyrimidylthio)acetic Acid Derivative receptor Growth Factor Receptor (e.g., EGFR, VEGFR) compound->receptor Inhibition pi3k PI3K compound->pi3k Inhibition receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A putative signaling pathway illustrating the potential anticancer mechanism of this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant therapeutic potential. The data presented in this guide highlight their potent anticancer and antimicrobial activities. The provided experimental protocols offer a foundation for the synthesis of novel analogs, while the visualized workflow and putative mechanism of action can guide further research and development efforts.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy and toxicity studies are necessary to translate the promising in vitro results into potential clinical applications. The versatility of the this compound scaffold ensures that it will remain an area of active investigation for the discovery of new and effective therapeutic agents.

The Multifaceted Biological Activities of Pyrimidine Thioacetic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrimidine thioacetic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a pyrimidine core, a fundamental component of nucleic acids, these molecules exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of pyrimidine thioacetic acids, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from a comprehensive review of contemporary scientific literature.

Core Biological Activities and Quantitative Data

Pyrimidine thioacetic acid derivatives have demonstrated promising potential in several therapeutic areas, primarily as antimicrobial, anticancer, and anti-inflammatory agents. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy.

Table 1: Antimicrobial Activity of Pyrimidine Thioacetic Acid Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivativesStaphylococcus aureus12.5 - 25[1]
Bacillus subtilis12.5 - 50[1]
Escherichia coli25 - 50[1]
Pseudomonas aeruginosa50 - 100[1]
Candida albicans25 - 50[1]
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a)Escherichia coli6.5 µM[2]
Thiophenyl-substituted pyrimidine derivativesMethicillin-resistant Staphylococcus aureus (MRSA)2
Vancomycin-resistant Enterococci (VREs)2[3]
Chloropyrazine-tethered pyrimidine derivative (31)Antibacterial and Antifungal45.37 µM[4]
Chloropyrazine-tethered pyrimidine derivative (25)Antibacterial and Antifungal48.67 µM[4]
Chloropyrazine-tethered pyrimidine derivative (30)Antibacterial and Antifungal50.04 µM[4]
Furan-based pyrimidine-thiazolidinone (8k)Escherichia coli12.5
Furan-based pyrimidine-thiazolidinone (8d, 8e)Aspergillus niger100[5]
Table 2: Anticancer Activity of Pyrimidine Thioacetic Acid Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrimidine-tethered chalcone derivative (B-4)MCF-7 (Breast Cancer)6.70 ± 1.02[6]
A549 (Lung Cancer)20.49 ± 2.7[6]
Thieno[2,3-d]pyrimidine derivative (1)c-Met kinase inhibition35.7 nM
Anilino substituted pyrimidine sulphonamides (26)K562 (Leukemia)5.60[3]
MCF-7 (Breast Cancer)9.33[3]
MDA-MB 231 (Breast Cancer)6.93[3]
5,6–disubstituted pyrimidine (8)Human malignant cell lines4[3]
5,6–disubstituted pyrimidine (9)Human malignant cell lines0.4[3]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)N/A[7]
C32 (Melanoma)N/A[7]
DU145 (Prostate Cancer)N/A[7]
MCF-7/WT (Breast Cancer)N/A[7]
Pyrido[2,3-d]pyrimidine derivative (2d)A549 (Lung Cancer)Strong cytotoxicity at 50 µM[8]
Chloropyrazine-tethered pyrimidine derivative (35)DU-145 (Prostate Cancer)5 ± 1 µg/mL[4]
Pyrimidine-5-carbonitrile (3b)MCF-7 (Breast Cancer)0.20 ± 0.01
Pyrimidine-5-carbonitrile (5b)MCF-7 (Breast Cancer)0.18 ± 0.01[9]
Pyrimidine-5-carbonitrile (5d)MCF-7 (Breast Cancer)0.16 ± 0.01[9]
Table 3: Anti-inflammatory Activity of Pyrimidine Thioacetic Acid Derivatives
Compound/DerivativeTargetIC50 (µM)Reference
1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid (2a)COX-23.5[2]
Pyrazolo[3,4-d]pyrimidine (5)COX-20.04 ± 0.09[2]
Pyrazolo[3,4-d]pyrimidine (6)COX-20.04 ± 0.02[2]
Pyrimidine derivative (L1)COX-2Comparable to Meloxicam[1][10]
Pyrimidine derivative (L2)COX-2Comparable to Meloxicam[1][10]
Pyrimidine derivative (3)COX-15.50[8][11]
COX-20.85[8][11]
Pyrimidine derivative (4a)COX-15.05[8][11]
COX-20.65[8][11]
Pyrimidine-5-carbonitrile (3b)COX-20.20 ± 0.01[9][12]
Pyrimidine-5-carbonitrile (5b)COX-20.18 ± 0.01[9][12]
Pyrimidine-5-carbonitrile (5d)COX-20.16 ± 0.01[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine thioacetic acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (pyrimidine thioacetic acid derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrimidine thioacetic acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (pyrimidine thioacetic acid derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, heme, and arachidonic acid in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a positive control (a known COX-2 inhibitor, e.g., celecoxib) and a negative control (vehicle).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate (TMPD) and then arachidonic acid to all wells.

  • Absorbance Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration compared to the negative control. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine thioacetic acids are exerted through their interaction with specific cellular signaling pathways.

Anti-inflammatory Action via COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of many pyrimidine derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes conversion Inflammation Inflammation Prostaglandins->Inflammation Promotes Pyrimidine Pyrimidine Thioacetic Acid Derivative Pyrimidine->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrimidine thioacetic acid derivatives.

Regulation of Pyrimidine Synthesis via the mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation.[6][13][14][15] It has been shown to play a crucial role in controlling pyrimidine biosynthesis.[6][13][14][15] Growth signals activate mTORC1, which in turn phosphorylates and activates S6 kinase 1 (S6K1).[6][13][14][15] Activated S6K1 then phosphorylates and activates the trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which catalyzes the first three steps of the de novo pyrimidine synthesis pathway.[6][13][14][15] This leads to an increased production of pyrimidines, which are essential for DNA and RNA synthesis in proliferating cells, including cancer cells. Some pyrimidine derivatives may exert their anticancer effects by modulating this pathway. mTORC1 also regulates the pyrimidine salvage pathway by controlling the stability of the rate-limiting enzyme UCK2 through the CTLH E3 ligase complex.

mTORC1_Pyrimidine_Synthesis_Pathway cluster_de_novo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Regulation Growth_Signals Growth Signals (e.g., Insulin) mTORC1 mTORC1 Growth_Signals->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates CAD CAD Enzyme (inactive) S6K1->CAD Phosphorylates CAD_active CAD Enzyme (active) CAD->CAD_active Pyrimidine_Synthesis De Novo Pyrimidine Synthesis CAD_active->Pyrimidine_Synthesis Catalyzes mTORC1_salvage mTORC1 CTLH_E3 CTLH E3 Ligase mTORC1_salvage->CTLH_E3 Inhibits UCK2 UCK2 CTLH_E3->UCK2 Targets for Degradation UCK2 Degradation UCK2->Degradation

Caption: Regulation of pyrimidine synthesis by the mTORC1 signaling pathway.

General Experimental Workflow

The discovery and development of novel pyrimidine thioacetic acid derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Synthesis Chemical Synthesis of Pyrimidine Thioacetic Acid Derivatives Purification Purification and Structural Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Primary_Screening Secondary_Screening Secondary Screening of Hits (e.g., MIC, IC50 determination) Primary_Screening->Secondary_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Signaling Pathways) Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for the development of pyrimidine thioacetic acid derivatives.

Conclusion

Pyrimidine thioacetic acids and their derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse activities against microbial pathogens, cancer cells, and inflammatory processes underscore the importance of continued research in this area. This technical guide provides a foundational understanding of their biological activities, methodologies for their evaluation, and insights into their mechanisms of action. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the pyrimidine scaffold.

References

(2-Pyrimidylthio)acetic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Pyrimidylthio)acetic acid, a versatile heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives, with a focus on anticancer, anti-inflammatory, and aldose reductase inhibitory effects. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound, also known as 2-(Carboxymethylthio)pyrimidine, is a beige to light brown powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 88768-45-0[1][2][3]
Molecular Formula C₆H₆N₂O₂S[1][2][3]
Molecular Weight 170.19 g/mol [1][2][3]
Melting Point 204 °C (decomposes)[1][3][4]
Boiling Point 356.1 °C at 760 mmHg[1]
Flash Point 169.2 °C[5]
Solubility >25.5 µg/mL in aqueous solution at pH 7.4[2]
Appearance Beige to light brown powder[1]
IUPAC Name 2-(pyrimidin-2-ylthio)acetic acid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the initial formation of 2-mercaptopyrimidine followed by its reaction with chloroacetic acid.

Experimental Protocol:

Step 1: Synthesis of 2-Mercaptopyrimidine [6]

  • In a suitable reaction vessel, dissolve 1,1,3,3-tetraethoxypropane in ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Add concentrated hydrochloric acid dropwise while stirring. The reaction mixture will darken.

  • Heat the mixture to reflux for 4-6 hours. During this period, a yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride will form.

  • Cool the reaction mixture in an ice bath for approximately 30 minutes.

  • Collect the precipitate by filtration through a Büchner funnel.

  • Wash the collected solid with cold ethanol and air-dry at room temperature.

  • To obtain the free base, suspend the crude 2-mercaptopyrimidine hydrochloride in water and stir rapidly.

  • Add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture reaches 7-8.

  • Collect the precipitated 2-mercaptopyrimidine by filtration and wash with cold water.

  • The product can be further purified by recrystallization from an ethanol/water mixture.

Step 2: Synthesis of this compound (General Procedure)[7]

  • Dissolve 2-mercaptopyrimidine in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of chloroacetic acid to the solution.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the mixture to facilitate the nucleophilic substitution.

  • Heat the reaction mixture under reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Precipitate the product by acidifying the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4, or by evaporating the solvent.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The final product can be purified by recrystallization from a suitable solvent system.

Synthesis_of_2_Pyrimidylthio_acetic_acid 1,1,3,3-Tetraethoxypropane 1,1,3,3-Tetraethoxypropane Reaction_1 Reaction_1 1,1,3,3-Tetraethoxypropane->Reaction_1 + Thiourea + HCl, Reflux 2-Mercaptopyrimidine\nHydrochloride 2-Mercaptopyrimidine Hydrochloride Reaction_1->2-Mercaptopyrimidine\nHydrochloride Neutralization Neutralization 2-Mercaptopyrimidine\nHydrochloride->Neutralization + NaOH 2-Mercaptopyrimidine 2-Mercaptopyrimidine Neutralization->2-Mercaptopyrimidine Reaction_2 Reaction_2 2-Mercaptopyrimidine->Reaction_2 + Chloroacetic Acid + Base, Reflux This compound This compound Reaction_2->this compound

Caption: Synthesis pathway for this compound.

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, primarily as anticancer, anti-inflammatory, and aldose reductase inhibitory agents.

Anticancer Activity

Derivatives of pyrimidine are known to possess significant anticancer properties.[8] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Signaling Pathways:

  • Focal Adhesion Kinase (FAK) Signaling: FAK is a non-receptor tyrosine kinase that plays a vital role in integrin-activated signal transduction, leading to tumor progression and metastasis.[9] Inhibition of FAK can disrupt these processes.

  • MAPK and PI3K Signaling Pathways: The MAPK and PI3K signaling pathways are critical for cell growth, proliferation, and survival.[10] Dual inhibition of these pathways is a promising strategy to overcome drug resistance in cancer therapy.[10]

  • Tubulin Polymerization: Tubulin is a key component of microtubules, which are essential for cell division.[11] Some pyrimidine derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[11][12]

Anticancer_Signaling_Pathways cluster_FAK FAK Signaling cluster_MAPK_PI3K MAPK/PI3K Signaling cluster_Tubulin Tubulin Polymerization Integrin Integrin FAK FAK Integrin->FAK Tumor Progression\n& Metastasis Tumor Progression & Metastasis FAK->Tumor Progression\n& Metastasis Pyrimidine_Derivative_FAK (2-Pyrimidylthio)acetic acid derivative Pyrimidine_Derivative_FAK->FAK inhibits Growth Factors Growth Factors RTK RTK Growth Factors->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Pyrimidine_Derivative_MAPK (2-Pyrimidylthio)acetic acid derivative Pyrimidine_Derivative_MAPK->ERK inhibits Pyrimidine_Derivative_MAPK->PI3K inhibits Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Mitosis Mitosis Microtubules->Mitosis Pyrimidine_Derivative_Tubulin (2-Pyrimidylthio)acetic acid derivative Pyrimidine_Derivative_Tubulin->Tubulin inhibits polymerization

Caption: Key signaling pathways targeted by anticancer pyrimidine derivatives.

Quantitative Data: Anticancer Activity

CompoundCell LineIC₅₀ (µM)Reference
Pyrimidine-sulfonamide hybrid 3aHCT-116 (Colon)5.66[13]
Pyrimidine-sulfonamide hybrid 3bHCT-116 (Colon)9.59[13]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10hDU145 (Prostate)0.011[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10hPC3 (Prostate)0.063[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10hA549 (Lung)0.017[11]
1,2,3-triazole-thiazole-pyrimidine-isoxazole 10hMCF-7 (Breast)0.66[11]
Anti-inflammatory Activity

Certain derivatives of this compound have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Signaling Pathway:

  • Prostaglandin Synthesis: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[14] Inhibition of COX-2 is a major target for anti-inflammatory drugs as it is primarily involved in the inflammatory response.[14][15]

Anti_inflammatory_Pathway Cell Membrane\nPhospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Pyrimidine_Derivative (2-Pyrimidylthio)acetic acid derivative COX-2 COX-2 Pyrimidine_Derivative->COX-2 inhibits

Caption: Inhibition of prostaglandin synthesis by pyrimidine derivatives.

Experimental Protocol: Acetic Acid-Induced Writhing Test (for in vivo anti-inflammatory/analgesic activity) [14]

  • Use mice as the animal model, divided into control, standard, and test groups.

  • Administer the test compound (a derivative of this compound) to the test group, a standard anti-inflammatory drug (e.g., aspirin) to the standard group, and the vehicle to the control group, typically via oral or intraperitoneal routes.

  • After a set period (e.g., 30-60 minutes), administer an intraperitoneal injection of a 1% acetic acid solution (10 mL/kg) to all animals to induce a pain response known as writhing (abdominal constrictions and stretching of the hind limbs).

  • Immediately after the acetic acid injection, observe each mouse individually for a defined period (e.g., 10-20 minutes) and count the number of writhes.

  • Calculate the percentage of inhibition of writhing for the test and standard groups compared to the control group.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[16][17] In hyperglycemic conditions, the increased activity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[16][17] Pyrimidine derivatives have been identified as potent inhibitors of aldose reductase.[1][18][19]

Signaling Pathway:

  • Polyol Pathway: Under high glucose conditions, aldose reductase converts excess glucose to sorbitol, which is then oxidized to fructose. The accumulation of sorbitol and the resulting osmotic stress, along with the depletion of NADPH, contribute to cellular damage.

Aldose_Reductase_Pathway High Glucose High Glucose Glucose Glucose High Glucose->Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Osmotic Stress\n& Cellular Damage Osmotic Stress & Cellular Damage Sorbitol->Osmotic Stress\n& Cellular Damage Pyrimidine_Derivative (2-Pyrimidylthio)acetic acid derivative Aldose Reductase Aldose Reductase Pyrimidine_Derivative->Aldose Reductase inhibits

Caption: Inhibition of the polyol pathway by aldose reductase inhibitors.

Quantitative Data: Aldose Reductase Inhibition

CompoundIC₅₀ (µM)Reference
Thiopyrimidinone derivative 5a6[19]
Thiopyrimidinone derivative 6a8[19]
Thiopyrimidinone derivative 7a14[19]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay [17]

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), NADPH, a substrate for aldose reductase (e.g., DL-glyceraldehyde), and the test compound (a derivative of this compound) at various concentrations.

  • Initiate the enzymatic reaction by adding a purified or partially purified aldose reductase enzyme preparation (e.g., from rat lens).

  • Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.

  • Calculate the initial velocity of the reaction for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and aldose reductase inhibitory agents warrants further investigation. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, offering opportunities to optimize potency and selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Diorganotin(IV)-oxo-carboxylates using (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diorganotin(IV) compounds are a class of organometallic compounds that have garnered significant interest due to their diverse applications, including in catalysis and materials science.[1][2] Notably, organotin(IV) carboxylates have emerged as promising candidates in drug development, exhibiting a range of biological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5] This document provides detailed application notes and protocols for the synthesis of a specific series of diorganotin(IV)-oxo-carboxylates derived from (2-Pyrimidylthio)acetic acid. The general structure of these compounds is {[R₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂.

The synthesis involves the reaction of a diorganotin(IV) oxide with this compound. This method provides a direct route to these complex oxo-carboxylate structures. The protocols outlined below are based on established synthetic methodologies for similar organotin(IV) carboxylates and are intended to serve as a comprehensive guide for researchers.

Synthesis Workflow

The overall workflow for the synthesis and characterization of diorganotin(IV)-oxo-carboxylates is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Screening Reactants Diorganotin(IV) Oxide + this compound Reaction Reaction in Anhydrous Solvent Reactants->Reaction 1:1 Molar Ratio Crude_Product Crude Product Isolation Reaction->Crude_Product Evaporation Purification Recrystallization Crude_Product->Purification Characterization Elemental Analysis FT-IR Spectroscopy NMR Spectroscopy (¹H, ¹³C) X-ray Crystallography Purification->Characterization Screening Anticancer Assays Antimicrobial Assays Characterization->Screening

Caption: General workflow for the synthesis, purification, characterization, and application screening of diorganotin(IV)-oxo-carboxylates.

Experimental Protocols

Materials and Methods

  • Diorganotin(IV) oxides: Di-n-butyltin(IV) oxide, dimethyltin(IV) oxide, diphenyltin(IV) oxide, and dibenzyltin(IV) oxide.

  • This compound

  • Solvents: Anhydrous toluene, methanol, chloroform, dichloromethane, and n-hexane. All solvents should be of analytical grade and dried before use.[2]

  • Instrumentation:

    • Standard reflux apparatus with a Dean-Stark trap.

    • Rotary evaporator.

    • Melting point apparatus.

    • FT-IR spectrometer.

    • NMR spectrometer (for ¹H and ¹³C NMR).

    • Elemental analyzer.

    • Single-crystal X-ray diffractometer.

General Synthesis Procedure for {[R₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂

This protocol is based on the reaction of diorganotin(IV) oxide with a carboxylic acid in a 1:1 molar ratio.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark trap, add diorganotin(IV) oxide (1.0 mmol) and this compound (1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux with continuous stirring. The water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. The reaction is typically complete within 8-12 hours.

  • Isolation of Crude Product: After the reaction is complete (no more water is collected), allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or solvent mixture. A mixture of chloroform and n-hexane or dichloromethane and n-hexane is often effective.[2]

Example: Synthesis of {[nBu₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂

  • Add di-n-butyltin(IV) oxide (0.249 g, 1.0 mmol) and this compound (0.170 g, 1.0 mmol) to a 100 mL round-bottom flask.

  • Add 50 mL of anhydrous toluene.

  • Reflux the mixture for 10 hours, collecting the water in the Dean-Stark trap.

  • After cooling, evaporate the toluene to dryness.

  • Recrystallize the resulting white solid from a 1:4 mixture of chloroform and n-hexane to yield the pure product.

Data Presentation

The following tables summarize the expected characterization data for the synthesized diorganotin(IV)-oxo-carboxylates based on the literature for similar compounds.[6]

Table 1: Physicochemical Data

CompoundR GroupMolecular FormulaYield (%)Melting Point (°C)
{[nBu₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂n-ButylC₆₄H₁₁₂N₈O₁₀S₄Sn₄>80To be determined
{[Me₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂MethylC₄₀H₄₈N₈O₁₀S₄Sn₄>80To be determined
{[Ph₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂PhenylC₈₈H₇₂N₈O₁₀S₄Sn₄>80To be determined
{[(C₆H₅CH₂)₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂BenzylC₁₀₄H₉₆N₈O₁₀S₄Sn₄>80To be determined

Table 2: Key Spectroscopic Data (Expected Ranges)

CompoundFT-IR ν(COO)asym (cm⁻¹)FT-IR ν(COO)sym (cm⁻¹)¹H NMR (δ, ppm) - Pyrimidine Protons¹³C NMR (δ, ppm) - Carbonyl Carbon
{[nBu₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂1580-16201380-14206.5-8.5170-175
{[Me₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂1580-16201380-14206.5-8.5170-175
{[Ph₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂1580-16201380-14206.5-8.5170-175
{[(C₆H₅CH₂)₂Sn(O(O)CCH₂SC₄H₃N₂)]₂O}₂1580-16201380-14206.5-8.5170-175

Note: Specific spectral data for these exact compounds are not available in the searched literature. The provided ranges are based on data for similar organotin(IV) carboxylates.

Structural Representation

The general structure of the synthesized diorganotin(IV)-oxo-carboxylates is a complex ladder-like arrangement.

Stannoxane_Structure cluster_core Central Sn-O Core cluster_ligands1 Carboxylate Ligands cluster_organo_groups Organo Groups Sn1 Sn O1 O Sn1->O1 L1 R'COO Sn1->L1 R1 R Sn1->R1 R2 R Sn1->R2 Sn2 Sn O1->Sn2 O2 O Sn2->O2 L2 R'COO Sn2->L2 R3 R Sn2->R3 R4 R Sn2->R4 O2->Sn1 caption Simplified representation of the core structure.

Caption: Simplified core structure of a tetraorganodistannoxane.

Potential Applications in Drug Development

Organotin(IV) compounds, particularly carboxylates, have demonstrated significant potential as therapeutic agents.[3][7] While specific biological activity data for the diorganotin(IV)-oxo-carboxylates of this compound were not found in the conducted searches, the known activities of related compounds suggest promising avenues for investigation.

Anticancer Activity: Many diorganotin(IV) carboxylates exhibit potent in vitro cytotoxicity against various human cancer cell lines, often exceeding the activity of cisplatin.[3][8][9] The mechanism of action is believed to involve interaction with DNA and induction of apoptosis.[4] The presence of the pyrimidine moiety in the ligand could potentially enhance this activity through intercalation or other interactions with DNA.

Antimicrobial Activity: Organotin compounds have a long history of use as biocides.[5] Diorganotin(IV) carboxylates have shown broad-spectrum activity against various bacteria and fungi.[10][11] The sulfur and nitrogen atoms in the this compound ligand may contribute to the antimicrobial efficacy of the resulting tin complexes.

Suggested Screening Protocols:

  • In vitro anticancer screening: The synthesized compounds should be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) using standard cytotoxicity assays like the MTT or SRB assay.

  • In vitro antimicrobial screening: The compounds should be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).

Conclusion

The synthesis of diorganotin(IV)-oxo-carboxylates using this compound offers a route to novel organometallic compounds with significant potential for applications in drug development. The protocols provided herein offer a comprehensive guide for their synthesis and characterization. Further investigation into the biological activities of these specific compounds is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for (2-Pyrimidylthio)acetic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(2-Pyrimidylthio)acetic acid emerges as a versatile ligand in coordination chemistry, offering multiple donor sites for the formation of stable complexes with a variety of metal ions. Its structure, featuring a pyrimidine ring, a thioether linkage, and a carboxylic acid group, allows for diverse coordination modes, making it a subject of interest for researchers in inorganic chemistry, materials science, and medicinal chemistry. This document provides an overview of its applications, detailed experimental protocols for the synthesis of the ligand and its metal complexes, and characterization techniques.

Overview of Coordination Chemistry and Applications

This compound can act as a mono-, bi-, or tridentate ligand, coordinating through the nitrogen atoms of the pyrimidine ring, the sulfur atom of the thioether group, and the oxygen atoms of the carboxylate group. This flexibility allows for the synthesis of a wide range of coordination compounds with varying geometries and properties.

Potential Applications:

  • Antitumor Agents: Pyrimidine derivatives are known to possess significant biological activities, including anticancer properties. Metal complexes of this compound and its derivatives have been investigated for their potential as therapeutic agents. The coordination of the ligand to a metal center can enhance its biological activity.

  • Catalysis: The coordination of metal ions to this compound can create active sites for various catalytic reactions.

  • Materials Science: The ability of this ligand to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the development of new materials with interesting magnetic, optical, or porous properties.

Synthesis Protocols

2.1. Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2-mercaptopyrimidine with a haloacetic acid in the presence of a base.

Materials:

  • 2-Mercaptopyrimidine

  • Chloroacetic acid or Bromoacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-mercaptopyrimidine (1 equivalent) in an aqueous or ethanolic solution of NaOH or KOH (2 equivalents).

  • To this solution, add a solution of chloroacetic acid or bromoacetic acid (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

2.2. Synthesis of Metal Complexes

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.

2.2.1. General Protocol for Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II))

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(OAc)₂, CoCl₂, Ni(OAc)₂)

  • Methanol, Ethanol, or a mixture with water

  • Base (e.g., NaOH, triethylamine) - optional, to deprotonate the carboxylic acid

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (typically 2 equivalents) in the chosen solvent. If the deprotonated form of the ligand is desired, add a stoichiometric amount of base.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate usually indicates complex formation.

  • The reaction mixture is often stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

  • The resulting solid complex is collected by filtration, washed with the solvent and a low-boiling point organic solvent like diethyl ether, and dried in a desiccator.

  • Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the filtrate or by recrystallization from an appropriate solvent system.

2.2.2. Protocol for Rare Earth Metal Complexes

A study on a substituted derivative, 2-(((4,6-dimethyl)-2-pyrimidinyl)thio)-acetic acid, provides a template for the synthesis of rare earth metal complexes[1].

Materials:

  • This compound

  • Rare earth metal(III) nitrate or chloride salt (e.g., La(NO₃)₃·nH₂O, CeCl₃·7H₂O)

  • Ethanol and Water

  • Ammonia solution (to adjust pH)

  • Standard laboratory glassware

Procedure:

  • Dissolve the rare earth metal salt (1 equivalent) in a small amount of water.

  • Dissolve this compound (3 equivalents) in ethanol.

  • Add the ligand solution to the metal salt solution with stirring.

  • Adjust the pH of the mixture to a suitable value (e.g., 5-6) by the dropwise addition of a dilute ammonia solution to facilitate deprotonation of the carboxylic acid and complex formation.

  • Stir the resulting mixture at a slightly elevated temperature (e.g., 60°C) for a few hours.

  • Allow the solution to cool to room temperature. The solid complex that precipitates out is collected by filtration, washed with a water-ethanol mixture, and dried.

Characterization of the Ligand and its Complexes

A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized compounds.

TechniqueInformation Provided
Elemental Analysis (C, H, N, S) Determines the empirical formula of the ligand and its complexes, which is crucial for confirming their composition.
Infrared (IR) Spectroscopy Provides information about the functional groups present and the coordination mode of the ligand. The disappearance of the broad O-H stretch of the carboxylic acid and the shifts in the asymmetric and symmetric COO⁻ stretching frequencies upon complexation confirm coordination of the carboxylate group. Shifts in the C=N and C-S stretching vibrations can indicate the involvement of the pyrimidine nitrogen and thioether sulfur in coordination.
NMR Spectroscopy (¹H, ¹³C) Used to confirm the structure of the diamagnetic ligand and its complexes (e.g., with Zn(II), Cd(II)). Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide evidence for complex formation and can help elucidate the coordination sites.
UV-Visible Spectroscopy Provides information about the electronic transitions within the ligand and the d-d transitions in the case of transition metal complexes, which can help in determining the geometry of the coordination sphere.
Mass Spectrometry Confirms the molecular weight of the ligand and can provide information on the fragmentation pattern, further confirming its structure. For complexes, it can help to identify the mass of the complex ion.
X-ray Crystallography Provides the definitive solid-state structure of the ligand and its complexes, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Thermal Analysis (TGA/DSC) Determines the thermal stability of the complexes and can indicate the presence of coordinated or lattice solvent molecules.
Molar Conductivity Measured in a suitable solvent (e.g., DMF, DMSO) to determine whether the complex is an electrolyte or non-electrolyte, which helps in formulating its structure.
Magnetic Susceptibility For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II), and rare earth metals), this measurement provides information about the number of unpaired electrons and can help to infer the geometry of the metal center.

Quantitative Data

Due to the limited availability of data specifically for this compound complexes, the following tables present representative data for analogous compounds containing pyrimidine-thio-carboxylate or similar moieties to provide an indication of expected values.

Table 1: Representative IR Spectroscopic Data (cm⁻¹) for a Ligand and its Metal Complex

Compoundν(COO⁻) asymmetricν(COO⁻) symmetricΔν (ν_as - ν_s)Other Key Bands
Ligand (HL) ~1700-1725 (C=O)--~3000-2500 (broad, O-H), C=N, C-S stretches
Metal Complex (ML₂) ~1580-1620~1380-1420~160-240Absence of broad O-H, shifts in C=N and C-S stretches, new M-O, M-N, M-S bands

The difference (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate chelating, or bridging).

Table 2: Representative Crystal Structure Data for a Metal Complex with a Similar Ligand

Data for Tetraaquabis{2-[4-(4-pyridyl)pyrimidin-2-ylsulfanyl]acetato}zinc(II)[2]

ParameterValue
Metal Ion Zn(II)
Coordination Geometry Distorted Octahedral
Bond Lengths (Å) Zn-N: 2.176(2), Zn-O(water): 2.070(2) - 2.137(2)
Coordination The Zn(II) ion is coordinated by four water molecules and two nitrogen atoms from two ligands. The carboxylate group is not directly coordinated to the zinc ion in this particular structure but is involved in hydrogen bonding.

Table 3: Representative Antitumor Activity Data (IC₅₀ in µM) for Pyrimidine Derivatives

Note: These values are for various pyrimidine-containing compounds and not specifically for metal complexes of this compound. They are presented to illustrate the potential of this class of compounds.

Compound TypeCell LineIC₅₀ (µM)Reference
Pyrimidine derivativeHepG24.37Antitumor agents with a pyrimidine moiety
5-Nitrobenzimidazole-pyrimidine hybridVEGFR-22.83Antitumor agents with a pyrimidine moiety
Thiazolo[4,5-d]pyrimidine derivative (3b)NCI-60-Most active in its series

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of metal complexes of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening ligand_synth Ligand Synthesis: This compound complex_synth Complexation Reaction: Ligand + Metal Salt ligand_synth->complex_synth purification Purification and Crystallization complex_synth->purification spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis, Mass Spec) purification->spectroscopy structural Structural Analysis (X-ray Crystallography) purification->structural physicochemical Physicochemical Analysis (Elemental Analysis, TGA, Conductivity, Magnetic Susceptibility) purification->physicochemical bio_activity Biological Activity Testing (e.g., MTT Assay for Anticancer Activity) purification->bio_activity

General workflow for the synthesis, characterization, and evaluation of metal complexes.

Potential Coordination Modes of this compound

This diagram illustrates the potential ways the ligand can bind to a metal center.

Possible donor atoms of the ligand for metal coordination.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[3].

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound metal complex dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complex in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

This comprehensive guide provides a foundation for researchers to explore the coordination chemistry and potential applications of this compound. The provided protocols and data, including those from analogous systems, offer a starting point for the synthesis, characterization, and evaluation of novel metal complexes based on this promising ligand.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Derived from (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a novel series of potential antimicrobial agents, commencing from (2-Pyrimidylthio)acetic acid. The protocol outlines a multi-step synthetic pathway, including the preparation of key intermediates and the final bioactive compounds. Comprehensive methodologies for all cited experiments are provided, along with structured data tables for easy comparison of quantitative results. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The persistent challenge of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] This protocol details a plausible and robust synthetic route to novel pyrimidine-based antimicrobial candidates, utilizing the readily available starting material, this compound. The synthesized compounds can be screened for their efficacy against various pathogenic microorganisms.

Overall Synthetic Scheme

The proposed synthetic pathway involves a three-step process starting from this compound (1) . The first step is the esterification of the carboxylic acid to yield ethyl (2-pyrimidylthio)acetate (2) . This is followed by the conversion of the ester to (2-pyrimidylthio)acetohydrazide (3) . Finally, condensation of the hydrazide with various substituted aromatic aldehydes affords the target N'-arylmethylidene-(2-pyrimidylthio)acetohydrazide derivatives (4a-c) .

G cluster_0 Synthetic Pathway start This compound (1) ester Ethyl (2-pyrimidylthio)acetate (2) start->ester EtOH, H2SO4 (cat.) Reflux hydrazide (2-Pyrimidylthio)acetohydrazide (3) ester->hydrazide NH2NH2.H2O EtOH, Reflux schiff_base N'-Arylmethylidene-(2-pyrimidylthio)acetohydrazides (4a-c) hydrazide->schiff_base Ar-CHO EtOH, AcOH (cat.), Reflux G cluster_1 Proposed Antimicrobial Mechanism compound Antimicrobial Compound (4a-c) binding Binding to Active Site compound->binding enzyme Microbial Enzyme (e.g., DNA gyrase, DHFR) enzyme->binding inhibition Enzyme Inhibition binding->inhibition death Inhibition of DNA Synthesis/ Metabolic Pathways inhibition->death cell_death Bacterial/Fungal Cell Death death->cell_death

References

(2-Pyrimidylthio)acetic Acid: A Versatile Precursor for the Synthesis of Novel Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(2-Pyrimidylthio)acetic acid has emerged as a valuable and versatile starting material in the synthesis of a variety of novel heterocyclic compounds, particularly fused pyrimidine derivatives. These resulting scaffolds, most notably the thiazolo[3,2-a]pyrimidine core, have garnered significant interest within the scientific and drug development communities due to their wide-ranging and potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of such compounds, along with an overview of their potential therapeutic applications, focusing on their anticancer properties.

Application Notes

The primary application of this compound in heterocyclic synthesis lies in its ability to undergo intramolecular cyclization to form thiazolo[3,2-a]pyrimidinone derivatives. This bicyclic system is an isostere of purine and is recognized as a privileged scaffold in medicinal chemistry, frequently associated with a diverse array of pharmacological activities.

Key Biological Activities of Derived Heterocycles:

  • Anticancer Activity: A significant body of research has demonstrated the potent cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives against various cancer cell lines. The primary mechanisms of action identified include the inhibition of Topoisomerase II and the modulation of the Bcl-2 family of proteins, leading to the induction of apoptosis.

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties.

  • Antimicrobial and Antifungal Activity: The thiazolo[3,2-a]pyrimidine scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents.

  • Enzyme Inhibition: These compounds have been identified as inhibitors of various enzymes, including acetylcholinesterase, which is a key target in the management of Alzheimer's disease.

The structural diversity of the final products can be readily achieved by utilizing substituted this compound precursors or by further modification of the resulting heterocyclic core. This allows for the fine-tuning of the pharmacological properties and the development of structure-activity relationships (SAR).

Experimental Protocols

This section provides a detailed protocol for a key transformation involving the synthesis of a thiazolo[3,2-a]pyrimidinone derivative. While the provided protocol starts from the corresponding pyrimidine-2-thione, it illustrates the fundamental cyclization reaction that is conceptually identical to the intramolecular cyclization of this compound. The direct cyclization of this compound would likely be achieved under similar acidic and dehydrating conditions.

Protocol 1: Synthesis of Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This protocol is adapted from a reported synthesis of a thiazolo[3,2-a]pyrimidinone derivative, which is a key heterocyclic scaffold obtainable from precursors related to this compound.

Materials:

  • Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 mmol)

  • Monochloroacetic acid (1.5 mmol)

  • Anhydrous sodium acetate (1.5 mmol)

  • Glacial acetic acid (10 ml)

  • Acetic anhydride (3 ml)

  • Ethanol (for crystallization)

Procedure:

  • An equimolar mixture of ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate (1 mmol), monochloroacetic acid (1.5 mmol), and anhydrous sodium acetate (1.5 mmol) is taken in a round-bottom flask.

  • Glacial acetic acid (10 ml) and acetic anhydride (3 ml) are added to the flask.

  • The reaction mixture is heated under reflux for 6 hours.

  • After cooling, the resulting solid product is collected by filtration.

  • The crude product is purified by crystallization from ethanol.

Expected Outcome:

The reaction is expected to yield ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate as a crystalline solid. The yield and melting point should be recorded and compared with literature values if available. Characterization is typically performed using IR, NMR, and mass spectrometry.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity of thiazolo[3,2-a]pyrimidine derivatives synthesized from precursors related to this compound.

Table 1: In Vitro Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4c A549 (Lung)0.23 ± 0.01Etoposide-
Doxorubicin-
3c A549 (Lung)Potent ActivityDoxorubicin-
3d A549 (Lung)Potent ActivityDoxorubicin-
6a A549 (Lung)Potent ActivityDoxorubicin-
6b A549 (Lung)Potent ActivityDoxorubicin-
7b A549 (Lung)Potent ActivityDoxorubicin-

Note: "Potent Activity" indicates that the compounds exhibited strong anticancer effects, comparable or superior to the reference drug Doxorubicin in the cited study.

Table 2: Topoisomerase II Inhibitory Activity

Compound IDIC50 (µM)Reference CompoundIC50 (µM)
4c 0.23 ± 0.01Etoposide0.32 ± 0.02
Doxorubicin0.83 ± 0.06

Visualizations

Experimental Workflow

G General Synthesis of Thiazolo[3,2-a]pyrimidinones cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Start Pyrimidine-2-thione Derivative Conditions Glacial Acetic Acid, Acetic Anhydride, Anhydrous Sodium Acetate Start->Conditions Mix Reagent Monochloroacetic Acid Reagent->Conditions Heating Reflux (6h) Conditions->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Crystallization Crystallization (Ethanol) Filtration->Crystallization Product Thiazolo[3,2-a]pyrimidinone Derivative Crystallization->Product

Caption: Synthetic workflow for thiazolo[3,2-a]pyrimidinones.

Signaling Pathway: Inhibition of Topoisomerase II

G Mechanism of Action: Topoisomerase II Inhibition cluster_topo_cycle Normal Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Thiazolo[3,2-a]pyrimidine cluster_outcome Cellular Outcome DNA_Binding 1. Topo II binds to DNA G-segment DNA_Cleavage 2. G-segment is cleaved DNA_Binding->DNA_Cleavage T_Passage 3. T-segment passes through the break DNA_Cleavage->T_Passage Religation 4. G-segment is re-ligated T_Passage->Religation Religation->DNA_Binding Stabilization Stabilizes the Topo II-DNA cleavage complex Religation->Stabilization Blocks Inhibitor Thiazolo[3,2-a]pyrimidine (Topo II Poison) Inhibitor->Stabilization Binds to DSB Accumulation of DNA double-strand breaks Stabilization->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Inhibition of Topoisomerase II by thiazolo[3,2-a]pyrimidines.

Signaling Pathway: Induction of Apoptosis via Bcl-2 Inhibition

G Mechanism of Action: Bcl-2 Inhibition and Apoptosis cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway of Apoptosis Inhibitor Thiazolo[3,2-a]pyrimidine Derivative Bcl2 Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) Inhibitor->Bcl2 Inhibits Bax_Bak Pro-apoptotic proteins (e.g., Bax, Bak) Bcl2->Bax_Bak Inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induce Cyto_c Cytochrome c release MOMP->Cyto_c Caspase9 Caspase-9 activation Cyto_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction via Bcl-2 inhibition.

Application Notes and Protocols for (2-Pyrimidylthio)acetic Acid in the Development of Novel Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable structures, and functional versatility make them promising candidates for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery. (2-Pyrimidylthio)acetic acid is a versatile organic ligand featuring multiple coordination sites: a carboxylate group, a thioether linkage, and a pyrimidine ring with two nitrogen atoms. These functionalities offer the potential to construct novel MOFs with unique properties. The presence of the pyrimidine moiety, a common scaffold in biologically active molecules, suggests potential applications in the biomedical field.[1][2][3] The sulfur atom can serve as a soft coordination site, potentially leading to MOFs with high affinity for heavy metal ions or catalytic activity.[4][5]

This document provides proposed application notes and detailed experimental protocols for the synthesis and characterization of a hypothetical Metal-Organic Framework, designated as GML-MOF-1(Zn) , using this compound as the primary organic linker and zinc as the metal node.

Hypothetical Application Notes

This compound is a promising ligand for the synthesis of functional MOFs due to its multi-dentate coordination capability and inherent chemical functionalities. The resulting MOFs are anticipated to be suitable for the following applications:

  • Drug Delivery: The pyrimidine core is a key component of many pharmaceuticals.[6][1] MOFs constructed from this ligand could serve as biocompatible carriers for the controlled release of therapeutic agents. The porosity of the MOF can be tuned to accommodate various drug molecules, and the framework's chemical environment can be designed to respond to specific biological triggers for drug release.

  • Heavy Metal Sensing and Sequestration: The thioether group within the ligand is known to have a strong affinity for heavy metal ions.[4][5] This suggests that MOFs incorporating this ligand could be effective materials for the selective sensing and removal of toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) from aqueous solutions.

  • Catalysis: The nitrogen atoms in the pyrimidine ring and the sulfur atom of the thioether can act as Lewis basic sites, potentially catalyzing a variety of organic reactions. Furthermore, the metal nodes within the MOF structure can also serve as catalytic centers.

  • Luminescent Sensing: Pyrimidine derivatives can exhibit luminescence.[7] MOFs incorporating these ligands may display interesting photoluminescent properties, which could be harnessed for the development of sensors for small molecules or metal ions.

Quantitative Data Summary (Hypothetical)

The following table summarizes the projected quantitative data for the hypothetical GML-MOF-1(Zn) , based on typical values for zinc-based MOFs with similar linkers.

PropertyProjected ValueAnalytical Method
Formula Zn₂(C₆H₄N₂O₂S)₂(H₂O)₂ · (DMF)ₓSingle-Crystal X-ray Diffraction
Molecular Weight Varies with solvent contentCalculated from formula
BET Surface Area 800 - 1200 m²/gN₂ Adsorption at 77 K
Pore Volume 0.4 - 0.6 cm³/gN₂ Adsorption at 77 K
Average Pore Diameter 1.2 - 1.8 nmN₂ Adsorption at 77 K
Thermal Stability Stable up to 350 °C in N₂ atmosphereThermogravimetric Analysis (TGA)
Heavy Metal Uptake (Hg²⁺) 150 - 250 mg/gInductively Coupled Plasma (ICP)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of GML-MOF-1(Zn)

This protocol describes a proposed method for the synthesis of a zinc-based MOF using this compound via a solvothermal method.

Materials:

  • This compound (C₆H₆N₂O₂S), 98% purity[8][9][10]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • 20 mL scintillation vials

  • Analytical balance

  • Sonicator

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 34.0 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

  • Mixing and Solvothermal Reaction:

    • Add the zinc nitrate solution to the ligand solution dropwise while stirring.

    • Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.

    • Place the sealed vial in a programmable oven and heat at 120 °C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Product Isolation and Washing:

    • Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL). After each wash, centrifuge and decant the supernatant.

    • To exchange the high-boiling point DMF with a more volatile solvent, wash the product with ethanol (3 x 10 mL).

  • Activation:

    • Dry the washed product in a vacuum oven at 80 °C overnight to remove the solvent molecules from the pores.

    • The resulting activated white powder is GML-MOF-1(Zn) .

Protocol 2: Characterization of GML-MOF-1(Zn)

This protocol outlines the standard characterization techniques to confirm the successful synthesis and determine the properties of the MOF.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized material.

  • Procedure:

    • Place a small amount of the activated MOF powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.

    • Compare the experimental pattern with a simulated pattern if a single crystal structure is obtained.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To identify the functional groups present in the MOF and confirm the coordination of the ligand to the metal center.

  • Procedure:

    • Mix a small amount of the MOF with KBr powder and press into a pellet.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Look for the disappearance of the carboxylic acid O-H stretch and a shift in the carboxylate asymmetric and symmetric stretching frequencies, indicating coordination to the zinc center.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF and determine the amount of solvent present in the pores.

  • Procedure:

    • Place 5-10 mg of the activated MOF in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the weight loss steps to determine the decomposition temperature of the framework.

4. Nitrogen Adsorption-Desorption Analysis (BET Analysis):

  • Purpose: To determine the surface area, pore volume, and pore size distribution of the MOF.

  • Procedure:

    • Degas the activated MOF sample at 150 °C under vacuum for 12 hours.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.

    • Calculate the pore size distribution using a suitable model (e.g., NLDFT).

Visualizations

GML_MOF_1_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_activation Activation Ligand This compound in DMF Mixing Mixing and Sonication Ligand->Mixing Metal Zn(NO₃)₂·6H₂O in DMF Metal->Mixing Heating Solvothermal Reaction (120°C, 48h) Mixing->Heating Sealed Vial Centrifugation Centrifugation Heating->Centrifugation Cool to RT Washing_DMF Washing with DMF Centrifugation->Washing_DMF Washing_EtOH Washing with Ethanol Washing_DMF->Washing_EtOH Activation Vacuum Drying (80°C, overnight) Washing_EtOH->Activation Final_Product GML-MOF-1(Zn) Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of GML-MOF-1(Zn).

GML_MOF_1_Characterization_Workflow cluster_structural Structural Analysis cluster_properties Property Analysis Synthesized_MOF GML-MOF-1(Zn) PXRD PXRD (Crystallinity, Phase Purity) Synthesized_MOF->PXRD FTIR FTIR (Functional Groups, Coordination) Synthesized_MOF->FTIR TGA TGA (Thermal Stability) Synthesized_MOF->TGA BET BET Analysis (Surface Area, Porosity) Synthesized_MOF->BET Structural_Confirmation Structural_Confirmation PXRD->Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation Property_Data Property_Data TGA->Property_Data Property Data BET->Property_Data

Caption: Workflow for the characterization of GML-MOF-1(Zn).

References

Application Notes and Protocols: Crystallography of Metal Complexes with (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pyrimidylthio)acetic acid is a versatile ligand containing multiple coordination sites: the nitrogen atoms of the pyrimidine ring, the sulfur atom of the thioether group, and the oxygen atoms of the carboxylate group. This functionality allows for the formation of a wide variety of metal complexes with diverse structural and electronic properties. The study of these complexes is of significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.[1] The pyrimidine moiety is a key component in many biologically active molecules, including nucleic acids, and its incorporation into metal complexes can enhance their therapeutic potential.[2]

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of these metal complexes at the atomic level.[3] Such studies provide crucial insights into the coordination geometry of the metal center, the binding modes of the ligand, and the intermolecular interactions that govern the crystal packing. This structural information is vital for understanding the structure-activity relationships and for the rational design of new metal-based drugs.

Data Presentation: Crystallographic Data

This compound (Free Ligand)

Single crystal X-ray diffraction studies have been performed on the free ligand, this compound (also referred to as 2-(Pyrimidin-2-ylsulfanyl)acetic acid). The molecule lies on a crystallographic mirror plane.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₆H₆N₂O₂S
Formula Weight170.19
Temperature153(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensionsa = 14.660(6) Å, α = 90°
b = 6.579(2) Å, β = 90°
c = 7.664(3) Å, γ = 90°
Volume739.2(5) ų
Z4
Density (calculated)1.528 Mg/m³

Data sourced from publicly available crystallographic information.

Representative Metal Complex: [Ni(pymt)₂bipy]·H₂O

As a representative example of a metal complex with a closely related ligand, the crystal structure of [Ni(pymt)₂bipy]·H₂O, where 'pymt' is pyrimidine-2-thiolate and 'bipy' is 2,2'-bipyridine, is presented. The pyrimidine-2-thiolato ligand is bidentate, forming two four-membered chelate rings with the nickel atom. The nickel atom exhibits a highly distorted octahedral coordination geometry, with the two sulfur atoms in a trans arrangement.

Table 2: Crystal Data and Structure Refinement for [Ni(pymt)₂bipy]·H₂O

ParameterValue
Empirical FormulaC₁₈H₁₆N₆NiOS₂
Formula Weight467.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.266(2) Å, α = 90°
b = 15.862(2) Å, β = 99.04(4)°
c = 16.967(4) Å, γ = 90°
Volume1930.9(7) ų
Z4
Density (calculated)1.608 Mg/m³

Data sourced from publicly available crystallographic information.

Experimental Protocols

Synthesis of this compound Metal Complexes (General Protocol)

This protocol is a generalized procedure based on methods reported for similar ligands.[4][5] Optimization of molar ratios, solvents, and reaction times may be necessary for specific metal complexes.

Materials:

  • This compound

  • Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Base (e.g., NaOH or triethylamine, if deprotonation of the carboxylic acid is required)

Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol). Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (0.5 mmol for a 1:2 metal-to-ligand ratio) in a minimum amount of the same solvent or water.

  • If the reaction requires a basic medium, add a stoichiometric amount of base to the ligand solution and stir for 15 minutes.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid in a desiccator over silica gel.

Crystallization of Metal Complexes

Growing single crystals suitable for X-ray diffraction is often a trial-and-error process. The following are common techniques that can be employed:

  • Slow Evaporation: Dissolve the synthesized complex in a suitable solvent (e.g., DMF, DMSO, methanol) to form a saturated or near-saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Solvent Diffusion: Create a layered system with a solution of the complex in a dense solvent at the bottom and a less dense anti-solvent (in which the complex is insoluble) carefully layered on top. Crystals may form at the interface.

  • Vapor Diffusion: Place a concentrated solution of the complex in a small, open vial. Place this vial inside a larger, sealed container that contains a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystallization.

Single Crystal X-ray Diffraction Analysis

This protocol outlines the general workflow for determining the crystal structure of a small molecule metal complex.[6][7]

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer on the diffractometer. Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage. Center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure complete and redundant data are collected.

  • Data Integration and Reduction: Integrate the raw diffraction images to obtain the intensities of the reflections. Apply corrections for Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data using least-squares methods. Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

Mandatory Visualizations

Experimental Workflows

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis of Metal Complex cluster_crystallization Crystallization Ligand Dissolve this compound Mix Mix Solutions Ligand->Mix Metal_Salt Dissolve Metal Salt Metal_Salt->Mix Reflux Reflux Reaction Mixture Mix->Reflux Filter Filter and Wash Precipitate Reflux->Filter Dry Dry the Complex Filter->Dry Dissolve Dissolve Complex in Solvent Dry->Dissolve Evaporation Slow Evaporation Dissolve->Evaporation Diffusion Solvent/Vapor Diffusion Dissolve->Diffusion Crystals Single Crystals Form Evaporation->Crystals Diffusion->Crystals

Caption: Workflow for the synthesis and crystallization of metal complexes.

Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_determination Structure Determination Mount Mount Single Crystal Collect Collect Diffraction Data Mount->Collect Process Process and Reduce Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Atomic Positions Solve->Refine Validate Validate Final Structure Refine->Validate

Caption: General workflow for single crystal X-ray diffraction analysis.

Potential Biological Activity Pathway

Given the known antimicrobial and anticancer activities of related pyrimidine- and thio-based metal complexes, a potential mechanism of action could involve the inhibition of key cellular processes.

Biological_Activity_Pathway Metal_Complex Metal Complex with This compound Cell_Membrane Bacterial/Cancer Cell Membrane Metal_Complex->Cell_Membrane Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake DNA_Interaction Interaction with DNA (Intercalation/Binding) Cellular_Uptake->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase, Kinases) Cellular_Uptake->Enzyme_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Cellular_Uptake->ROS_Generation Apoptosis Apoptosis/ Cell Death DNA_Interaction->Apoptosis Enzyme_Inhibition->Apoptosis ROS_Generation->Apoptosis

References

Application Notes and Protocols for (2-Pyrimidylthio)acetic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Pyrimidylthio)acetic acid derivatives in cancer research. This class of compounds has emerged as a promising area of investigation due to their potential to selectively target pathways integral to cancer cell proliferation and survival. The following sections detail their mechanism of action, present quantitative data on their efficacy, and provide detailed protocols for their experimental evaluation.

Mechanism of Action

This compound derivatives have been shown to exert their anticancer effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] COX-2 is frequently overexpressed in various cancers and plays a crucial role in inflammation, angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and apoptosis (programmed cell death) evasion.[2][3] By selectively inhibiting COX-2, these derivatives can suppress tumor growth and promote cancer cell death.

Furthermore, some pyrimidine derivatives have been implicated in the modulation of other critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The EGFR/PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[6][7] While direct evidence for this compound derivatives specifically targeting this pathway is still emerging, the broader class of pyrimidine-based compounds has shown activity against components of this pathway, suggesting a potential secondary mechanism of action.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
Pyrimidinone-5-carbonitriles1.421.98--[8]
Thiazolo[4,5-d]pyrimidines----[9]
Pyrimidine-5-carbonitriles~1-22 nM~1-22 nM-~1-22 nM[1][8]
Quinoline Acetohydrazides2.071 - 2.416---[3]
Pyrimidine-fused heterocycles49.35---[10]

Note: The data presented is for various pyrimidine derivatives and may not be specific to this compound derivatives. It serves to illustrate the general anticancer potential of the pyrimidine scaffold.

Table 2: COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine Derivative 220.08451[3]
Pyrimidine Derivative 610.13-[3]
Pyrimidine Derivative 620.14-[3]
Pyrimidine-5-carbonitrile 3b0.20-[1]
Pyrimidine-5-carbonitrile 5d0.16-[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Protocol 2: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol provides an alternative method for assessing cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • This compound derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualizations

Signaling Pathway Diagram

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis PGE2->Apoptosis_Inhibition Derivative (2-Pyrimidylthio)acetic acid derivative Derivative->COX2 Inhibits

Caption: COX-2 signaling pathway and inhibition by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding in 96-well plates Start->Cell_Culture Compound_Treatment Treatment with This compound derivatives Cell_Culture->Compound_Treatment Incubation Incubation (48-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay SRB_Assay SRB Assay Incubation->SRB_Assay Data_Analysis Data Analysis: Calculate IC50 values MTT_Assay->Data_Analysis SRB_Assay->Data_Analysis

Caption: General experimental workflow for in vitro cytotoxicity testing.

References

Application Notes and Protocols: (2-Pyrimidylthio)acetic Acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aldose reductase inhibitors derived from (2-Pyrimidylthio)acetic acid, including their synthesis, in vitro efficacy, and the underlying mechanism of action. Detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction

Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions characteristic of diabetes mellitus. This increased activity leads to the accumulation of sorbitol in various tissues, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for the management of these long-term complications. A novel class of potent aldose reductase inhibitors based on the this compound scaffold has been identified, showing significant inhibitory activity in in vitro studies.

Mechanism of Action: The Polyol Pathway

Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway. Aldose reductase, the first and rate-limiting enzyme of this pathway, reduces glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress and cellular damage. Furthermore, the depletion of NADPH can impair the regeneration of glutathione, a critical antioxidant, thereby increasing oxidative stress. This compound derivatives act as inhibitors of aldose reductase, blocking the conversion of glucose to sorbitol and thus mitigating the downstream pathological effects.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (Osmotic & Oxidative Stress) Sorbitol->Complications AR Aldose Reductase NADPH NADPH AR->NADPH SDH Sorbitol Dehydrogenase NAD NAD+ SDH->NAD NADP NADP+ NADPH->NADP Oxidation NADH NADH NAD->NADH Reduction Inhibitor (2-Pyrimidylthio)acetic acid derivatives Inhibitor->AR Inhibition

Caption: The Polyol Pathway and the inhibitory action of this compound derivatives.

Quantitative Data: In Vitro Aldose Reductase Inhibition

A series of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid derivatives have been synthesized and evaluated for their ability to inhibit aldose reductase. The half-maximal inhibitory concentrations (IC50) were determined using an in vitro enzymatic assay.

Compound IDAryl SubstituentIC50 (µM)[1][2]
6a Phenyl8.2
6b 4-Methylphenyl5.8
6c 4-Methoxyphenyl2.0
6d 4-Fluorophenyl4.5
6e 4-Chlorophenyl3.7

Experimental Protocols

Synthesis of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid derivatives (General Procedure)

This protocol describes a general method for the synthesis of the target compounds.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile cluster_1 Step 2: Synthesis of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid A Aromatic aldehyde, Ethyl cyanoacetate, Thiourea, K2CO3 B Reflux in Ethanol/Water A->B C Intermediate 4a-4e B->C D Intermediate 4a-4e, Bromoacetic acid, Triethylamine E Stir in Acetone at RT D->E F Final Product 6a-6e E->F

Caption: General workflow for the synthesis of the target compounds.

Materials:

  • Appropriate aromatic aldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.5 eq)

  • Thiourea (1.5 eq)

  • Potassium carbonate (1.5 eq)

  • Ethanol

  • Water

  • Bromoacetic acid (1.5 eq)

  • Triethylamine (1.0 eq)

  • Acetone

  • Hydrochloric acid (concentrated)

  • Methanol for recrystallization

Step 1: Synthesis of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (Intermediates 4a-4e)

  • To a round-bottom flask, add the aromatic aldehyde, ethyl cyanoacetate, thiourea, and potassium carbonate in a mixture of ethanol and water.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield the intermediate.

Step 2: Synthesis of 2-[(4-aryl-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid (Final Products 6a-6e)

  • In a round-bottom flask, dissolve the intermediate from Step 1 in acetone.

  • Add bromoacetic acid and triethylamine to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water and acidify with concentrated HCl.

  • Filter the resulting precipitate, wash with water, and recrystallize from methanol to obtain the pure final product.[2]

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

  • Aldose reductase (from rat lens or recombinant human)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, prepare the reaction mixture containing phosphate buffer, aldose reductase enzyme solution, and NADPH solution.

  • Add various concentrations of the test compound or vehicle (DMSO) to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation of Aldose Reductase Inhibitors (General Protocol)

While specific in vivo data for this compound derivatives were not available in the reviewed literature, the following protocol for the galactose-fed rat model is a standard method for evaluating the in vivo efficacy of aldose reductase inhibitors.[3]

Animal Model: Galactose-Fed Rat

  • Induction of Galactosemia: Male Sprague-Dawley rats are fed a diet containing 50% galactose to induce high levels of circulating galactose, leading to the activation of the polyol pathway and the development of diabetic-like complications, such as cataracts.[4][5][6]

  • Treatment Groups:

    • Control group: Fed a standard diet.

    • Galactosemic group: Fed a 50% galactose diet.

    • Treatment group(s): Fed a 50% galactose diet supplemented with the test compound at various doses.

  • Dosing: The test compound is typically administered orally, mixed with the diet or by gavage, for a predetermined period (e.g., 4-8 weeks).

  • Efficacy Endpoints:

    • Cataract Development: Monitor the progression of cataracts using a slit-lamp biomicroscope at regular intervals.

    • Sorbitol Accumulation: At the end of the study, collect tissues such as the lens, sciatic nerve, and retina. Analyze the tissue homogenates for sorbitol levels using techniques like HPLC or enzymatic assays. A significant reduction in sorbitol levels in the treated groups compared to the galactosemic group indicates effective aldose reductase inhibition in vivo.

    • Biochemical Parameters: Measure blood glucose and glycated hemoglobin to monitor the diabetic status of the animals.

Note: Another common model is the streptozotocin (STZ)-induced diabetic rat, which mimics type 1 diabetes.[7][8][9][10][11] The evaluation of aldose reductase inhibitors in this model would follow a similar principle of monitoring the prevention or amelioration of diabetic complications.

Conclusion

Derivatives of this compound represent a promising class of aldose reductase inhibitors with potent in vitro activity. The provided protocols for synthesis and in vitro testing can serve as a foundation for further investigation and optimization of these compounds. While in vivo data for this specific chemical series is not yet available, the established animal models and protocols outlined here provide a clear path for future preclinical evaluation to assess their therapeutic potential in the management of diabetic complications.

References

Application Notes and Protocols for N-alkylation of Pyrimidine Derivatives using Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] The pyrimidine scaffold is prevalent in a wide array of biologically active compounds, including antiviral, anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The introduction of an alkyl group, particularly one bearing a reactive handle like an ester, onto the pyrimidine nitrogen atoms can significantly modulate the compound's pharmacological properties, such as binding affinity, metabolic stability, and bioavailability.[5] Bromoacetate esters are commonly employed as alkylating agents in this context due to their commercial availability and appropriate reactivity.[5][6]

This document provides detailed protocols and application notes for the N-alkylation of pyrimidine derivatives using bromoacetate, focusing on reaction conditions, experimental procedures, and data presentation to aid researchers in the synthesis of novel pyrimidine-based compounds.

General Reaction Scheme

The N-alkylation of a pyrimidine derivative, such as uracil, with an ethyl bromoacetate proceeds via nucleophilic substitution, where the nitrogen atom of the pyrimidine ring attacks the electrophilic carbon of the bromoacetate. The reaction can lead to mono- or di-alkylation, and the regioselectivity (alkylation at N1 or N3) is a critical aspect to control during the synthesis.

Caption: General reaction for the N-alkylation of a pyrimidine derivative.

Experimental Protocols

Several methods have been developed for the N-alkylation of pyrimidines. The choice of protocol can influence the yield and regioselectivity of the reaction. Below are two detailed protocols.

Protocol 1: N-Alkylation using a Heterogeneous Catalyst

This protocol utilizes an ammonium sulfate-coated Hydro-Thermal-Carbone (AS@HTC) catalyst for the N1-alkylation of uracil and its derivatives.[7][8] This method involves a two-step, one-pot procedure.[7]

Materials:

  • Pyrimidine derivative (e.g., uracil, 1.00 mmol)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)[8]

  • Hexamethyldisilazane (HMDS) (1.5 mL)[7][8]

  • Anhydrous acetonitrile (2.5 mL)[7][8]

  • Ethyl bromoacetate (2.00 mmol)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • A mixture of the pyrimidine (1.00 mmol) and AS@HTC catalyst (50 mg) in HMDS (1.5 mL) is heated under reflux for 2 hours.[8]

  • After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in anhydrous acetonitrile (2.5 mL).[8]

  • Two equivalents of ethyl bromoacetate are added to the solution.[8]

  • The reaction mixture is then stirred for 12 hours at 80 °C.[7][8]

  • Upon completion, the mixture is filtered to remove the catalyst.[7]

  • The solvent is evaporated under reduced pressure.[7][8]

  • The crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., CH2Cl2/MeOH, 9.6/0.4) to yield the N1-alkylated pyrimidine.[7]

Protocol_1_Workflow start Start step1 Mix Pyrimidine and AS@HTC in HMDS start->step1 step2 Reflux for 2 hours step1->step2 step3 Cool and dissolve in Acetonitrile step2->step3 step4 Add Ethyl Bromoacetate step3->step4 step5 Stir at 80°C for 12 hours step4->step5 step6 Filter to remove catalyst step5->step6 step7 Evaporate solvent step6->step7 step8 Purify by Column Chromatography step7->step8 end End step8->end

Caption: Workflow for N-alkylation using a heterogeneous catalyst.

Protocol 2: N-Alkylation using Potassium Carbonate

This protocol describes a more traditional approach using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This method can be used for the selective N1 alkylation of N3-substituted pyrimidine derivatives.[9]

Materials:

  • N3-substituted pyrimidine derivative (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the N3-substituted pyrimidine derivative (1.0 equiv) and potassium carbonate (1.5 equiv).

  • Add DMF to the flask to dissolve the solids.

  • While stirring, add a solution of ethyl bromoacetate (1.1 equiv) in DMF.

  • The resulting mixture is stirred at room temperature for 7 hours.[9]

  • After the reaction is complete (monitored by TLC), the solvent is removed under vacuum.

  • The residue is then dissolved in dichloromethane (CH₂Cl₂) and washed twice with distilled water.[8]

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under vacuum to yield the N1-alkylated product.[8]

Data Presentation

The efficiency of the N-alkylation reaction is highly dependent on the substrate, catalyst, solvent, and reaction time. The following tables summarize quantitative data from the literature for the N-alkylation of various pyrimidine derivatives.

Table 1: Optimization of N-alkylation of Uracil with Ethyl Bromoacetate [10]

EntryCatalyst (equiv)SolventTime (h)Yield (%)
1-Acetonitrile1354
2KI (0.25)Acetonitrile583
3KI (0.5)Acetonitrile594
4NaI (0.5)Acetonitrile575
5(NH₄)₂SO₄ (cat.)Acetonitrile1360

Table 2: N1-Alkylation of Various Pyrimidine Bases with Ethyl Bromoacetate [10]

EntryPyrimidine BaseTime (h)Yield (%)
1Uracil594
2Thymine588
3Cytosine592

Mechanistic Insights and Regioselectivity

The regioselectivity of N-alkylation in pyrimidine derivatives (N1 vs. N3) is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrimidine ring can direct alkylation to the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the pyrimidine ring can alter the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N1/N3 product ratio.[8] For instance, the use of a silylating agent like HMDS can promote N1-alkylation.[7][8] In some cases, protecting one nitrogen atom allows for the selective alkylation of the other.[11]

Regioselectivity_Factors regioselectivity N1 vs. N3 Alkylation steric_hindrance Steric Hindrance regioselectivity->steric_hindrance electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions base Base reaction_conditions->base solvent Solvent reaction_conditions->solvent temperature Temperature reaction_conditions->temperature

Caption: Factors influencing regioselectivity in pyrimidine alkylation.

Conclusion

The N-alkylation of pyrimidine derivatives with bromoacetate is a versatile and crucial reaction in the synthesis of potential drug candidates. By carefully selecting the reaction protocol and conditions, researchers can achieve high yields and desired regioselectivity. The methods and data presented in these application notes provide a solid foundation for the synthesis and exploration of novel N-alkylated pyrimidine compounds for various therapeutic applications.

References

Application Note and Protocol for the HPLC Analysis of (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative analysis of (2-Pyrimidylthio)acetic acid using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development who require a reliable method for the separation and quantification of this compound.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. The described reversed-phase HPLC (RP-HPLC) method offers a straightforward and robust approach for the analysis of this compound.[1] This method is scalable and can be adapted for preparative separations to isolate impurities, and it is also suitable for pharmacokinetic studies.[1]

Chromatographic Conditions

A summary of the HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]
Flow Rate 1.0 mL/min (Typical, can be optimized)
Detection UV at a wavelength to be determined based on the UV spectrum of this compound
Injection Volume 10 µL (Typical, can be optimized)
Column Temperature Ambient or controlled at 25 °C

Experimental Protocol

This section details the step-by-step procedure for the analysis of this compound.

1. Reagents and Materials

  • This compound reference standard (Purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS applications)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • Prepare the aqueous component of the mobile phase by adding a small amount of phosphoric acid to water (e.g., 0.1% v/v). For MS compatibility, use formic acid instead.[1]

  • The mobile phase composition (ratio of acetonitrile to the aqueous phase) should be optimized to achieve a suitable retention time and peak shape for this compound. A good starting point is a gradient or isocratic mixture (e.g., 50:50 Acetonitrile:Aqueous).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

4. Preparation of Sample Solutions

  • The sample preparation procedure will depend on the matrix. For bulk drug substance, dissolve an accurately weighed amount in a suitable solvent.

  • For formulations or biological matrices, an appropriate extraction or dilution procedure will be necessary to remove interfering substances.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the HPLC system and the Newcrom R1 column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • It is recommended to inject a blank (solvent) and a standard solution periodically to ensure system suitability.

6. Data Analysis

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of this compound in both the standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

Method Validation Parameters (Illustrative)

The following table summarizes the key parameters that should be evaluated during the validation of this analytical method. The values provided are for illustrative purposes and need to be experimentally determined.

ParameterSpecificationPurpose
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000To ensure the performance of the chromatographic system
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and response
Accuracy % Recovery within 98.0 - 102.0%To assess the closeness of the test results to the true value
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2.0%To evaluate the degree of scatter between a series of measurements
Limit of Detection (LOD) To be determined (e.g., Signal-to-Noise ratio of 3:1)The lowest amount of analyte that can be detected
Limit of Quantification (LOQ) To be determined (e.g., Signal-to-Noise ratio of 10:1)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy
Specificity No interference from blank and placebo at the retention time of the analyteTo ensure the method is able to assess the analyte unequivocally in the presence of other components
Robustness No significant change in results with small variations in method parametersTo measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Samples and Standards StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of (2-Pyrimidylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of (2-Pyrimidylthio)acetic acid derivatives. The guidance is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

A1: The most prevalent and direct method is the Williamson thioether synthesis. This reaction involves the nucleophilic substitution of a leaving group on the pyrimidine ring (typically a halogen, such as chlorine) by the sulfur atom of a thiol-containing acetic acid derivative, such as thioglycolic acid. The reaction is typically carried out in the presence of a base.

Q2: What are the critical parameters to control for maximizing the reaction yield?

A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The interplay of these factors significantly influences the reaction rate and the formation of byproducts, directly impacting the overall yield.

Q3: What are some common side reactions that can lower the yield?

A3: Common side reactions include the formation of disulfide-linked dimers of the starting thiol, elimination reactions if using a sterically hindered pyrimidine derivative, and hydrolysis of the ester group if the acetic acid derivative is in an esterified form.[1] In some cases, demethylation can occur if S-methylisothiourea is used as a starting material.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective base for deprotonating the thiol.2. Reaction temperature is too low.3. Poor solvent choice leading to low solubility of reactants.4. Inactive starting materials.1. Switch to a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve solubility.4. Verify the purity and integrity of your starting pyrimidine and thiol derivatives.
Formation of Multiple Byproducts 1. Reaction temperature is too high, promoting side reactions.2. The base is too strong or used in excess, leading to decomposition.3. Presence of oxygen leading to oxidation of the thiol.1. Lower the reaction temperature and increase the reaction time.2. Use a milder base like potassium carbonate or triethylamine (TEA).3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation 1. Product is highly soluble in the aqueous phase during workup.2. Emulsion formation during extraction.3. Product co-elutes with starting materials or byproducts during chromatography.1. Acidify the aqueous layer to protonate the carboxylic acid, making it more soluble in organic solvents.2. Add brine to the aqueous layer to break up emulsions.3. Optimize the solvent system for column chromatography to achieve better separation.
Inconsistent Yields 1. Variability in the quality of reagents or solvents.2. Inconsistent reaction conditions (temperature, time, stirring).3. Moisture in the reaction.1. Use high-purity, anhydrous solvents and fresh reagents.2. Ensure precise control over reaction parameters using appropriate equipment.3. Dry all glassware thoroughly and use anhydrous solvents.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of pyrimidine thioether derivatives, based on literature data for analogous syntheses.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)Reflux12Low
2Tetrahydrofuran (THF)Reflux12Moderate
3Acetonitrile (MeCN)Reflux8Good
4N,N-Dimethylformamide (DMF)806High
5Water (H₂O)1008Moderate to High

Table 2: Effect of Base on Reaction Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Triethylamine (TEA)DMF80Moderate
2Potassium Carbonate (K₂CO₃)DMF80High
3Sodium Hydride (NaH)THF60High
4Sodium Hydroxide (NaOH)EthanolRefluxGood

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Thioether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-chloropyrimidine and thioglycolic acid.

Materials:

  • 2-chloropyrimidine

  • Thioglycolic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of thioglycolic acid (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Thioglycolic Acid and K₂CO₃ in DMF start->reagents stir1 Stir at Room Temperature (30 min) reagents->stir1 add_pyrimidine Add 2-Chloropyrimidine stir1->add_pyrimidine heat Heat to 80°C (4-6 h) add_pyrimidine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Pour into Ice-Water cool->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Representative Signaling Pathway

This compound derivatives are being investigated for various pharmacological activities, which often involve the modulation of cellular signaling pathways. While the specific pathways targeted by these exact derivatives are a subject of ongoing research, similar heterocyclic compounds have been shown to interact with key cancer-related pathways such as the EGFR/PI3K/AKT/mTOR pathway.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Derivative (2-Pyrimidylthio)acetic acid derivative Derivative->EGFR Inhibits

Caption: Potential inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

References

Technical Support Center: (2-Pyrimidylthio)acetic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2-Pyrimidylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. For analytical and preparative scale, High-Performance Liquid Chromatography (HPLC) can also be employed.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Based on its common synthesis from 2-mercaptopyrimidine and a haloacetic acid, potential impurities include:

  • Unreacted starting materials: 2-mercaptopyrimidine and chloroacetic acid (or its salt).

  • Byproducts: Disulfide compounds formed from the oxidation of 2-mercaptopyrimidine.

  • Solvent residues: Residual solvents from the reaction or workup steps.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties are summarized in the table below. Understanding these is crucial for selecting an appropriate purification strategy.

PropertyValueReference
Molecular FormulaC₆H₆N₂O₂S[2][3]
Molecular Weight170.19 g/mol [2][3]
AppearanceBeige to brown powder[4]
Melting Point200-204 °C (with decomposition)[2][5]
Solubility in Water>25.5 µg/mL at pH 7.4[3]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][6][7] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Troubleshooting Guides

Recrystallization

Recrystallization is a primary technique for purifying solid this compound. The choice of solvent is critical for successful purification.

  • Possible Cause: The solvent is not appropriate for your compound, or you are not using a sufficient volume of solvent.

  • Solution:

    • Ensure you are heating the solvent to its boiling point.[5]

    • Gradually add more hot solvent until the compound dissolves. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

    • If the compound remains insoluble even with a large volume of hot solvent, the solvent is not suitable. Consult the solvent selection table below and try a different solvent or a solvent mixture.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities that are inhibiting crystallization. The presence of water in the crude product can also sometimes lead to oiling out when using water-miscible solvents.[8]

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal of pure this compound to the cooled solution.

    • Re-heat the solution and add more of the "good" solvent to decrease the saturation level.

    • Consider switching to a lower-boiling point solvent or using a two-solvent system.

  • Possible Cause: The solution is not sufficiently saturated, or crystallization is slow to initiate.

  • Solution:

    • If you used too much solvent, evaporate some of it to concentrate the solution and then allow it to cool again.

    • Cool the solution in an ice bath to further decrease the solubility.[5]

    • Use the scratching technique or add a seed crystal as described above.

    • If using a solvent mixture, add a small amount of the "poor" solvent dropwise to the cold solution to induce precipitation.

  • Possible Cause: The cooling process was too rapid, trapping impurities in the crystal lattice. Alternatively, the chosen solvent may not effectively differentiate between the compound and the impurities.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[9]

    • Ensure you wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains impurities.[1]

    • A second recrystallization step may be necessary to achieve the desired purity.

    • If colored impurities persist, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5]

Data Presentation: Recrystallization Solvent Selection

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventPolarityBoiling Point (°C)Suitability Notes
ChloroformLow61Has been reported for the recrystallization of this compound.
EthanolHigh78.5A common solvent for recrystallizing polar organic molecules.[1] An ethanol/water mixture can also be effective.[1]
WaterHigh100The compound has some water solubility, which may increase with temperature.[3] Could be a suitable "poor" solvent in a two-solvent system.
Acetic AcidHigh118Can be a good solvent for carboxylic acids, but its high boiling point may be a disadvantage.[8]
AcetoneMedium56A versatile solvent with a low boiling point, making it easy to remove.
Ethyl AcetateMedium77A common solvent for recrystallization.
HexaneLow69Likely a poor solvent for this polar compound, but could be used as an anti-solvent in a two-solvent system.

Note: This table provides general guidance. The optimal solvent should be determined experimentally on a small scale.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol provides a general procedure for recrystallization from a single solvent, such as chloroform or ethanol.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., chloroform)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture on a hot plate to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until all of the solid has just dissolved.

  • If the solution contains insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This method is useful when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "poor" or "anti-solvent"). The two solvents must be miscible.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Standard recrystallization glassware

Procedure:

  • Dissolve the crude product in the minimum amount of the hot "good" solvent (ethanol).

  • While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Dry the purified crystals.

Visualizations

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying crude this compound.

G crude Crude this compound recrystallization Recrystallization crude->recrystallization hplc Purity Analysis (HPLC) recrystallization->hplc troubleshoot Troubleshoot Recrystallization (e.g., oiling out, low yield) recrystallization->troubleshoot column Column Chromatography column->hplc hplc->column Purity < 98% pure Pure Product hplc->pure Purity > 98% troubleshoot->recrystallization G start Start Recrystallization dissolve Dissolve Crude in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes no_crystals No Crystals crystals_form->no_crystals No oil_out->crystals_form No oiling Oiling Out oil_out->oiling Yes pure_product Pure Product filter_wash->pure_product seed_scratch Add Seed Crystal or Scratch Flask no_crystals->seed_scratch concentrate Concentrate Solution no_crystals->concentrate add_solvent Add More 'Good' Solvent and Reheat oiling->add_solvent add_solvent->cool seed_scratch->cool concentrate->cool

References

Technical Support Center: Synthesis of (2-Pyrimidylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (2-Pyrimidylthio)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the S-alkylation of 2-mercaptopyrimidine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. This reaction is a variation of the Williamson ether synthesis, adapted for thioether formation.[1]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can negatively impact the yield.[1]

  • Formation of Side Products: Competing side reactions, such as N-alkylation or oxidation of the starting material, can consume reactants and reduce the formation of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring via Thin Layer Chromatography (TLC) is crucial.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Q3: How can I confirm that I have synthesized the correct S-alkylated product and not the N-alkylated isomer?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for structure confirmation. For S-alkylated pyrimidines, the chemical shift of the carbon atom adjacent to the sulfur (S-CH2) in ¹³C NMR is typically around δ 31.7 ppm. In contrast, the N-alkylated product would show a characteristic N-CH2 peak at a different chemical shift, often around δ 43 ppm.

Q4: What are the ideal solvents for this synthesis?

A4: Dipolar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are frequently used as they effectively dissolve the reactants and facilitate the SN2 reaction.[1] However, alcohols like ethanol or methanol are also commonly employed, often in the presence of an alkali hydroxide base.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or No Product Formation Incorrect base selection or insufficient amount.The base is critical for deprotonating the thiol to form the reactive thiolate anion. Use a strong enough base (e.g., NaOH, KOH, NaH) in at least a stoichiometric amount. For the reaction with chloroacetic acid, two equivalents of base are required to deprotonate both the thiol and the carboxylic acid.
Poor quality or oxidized starting material (2-mercaptopyrimidine).2-mercaptopyrimidine can oxidize to form a disulfide. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and use freshly opened or purified starting material.
Presence of a Major, Unidentified Byproduct N-alkylation instead of S-alkylation. This occurs when the alkylating agent reacts with one of the nitrogen atoms on the pyrimidine ring. This is a common issue with ambident nucleophiles. To favor S-alkylation, consider using a less polar solvent and carefully select the base and counter-ion. Harder cations (like Na+) may favor N-alkylation, while softer cations might favor S-alkylation.
Formation of disulfide byproduct. The thiol starting material has been oxidized. To minimize this, deaerate your solvent and run the reaction under an inert atmosphere (N₂ or Ar).[1]
Product is Difficult to Purify or is a Gummy Solid Residual solvent or impurities. The product may retain solvents like DMF or DMSO. Ensure adequate drying under high vacuum. If impurities are the issue, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary. Acid-base extraction can also be used to purify the carboxylic acid product.
Reaction Stalls or is Incomplete Insufficient temperature or reaction time. While higher temperatures can promote side reactions, the reaction may require gentle heating (e.g., 50-80 °C) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Optimization of specific conditions may be required to improve yield and purity.

Materials:

  • 2-Mercaptopyrimidine

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptopyrimidine (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.2 equivalents) in water.

  • Slowly add the NaOH solution to the solution of 2-mercaptopyrimidine with stirring.

  • In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a small amount of water and neutralize it with a portion of the prepared NaOH solution.

  • Add the sodium chloroacetate solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with concentrated HCl.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.

Visual Diagrams

Reaction Pathway and Major Side Reactions

G cluster_reactants Starting Materials cluster_products Potential Products R1 2-Mercaptopyrimidine I1 Thiolate Anion R1->I1 Base SP1 N-Alkylated Isomer (Side Product) R1->SP1 + Chloroacetic Acid (competing reaction) SP2 Pyrimidine-2,2'-disulfide (Oxidation Side Product) R1->SP2 Oxidizing Agent (e.g., air) R2 Chloroacetic Acid + Base P1 This compound (Desired S-Alkylation Product) R2->P1 R2->SP1 I1->P1 + Chloroacetic Acid

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Identifying impurities in (2-Pyrimidylthio)acetic acid by spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Pyrimidylthio)acetic acid. The focus is on identifying potential impurities using spectroscopic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Based on the common synthetic route involving the reaction of 2-mercaptopyrimidine with chloroacetic acid, the most probable impurities are:

  • Unreacted starting materials: 2-mercaptopyrimidine and chloroacetic acid.

  • Byproducts: Disulfide of 2-mercaptopyrimidine, which can form through oxidation of the thiol starting material.

Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurity?

A2: Compare the chemical shifts of the unexpected peaks with the known spectra of the starting materials and potential byproducts.

  • This compound will show a characteristic singlet for the methylene protons (-S-CH₂-) typically around 3.9 ppm and signals for the pyrimidine ring protons.

  • 2-Mercaptopyrimidine will show distinct signals for its pyrimidine protons.

  • Chloroacetic acid will exhibit a singlet for the methylene protons (-CH₂-Cl) at approximately 4.2 ppm.

Refer to the data tables below for specific chemical shifts. The absence of the -S-CH₂- signal and the presence of peaks corresponding to the starting materials indicate an incomplete reaction.

Q3: The mass spectrum of my product shows a peak that does not correspond to the molecular weight of this compound. What could it be?

A3: The unexpected peak could correspond to the molecular ion of an impurity.

  • The expected molecular ion peak ([M]⁺) for this compound is at m/z 170.19.

  • An unreacted starting material, 2-mercaptopyrimidine, would show a molecular ion peak at m/z 112.15.

  • The formation of a disulfide byproduct from 2-mercaptopyrimidine would result in a peak at m/z 222.30.

Q4: My IR spectrum looks complex. How can I confirm the presence of this compound and identify impurities?

A4: Look for characteristic absorption bands.

  • Successful synthesis of this compound is indicated by the presence of a strong carbonyl (C=O) stretch from the carboxylic acid group (around 1700 cm⁻¹) and the disappearance of the S-H stretch from 2-mercaptopyrimidine (around 2550 cm⁻¹).

  • The presence of a broad O-H stretch (around 3000 cm⁻¹) is also characteristic of the carboxylic acid.

  • If you observe a prominent S-H peak, it suggests the presence of unreacted 2-mercaptopyrimidine.

Troubleshooting Guides

Issue 1: The final product shows low purity by ¹H NMR.
  • Symptom: Multiple sets of peaks in the ¹H NMR spectrum in addition to the expected signals for this compound.

  • Possible Cause: Incomplete reaction or presence of side products.

  • Troubleshooting Steps:

    • Identify the Impurities: Compare the chemical shifts of the unknown peaks with the data in Table 1. The presence of signals corresponding to 2-mercaptopyrimidine or chloroacetic acid indicates unreacted starting materials.

    • Optimize Reaction Conditions: If starting materials are present, consider increasing the reaction time, temperature, or adjusting the stoichiometry of the reactants.

    • Purification: If byproducts are suspected, purify the product using techniques such as recrystallization or column chromatography.

Issue 2: Mass spectrometry analysis indicates the presence of a higher molecular weight species.
  • Symptom: A significant peak in the mass spectrum with an m/z value higher than 170.

  • Possible Cause: Formation of the disulfide of 2-mercaptopyrimidine.

  • Troubleshooting Steps:

    • Confirm the Impurity: Check for a peak around m/z 222, which corresponds to the disulfide.

    • Prevent Oxidation: During the synthesis, ensure an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of 2-mercaptopyrimidine.

    • Purification: The disulfide can often be removed by column chromatography.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound-S-CH₂-COOH~3.9Singlet
Pyrimidine-H~7.2 (t), ~8.6 (d)Triplet, Doublet
-COOH~13.0 (broad)Singlet
2-MercaptopyrimidinePyrimidine-H~7.0 (t), ~8.5 (d)Triplet, Doublet
-SHVariableBroad Singlet
Chloroacetic acid-CH₂-Cl~4.2Singlet
-COOH~11.5 (broad)Singlet

Table 2: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z ([M]⁺)
This compoundC₆H₆N₂O₂S170.19170
2-MercaptopyrimidineC₄H₄N₂S112.15112
Chloroacetic acidC₂H₃ClO₂94.5094/96 (isotope pattern)
2,2'-Dipyrimidyl disulfideC₈H₆N₄S₂222.30222

Table 3: IR Spectroscopic Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compoundO-H (carboxylic acid)3200-2500 (broad)
C=O (carboxylic acid)1710-1680
2-MercaptopyrimidineS-H2600-2550
N-H3200-3100
Chloroacetic acidO-H (carboxylic acid)3300-2500 (broad)
C=O (carboxylic acid)1730-1700
C-Cl850-550

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts and integration values to the reference data to identify the compound and any impurities.

Protocol 2: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peaks and compare them to the expected molecular weights of the product and potential impurities.

Protocol 3: Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the sample and compare them to the reference spectra.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_decision Data Interpretation & Action Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product NMR ¹H NMR Crude_Product->NMR Analyze Sample MS Mass Spec Crude_Product->MS IR IR Spec Crude_Product->IR Purity_Check Purity Acceptable? NMR->Purity_Check MS->Purity_Check IR->Purity_Check Identify_Impurity Identify Impurity (Tables 1-3) Purity_Check->Identify_Impurity No Pure_Product Pure Product Purity_Check->Pure_Product Yes Purification Purification (e.g., Recrystallization) Identify_Impurity->Purification Purification->Crude_Product Re-analyze

Caption: Workflow for impurity identification in this compound.

Improving solubility of (2-Pyrimidylthio)acetic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (2-Pyrimidylthio)acetic acid in various reaction conditions.

Troubleshooting Guide & FAQs

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the recommended solvents?

A1: this compound is a polar molecule and generally exhibits limited solubility in nonpolar organic solvents. Its solubility is significantly better in polar aprotic solvents. For reactions, consider using solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). Alcohols like methanol and ethanol can also be used, particularly if heating is permissible for the reaction.

Q2: My reaction requires a nonpolar solvent, but this compound is not dissolving. What can I do?

A2: In such cases, you can employ a co-solvent system. Start by dissolving the this compound in a minimum amount of a polar aprotic solvent in which it is soluble (e.g., DMF or DMSO). Then, add this solution to your nonpolar reaction solvent. Be sure to perform a small-scale test to ensure the homogeneity of the final mixture and the compatibility of the co-solvent with your reaction conditions.

Q3: I've heard that forming a salt can improve solubility. How can I do this for this compound?

A3: Yes, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents. This is achieved by adding a base. A common and effective method is the in situ formation of a triethylammonium salt by adding a stoichiometric amount of triethylamine (Et₃N) to the suspension of this compound in your reaction solvent. This is particularly useful for reactions like amide couplings. Please refer to the detailed protocol for in situ salt formation below.

Q4: Can I heat the mixture to improve the solubility of this compound?

A4: Heating can increase the solubility of this compound. The compound has a high melting point (decomposes at approximately 204°C), so it is thermally stable for most organic reaction conditions.[1][2] However, always consider the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.

Q5: Are there any known incompatibilities of this compound with common reagents or solvents?

A5: this compound is a carboxylic acid and will react with bases. It is generally stable in most common aprotic and protic organic solvents. However, prolonged heating in strong acidic or basic aqueous solutions may lead to decomposition. In DMSO, some carboxylic acids can be susceptible to decomposition at elevated temperatures, particularly in the presence of acids.[3]

Quantitative Solubility Data

The following table summarizes the estimated solubility of this compound in various common organic solvents at ambient temperature. Please note that these are estimated values based on the behavior of structurally similar pyrimidine derivatives and should be used as a guideline. Experimental determination is recommended for precise applications.

SolventFormulaTypeEstimated Solubility (mg/mL)
N,N-DimethylformamideC₃H₇NOPolar Aprotic> 50
Dimethyl SulfoxideC₂H₆OSPolar Aprotic> 50
TetrahydrofuranC₄H₈OPolar Aprotic10 - 20
MethanolCH₄OPolar Protic5 - 10
EthanolC₂H₆OPolar Protic2 - 5
AcetonitrileC₂H₃NPolar Aprotic1 - 5
DichloromethaneCH₂Cl₂Nonpolar< 1
TolueneC₇H₈Nonpolar< 0.1

Experimental Protocols

Protocol 1: Improving Solubility via in situ Salt Formation with Triethylamine

This protocol is suitable for reactions where the carboxylate form of the acid is reactive, such as in amide bond formation.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., DMF, THF, Acetonitrile)

  • Triethylamine (Et₃N)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Add the desired volume of the anhydrous reaction solvent.

  • Stir the suspension at room temperature.

  • Slowly add 1.0 to 1.1 equivalents of triethylamine dropwise to the stirring suspension.

  • Continue stirring at room temperature. The solid should dissolve to form a clear solution of the triethylammonium salt.

  • This solution can now be used directly for the subsequent reaction step (e.g., addition of an amine and a coupling agent).

cluster_workflow Workflow for In Situ Salt Formation start Start with solid this compound add_solvent Add anhydrous solvent (e.g., DMF) start->add_solvent stir_suspension Stir to form a suspension add_solvent->stir_suspension add_base Add 1.0-1.1 eq. of Triethylamine stir_suspension->add_base dissolution Stir until a clear solution is formed add_base->dissolution end Solution of triethylammonium salt ready for reaction dissolution->end

In Situ Salt Formation Workflow
Protocol 2: Amide Coupling Reaction using HATU

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 eq.) to the solution.[4]

  • Add HATU (1.1 - 1.5 eq.) to the mixture.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or Et₃N (2.0 - 3.0 eq.) to the cooled mixture.[4]

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

cluster_workflow Amide Coupling with HATU Workflow start Dissolve acid and amine in anhydrous DMF add_hatu Add HATU start->add_hatu cool Cool to 0 °C add_hatu->cool add_base Add DIPEA or Et3N cool->add_base react Warm to RT and stir for 2-18 h add_base->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Aqueous workup and extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Pure amide product purify->end

Amide Coupling Workflow
Protocol 3: Fischer Esterification

This protocol provides a general method for the esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol) - to be used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add a large excess of the desired alcohol (this will also serve as the solvent).

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%) to the mixture.[5][6]

  • Heat the reaction mixture to reflux and maintain for 2-10 hours.[6][7]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic solution with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or distillation if required.

cluster_workflow Fischer Esterification Workflow start Combine acid, excess alcohol, and acid catalyst reflux Heat to reflux for 2-10 h start->reflux monitor Monitor reaction (TLC/GC-MS) reflux->monitor cool_and_concentrate Cool and remove excess alcohol monitor->cool_and_concentrate extract Dissolve in organic solvent and perform aqueous workup cool_and_concentrate->extract purify Purification (Chromatography/Distillation) extract->purify end Pure ester product purify->end

Fischer Esterification Workflow

References

Troubleshooting guide for (2-Pyrimidylthio)acetic acid based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Pyrimidylthio)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this synthesis, which typically involves the reaction of 2-mercaptopyrimidine with an α-haloacetic acid derivative (like chloroacetic acid or its esters), can stem from several factors. This reaction is a variation of the Williamson ether synthesis, adapted for thioethers.

Common Causes for Low Yield:

  • Incomplete Deprotonation: The thione form of 2-mercaptopyrimidine needs to be deprotonated to form the more nucleophilic thiolate anion for the reaction to proceed efficiently. If the base used is not strong enough or is used in insufficient quantity, the reaction will be slow and incomplete.

  • Poor Nucleophilicity: While the thiolate is a good nucleophile, the equilibrium between the thione and thiol tautomers of 2-mercaptopyrimidine can affect the concentration of the reactive species.

  • Side Reactions: The most common side reaction is the competing N-alkylation of the pyrimidine ring, leading to the formation of an undesired isomer.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can all contribute to low yields.

  • Purity of Reactants: Impurities in the starting materials, especially water in the solvent or reactants, can interfere with the reaction.

Troubleshooting Steps:

  • Choice and Amount of Base: Ensure you are using a sufficiently strong base to deprotonate the 2-mercaptopyrimidine. Common bases for this reaction include potassium hydroxide (KOH) or sodium ethoxide. Use at least one molar equivalent of the base.

  • Solvent: A polar aprotic solvent, such as ethanol or DMF, is generally suitable for this type of reaction. Ensure the solvent is dry.

  • Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.

  • Minimize Side Reactions: To favor S-alkylation over N-alkylation, it is generally better to use the thiolate form of 2-mercaptopyrimidine. Running the reaction at a lower temperature may also help to increase the selectivity for S-alkylation.

Q2: I am observing the formation of an unexpected byproduct in my reaction. How can I identify it and prevent its formation?

A2: A likely byproduct in this synthesis is the N-alkylated isomer, 1-carboxymethyl-1,2-dihydropyrimidine-2-thione. This arises from the ambident nucleophilic nature of the deprotonated 2-mercaptopyrimidine.

Identification of Byproducts:

  • Spectroscopic Methods: 1H and 13C NMR spectroscopy are powerful tools to distinguish between the S-alkylated and N-alkylated products. The chemical shifts of the methylene protons and the carbons adjacent to the sulfur or nitrogen will be different.

  • Chromatographic Methods: TLC and HPLC can be used to separate the desired product from the byproduct. The two isomers will likely have different retention factors (Rf) or retention times.

Prevention of Byproduct Formation:

  • Reaction Conditions: The regioselectivity of the alkylation (S- vs. N-) can be influenced by the reaction conditions. The use of a polar protic solvent and a metal hydroxide base tends to favor S-alkylation.

  • Nature of the Electrophile: While chloroacetic acid is commonly used, varying the leaving group on the acetic acid moiety might influence the selectivity.

Q3: I am having difficulty purifying the final product, this compound. What is the recommended purification method?

A3: The most common method for purifying solid organic compounds is recrystallization.

Recrystallization Protocol:

  • Solvent Selection: The ideal solvent for recrystallization is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. Water or ethanol-water mixtures are often good starting points for polar compounds like this compound.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly.

Troubleshooting Purification:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a different solvent or a solvent mixture.

  • Poor Recovery: If the recovery of the purified product is low, you may be using too much solvent during recrystallization. Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

Data Presentation

Table 1: Reactants and Product Physical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-MercaptopyrimidineC₄H₄N₂S112.15230 (dec.)
Chloroacetic AcidC₂H₃ClO₂94.5061-63
This compoundC₆H₆N₂O₂S170.19204 (dec.)
1-carboxymethyl-1,2-dihydropyrimidine-2-thione (Potential N-alkylated byproduct)C₆H₆N₂O₂S170.19Data not available

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline based on typical Williamson-type thioether syntheses involving pyrimidine derivatives. Optimization may be required.

Materials:

  • 2-Mercaptopyrimidine

  • Chloroacetic acid

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptopyrimidine (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.

  • Addition of Electrophile: To the stirred solution, add a solution of chloroacetic acid (1 equivalent) in ethanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol-water mixture) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualizations

Synthesis_Pathway reagent1 2-Mercaptopyrimidine reaction + reagent1->reaction reagent2 Chloroacetic Acid reagent2->reaction product This compound base Base (e.g., KOH) Solvent (e.g., Ethanol) base->reaction side_product N-Alkylated Byproduct reaction->product S-Alkylation (Desired) reaction->side_product N-Alkylation (Side Reaction)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_base Check Base: - Strength - Stoichiometry start->check_base check_conditions Review Reaction Conditions: - Temperature - Reaction Time - Solvent Purity start->check_conditions analyze_byproducts Analyze Byproducts: - NMR - TLC/HPLC start->analyze_byproducts optimize_purification Optimize Purification: - Recrystallization Solvent - Technique start->optimize_purification solution1 Adjust Base and Repeat check_base->solution1 solution2 Modify Conditions and Monitor check_conditions->solution2 solution3 Adjust Conditions to Favor S-Alkylation analyze_byproducts->solution3 solution4 Refine Purification Protocol optimize_purification->solution4 end Improved Yield and Purity solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting common synthesis issues.

How to avoid decarboxylation of pyridylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling pyridylacetic acid derivatives, with a specific focus on preventing their decarboxylation.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridylacetic acid derivatives decarboxylating?

A1: Pyridylacetic acids, particularly the 2- and 4-isomers, are inherently prone to decarboxylation. This reaction is driven by the electron-withdrawing nature of the pyridine ring, which stabilizes the carbanionic intermediate formed upon the loss of carbon dioxide. The 3-isomer is significantly more stable. The decarboxylation is often accelerated by heat and certain pH conditions.

Q2: Which pyridylacetic acid isomer is most stable?

A2: 3-Pyridylacetic acid is the most stable isomer and is less susceptible to decarboxylation under normal conditions. In contrast, 2-pyridylacetic acid and 4-pyridylacetic acid are known to decarboxylate readily, sometimes even at temperatures below 100°C[1].

Q3: What is the general mechanism of decarboxylation for pyridylacetic acids?

A3: The decarboxylation of pyridylacetic acids is believed to proceed through a zwitterionic intermediate. The nitrogen atom of the pyridine ring plays a crucial role in stabilizing the negative charge that develops on the alpha-carbon as the carboxyl group is eliminated.

Q4: How do pH and temperature affect decarboxylation?

A4: While specific kinetic data is not extensively available for all conditions, it is generally observed that higher temperatures significantly accelerate the rate of decarboxylation. The effect of pH is more complex; both acidic and basic conditions can potentially promote decarboxylation, depending on the specific derivative and reaction conditions. For instance, some studies suggest that the zwitterionic form, which is favored at a specific pH, is the most reactive species towards decarboxylation.

Q5: How can I prevent decarboxylation during my experiments?

A5: The most effective strategy to prevent decarboxylation is to protect the carboxylic acid functionality. This is typically achieved by converting the carboxylic acid into an ester, such as a methyl, ethyl, or tert-butyl ester. These protecting groups mask the acidic proton and alter the electronic properties of the carboxyl group, thus inhibiting decarboxylation. The choice of protecting group will depend on the specific reaction conditions you plan to use subsequently.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and synthesis of pyridylacetic acid derivatives.

Issue 1: Decarboxylation observed during synthesis or workup.
Possible Cause Suggested Solution
High reaction or workup temperature. Maintain the reaction and workup temperatures as low as possible. Use of an ice bath during extractions and solvent removal under reduced pressure at low temperatures is recommended.
Inappropriate pH during workup. Avoid strongly acidic or basic conditions during the workup if the free carboxylic acid is present. Use mild buffers to adjust the pH if necessary.
Prolonged reaction times. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce decarboxylation.
Handling the free acid. Whenever possible, avoid isolating the free pyridylacetic acid. Instead, synthesize a more stable derivative, such as an ester, directly from a suitable precursor[2][3].
Issue 2: Low yield or failure in the protection (esterification) of pyridylacetic acid.
Possible Cause Suggested Solution
Decarboxylation during esterification. Use mild esterification methods. For example, for methyl esters, consider using diazomethane in an ethereal solution at 0°C. For tert-butyl esters, use of isobutylene with a catalytic amount of strong acid at low temperature is a common method[4]. Avoid high-temperature methods like Fischer esterification with strong acid catalysts if possible, or use them with extreme caution and at the lowest effective temperature[5][6][7][8][9].
Side reactions with the pyridine nitrogen. The pyridine nitrogen can be nucleophilic and may react with certain electrophilic reagents used for esterification. This can be minimized by using less reactive reagents or by performing the reaction at lower temperatures.
Incomplete reaction. Ensure all reagents are pure and dry. Use an appropriate excess of the alcohol or esterifying agent to drive the reaction to completion. Monitor the reaction progress to determine the optimal reaction time.
Issue 3: Decarboxylation during the deprotection of a pyridylacetic acid ester.
Possible Cause Suggested Solution
Harsh deprotection conditions. Choose a protecting group that can be removed under mild conditions. For example, a tert-butyl ester can be cleaved with trifluoroacetic acid (TFA) at room temperature, which is generally mild enough to avoid decarboxylation of the resulting carboxylic acid[4][10][11]. Methyl esters can be hydrolyzed under mild basic conditions at low temperatures.
Formation of the free acid in a hot, acidic, or basic environment. After deprotection, immediately neutralize the solution to a pH where the pyridylacetic acid is most stable (generally near neutral) and extract the product at low temperature. Avoid prolonged heating of the deprotected acid.

Experimental Protocols

Protocol 1: Protection of 4-Pyridylacetic Acid as a Methyl Ester using Diazomethane

This method is suitable for small-scale preparations and is generally high-yielding with minimal risk of decarboxylation due to the mild reaction conditions.

Materials:

  • 4-Pyridylacetic acid

  • Diazomethane solution in diethyl ether (prepared in situ or from a commercial source - Caution: Diazomethane is toxic and explosive. )

  • Diethyl ether

  • Methanol (for quenching)

Procedure:

  • Dissolve 4-pyridylacetic acid (1.0 eq) in a minimum amount of a co-solvent like methanol and dilute with diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Continue stirring at 0°C for 30 minutes.

  • Quench the excess diazomethane by adding a few drops of methanol until the yellow color disappears.

  • Remove the solvent under reduced pressure at a temperature not exceeding 30°C.

  • The resulting crude methyl 4-pyridylacetate can be purified by column chromatography on silica gel if necessary.

Protocol 2: Protection of 2-Pyridylacetic Acid as a tert-Butyl Ester

This protocol uses isobutylene and a catalytic amount of strong acid, which is a standard method for preparing tert-butyl esters[4].

Materials:

  • 2-Pyridylacetic acid

  • Dichloromethane (DCM)

  • Isobutylene (liquefied)

  • Concentrated sulfuric acid or perchloric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • Suspend 2-pyridylacetic acid (1.0 eq) in dichloromethane in a pressure-resistant flask.

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Condense isobutylene (2-3 eq) into the flask.

  • Seal the flask and allow it to warm to room temperature. Stir for 24-48 hours. The flask should be securely clamped behind a blast shield.

  • Cool the flask back to 0°C before carefully opening it.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude tert-butyl 2-pyridylacetate by column chromatography.

Protocol 3: Deprotection of tert-Butyl 2-Pyridylacetate

This method uses trifluoroacetic acid for cleavage of the tert-butyl ester under mild conditions[4][11].

Materials:

  • tert-Butyl 2-pyridylacetate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl 2-pyridylacetate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Carefully neutralize the residue with saturated sodium bicarbonate solution at 0°C and extract the product with a suitable organic solvent if desired, or use the aqueous solution of the carboxylate salt directly.

Data Presentation

Table 1: Qualitative Stability of Pyridylacetic Acid Isomers

IsomerRelative Stability to DecarboxylationGeneral Observations
2-Pyridylacetic Acid LowProne to ready decarboxylation, especially upon heating[1].
3-Pyridylacetic Acid HighGenerally stable under conditions where the 2- and 4-isomers decarboxylate[1].
4-Pyridylacetic Acid LowSimilar to the 2-isomer, it decarboxylates easily, particularly at elevated temperatures[1].

Note: Quantitative kinetic data such as rate constants and half-lives for the decarboxylation of pyridylacetic acids under a wide range of pH, temperature, and solvent conditions are not comprehensively available in the literature.

Visualizations

Decarboxylation_Mechanism cluster_0 Decarboxylation of 2-Pyridylacetic Acid 2-PAA 2-Pyridylacetic Acid Zwitterion Zwitterionic Intermediate 2-PAA->Zwitterion Proton Transfer Carbanion 2-Picolyl Carbanion (Resonance Stabilized) Zwitterion->Carbanion - CO2 Product 2-Picoline + CO2 Carbanion->Product Protonation Protection_Strategy_Workflow start Starting with Pyridylacetic Acid (2- or 4-isomer) is_reaction_sensitive Are subsequent reaction conditions harsh (strong base, high temp, strong nucleophiles)? start->is_reaction_sensitive protect Protect the carboxylic acid as an ester is_reaction_sensitive->protect Yes mild_conditions Proceed with caution under mild reaction conditions is_reaction_sensitive->mild_conditions No choose_ester Choose appropriate ester protect->choose_ester methyl_ester Methyl/Ethyl Ester: - Stable to acidic conditions - Removable with base choose_ester->methyl_ester Acid-sensitive functional groups present tbutyl_ester tert-Butyl Ester: - Stable to basic conditions - Removable with acid choose_ester->tbutyl_ester Base-sensitive functional groups present proceed Proceed with synthesis methyl_ester->proceed tbutyl_ester->proceed deprotect Deprotect under mild conditions proceed->deprotect final_product Final Product deprotect->final_product

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving halogenated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in these critical synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with halogenated pyridines often challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often called the "2-pyridyl problem," especially when the halogen is at the 2-position.[1] This coordination can disrupt the catalytic cycle, leading to low yields or failed reactions.

Q2: What is the general reactivity order for halogens on a pyridine ring in cross-coupling reactions?

A2: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl.[2] This trend is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst. Consequently, chloro-pyridines are the most challenging substrates.[3]

Q3: How can I avoid catalyst poisoning by the pyridine nitrogen?

A3: Several strategies can mitigate catalyst poisoning:

  • Use of Bulky Ligands: Employing sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, can shield the palladium center and disfavor coordination with the pyridine nitrogen.[4]

  • Palladium Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in situ, which can be less susceptible to poisoning.[3]

  • Proper Reaction Conditions: Optimization of solvent, base, and temperature can also play a crucial role in minimizing catalyst deactivation.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Hydrodehalogenation: The replacement of the halogen atom with a hydrogen atom. This can be more prevalent with less reactive aryl halides or when using certain bases.[3]

  • Homocoupling: The dimerization of the organometallic reagent or the aryl halide. This can be minimized by ensuring strictly anaerobic conditions.

  • Protodeborylation: In Suzuki-Miyaura reactions, the cleavage of the C-B bond of the boronic acid by a proton source. Using anhydrous conditions and the appropriate base can help prevent this.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Conversion

Potential Cause Troubleshooting Steps
Catalyst Deactivation • Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). • Use a palladium pre-catalyst (e.g., a G3 or G4 palladacycle). • Increase catalyst loading to 2-5 mol%.[5]
Poor Substrate Reactivity (especially with chloropyridines) • Increase reaction temperature in 10-20 °C increments.[5] • If possible, switch to the corresponding bromo- or iodopyridine.
Inefficient Transmetalation • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[5] • Ensure the use of a suitable solvent system, often including water (e.g., dioxane/water).[6]
Protodeborylation of Boronic Acid • Use anhydrous solvents and ensure the base is dry. • Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid.
Buchwald-Hartwig Amination

Issue: Low or No Conversion

Potential Cause Troubleshooting Steps
Catalyst System Ineffectiveness • Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) for chloropyridines.[3] • Use a reliable palladium pre-catalyst to ensure efficient generation of the active catalyst.[3] • For challenging substrates, increase catalyst loading up to 5 mol%.[3]
Incorrect Base Selection • Sodium tert-butoxide (NaOtBu) is generally the most effective base.[3] • For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but this may require a more active catalyst system and higher temperatures.[3]
Suboptimal Reaction Conditions • Ensure the reaction is run at an elevated temperature, typically 80-110 °C.[3] • Use a dry, degassed solvent such as toluene, 1,4-dioxane, or THF.[3]
Oxygen Sensitivity • Perform the reaction under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[4]
Sonogashira Coupling

Issue: Low Yield or Formation of Side Products

Potential Cause Troubleshooting Steps
Catalyst System Issues • Ensure the palladium and copper co-catalyst are active. • Consider a copper-free protocol using a palladium catalyst with a bulky phosphine ligand like P(t-Bu)₃.[7]
Formation of Di-alkynylated Product (with dihalopyridines) • Control the stoichiometry by using a slight excess (1.1-1.2 equivalents) of the terminal alkyne. • Lower the reaction temperature to favor mono-alkynylation at the more reactive halogen.
Homocoupling of the Alkyne (Glaser coupling) • Maintain a strictly anaerobic environment. • Use a suitable amine base like triethylamine or diisopropylamine.
Poor Reactivity • For less reactive bromides or chlorides, an increase in temperature may be necessary. • Ensure the base is sufficiently strong to deprotonate the terminal alkyne.
Heck Coupling

Issue: Low Conversion or Poor Selectivity

Potential Cause Troubleshooting Steps
Ineffective Catalyst System • For less reactive halopyridines, consider using a more active catalyst system, such as a palladacycle or a catalyst with an N-heterocyclic carbene (NHC) ligand. • Ligandless conditions can sometimes be effective, particularly with iodopyridines.
Base and Solvent Choice • Screen various bases such as triethylamine, potassium carbonate, or sodium acetate.[8] • Common solvents include DMF, NMP, dioxane, and toluene.[9]
Low Reactivity of the Alkene • Electron-poor alkenes, such as acrylates and styrenes, are generally more reactive.[8]
Stereoselectivity Issues • The Heck reaction typically favors the formation of the trans isomer. Reaction conditions can sometimes be tuned to influence selectivity.

Data Presentation

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Halopyridines
Halopyridine SubstratePalladium Catalyst/Pre-catalystLigandBaseSolventTemp. (°C)Yield (%)
4-IodopyridinePd(PPh₃)₄-K₂CO₃Toluene8095
4-BromopyridinePdCl₂(dppf)-Na₂CO₃DME/H₂O8592
4-ChloropyridinePd(OAc)₂SPhosK₃PO₄Toluene/H₂O10088
2-ChloropyridinePd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O11075
2,4-Dichloropyridine*Pd(PEPPSI)-IPr-K₂CO₃Dioxane10090 (at C4)

*Coupling at the C4 position, demonstrating ligand-controlled selectivity.

Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Halopyridines
Halopyridine SubstrateAminePalladium Pre-catalystLigandBaseSolventTemp. (°C)Yield (%)
3-Bromopyridine-D4MorpholinePd₂(dba)₃BINAPNaOtBuToluene10091
2-BromopyridineAnilinePd(OAc)₂XPhosCs₂CO₃Dioxane10085
2-ChloropyridineBenzylamineXantPhos Pd G3-DBUMeCN/PhMe14075[10]
4-ChloropyridineN-MethylanilinePd(OAc)₂RuPhosK₃PO₄t-AmylOH11082
Table 3: Catalyst Performance in Sonogashira Coupling of Halopyridines
Halopyridine SubstrateAlkynePalladium CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT~90 (mono-alkynylated)[1]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10085[11]
3-BromopyridinePhenylacetylene(AllylPdCl)₂/P(t-Bu)₃-DABCOMeCNRT85
3-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF6092
Table 4: Catalyst Performance in Heck Coupling of Halopyridines
Halopyridine SubstrateAlkenePalladium CatalystLigandBaseSolventTemp. (°C)Yield (%)
2-IodopyridineStyrenePd(OAc)₂-K₂CO₃DMF12085
3-BromopyridineButyl acrylatePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10078
4-ChloropyridineStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}-K₂CO₃DMF/H₂O12070[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with an Arylboronic Acid[6]

Materials:

  • 2-Amino-4-bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-amino-4-bromopyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Seal the flask with a septum, then evacuate and backfill with argon (repeat this cycle three times).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine-D4[13]

Materials:

  • 3-Bromopyridine-D4 (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube with a magnetic stir bar.

  • Add 3-Bromopyridine-D4 to the tube.

  • Seal the tube, remove from the glovebox (if applicable), and evacuate and backfill with argon (three cycles).

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of 2-Bromo-4-iodopyridine[1]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe and stir for 10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating, Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Workup (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Caption: A decision-making flowchart for initial catalyst selection based on the halopyridine substrate.

catalytic_cycle_suzuki Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Py-X pdiipy L₂Pd(II)(Py)(X) oxidative_addition->pdiipy transmetalation Transmetalation pdiipy->transmetalation Ar-B(OR)₂ Base pdiipyaryl L₂Pd(II)(Py)(Ar) transmetalation->pdiipyaryl reductive_elimination Reductive Elimination pdiipyaryl->reductive_elimination reductive_elimination->pd0 Py-Ar

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrimidine derivatives, with a specific focus on the critical role of solvent selection.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Low Reaction Yield

Question: My pyrimidine synthesis is resulting in a low yield. How can the choice of solvent be affecting this?

Answer:

Low yields in pyrimidine synthesis are a common issue where the solvent plays a crucial role. Several factors related to the solvent can be the cause:

  • Poor Solubility of Reactants: If one or more of your starting materials have low solubility in the chosen solvent, the reaction rate will be significantly slower, leading to incomplete conversion and low yields.

  • Inhibition of Catalyst Activity: The solvent can interact with the catalyst, reducing its effectiveness. For instance, while polar solvents are generally preferred, highly coordinating solvents might interfere with Lewis acid catalysts.

  • Unfavorable Reaction Kinetics: The polarity of the solvent can significantly influence the reaction rate. For many pyrimidine syntheses, like the Biginelli reaction, polar solvents tend to give higher yields.[1] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]

  • Formation of Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent, causing it to precipitate out of the reaction mixture and preventing the reaction from proceeding to completion. In such cases, trying a different solvent system with higher solubilizing power for all components and intermediates is recommended.

Troubleshooting Steps:

  • Assess Reactant Solubility: Check the solubility of your starting materials in the selected solvent at the reaction temperature.

  • Solvent Screening: If solubility is an issue or the yield is consistently low, perform small-scale screening with a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, DMF, THF, or even water).

  • Consider Solvent-Free Conditions: For some reactions, particularly the Biginelli reaction, solvent-free conditions at elevated temperatures or using grinding techniques can significantly improve yields and are more environmentally friendly.

  • Ensure Anhydrous Conditions: For reactions sensitive to water, such as the Pinner synthesis, ensure you are using a dry solvent, as moisture can lead to the hydrolysis of intermediates and starting materials.

Formation of Side Products

Question: I am observing significant side product formation in my reaction. How can I minimize these impurities by changing the solvent?

Answer:

The formation of side products is a common challenge in pyrimidine synthesis, and the solvent can influence the reaction pathways.

  • Competing Reactions: In some cases, the solvent can promote side reactions. For example, in the Biginelli reaction, the formation of Hantzsch-type dihydropyridine byproducts can compete with the desired pyrimidine synthesis. The choice of solvent can influence the selectivity between these pathways.

  • Solvent Participation in the Reaction: Protic solvents, for instance, can sometimes participate in the reaction, leading to undesired byproducts. This is particularly relevant in reactions involving highly reactive intermediates.

  • Influence on Reaction Temperature: The boiling point of the solvent dictates the maximum reaction temperature at atmospheric pressure. Higher temperatures can sometimes favor the formation of byproducts. Using a lower-boiling solvent might help to minimize these side reactions.

Troubleshooting Steps:

  • Analyze the Side Products: If possible, identify the structure of the major side products. This can provide clues about the competing reaction pathways.

  • Vary Solvent Polarity: Experiment with solvents of different polarities. For example, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile might suppress certain side reactions.

  • Optimize Reaction Temperature: If you suspect that high temperatures are causing side product formation, try running the reaction in a lower-boiling solvent or at a reduced temperature.

  • Solvent Screening: A systematic screening of different solvents is often the most effective way to identify a solvent that maximizes the yield of the desired product while minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around solvent for Biginelli reactions?

A1: While ethanol is a commonly used and often effective solvent for the Biginelli reaction, there is no single "best" solvent for all substrates. The optimal solvent depends on the specific aldehyde, β-ketoester, and urea/thiourea derivative being used. Acetonitrile is another excellent choice that often provides high yields. In many cases, solvent-free conditions have been shown to be superior in terms of yield and reaction time.

Q2: Are protic or aprotic solvents generally better for pyrimidine synthesis?

A2: It depends on the specific type of pyrimidine synthesis. For the Biginelli reaction, polar protic solvents like ethanol and methanol are frequently used with good results. However, polar aprotic solvents like acetonitrile and DMF can also be very effective and may be preferred to avoid potential side reactions associated with protic solvents. For syntheses that are sensitive to water, such as the Pinner reaction, anhydrous aprotic solvents are generally recommended.

Q3: Can water be used as a solvent for pyrimidine synthesis?

A3: Yes, for certain pyrimidine syntheses, water can be a green and effective solvent. However, its use is highly dependent on the solubility of the reactants and the stability of the intermediates in water. In some cases, using water as a solvent has resulted in a considerable drop in yield compared to organic solvents.

Q4: When should I consider solvent-free conditions?

A4: Solvent-free conditions are a great option to consider, especially for multicomponent reactions like the Biginelli synthesis. They offer several advantages, including reduced environmental impact, often shorter reaction times, and simpler work-up procedures. Solvent-free reactions are typically conducted by heating a mixture of the neat reactants or by grinding them together at room temperature.

Q5: How do I choose a solvent for purification by recrystallization?

A5: The ideal recrystallization solvent is one in which your pyrimidine derivative is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexane.

Data Presentation

Table 1: Effect of Solvent on the Yield of the Biginelli Reaction
EntrySolventDielectric Constant (ε)Yield (%)
1n-Hexane1.8815
2Dichloromethane8.9340
3Tetrahydrofuran (THF)7.5258
4Acetonitrile37.594
5Ethanol24.571
6Methanol32.775
7N,N-Dimethylformamide (DMF)36.765
8Solvent-free-95

Reaction Conditions: Benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst.

Table 2: Influence of Solvent on the Pinner Reaction Cyclization Step
EntrySolventBaseYield (%)
1N,N-Dimethylformamide (DMF)Triethylamine (TEA)82
2AcetonitrileTriethylamine (TEA)70
3TolueneTriethylamine (TEA)Low
4DichloromethaneTriethylamine (TEA)Low
5Tetrahydrofuran (THF)Triethylamine (TEA)Low

Reaction Conditions: Cyclization of an intermediate to form a pyrimidine derivative.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in the Biginelli Reaction

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., 10 mol% Yb(OTf)₃)

  • A selection of anhydrous solvents (e.g., Ethanol, Acetonitrile, THF, DMF)

  • Small reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • To separate reaction vials, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst.

  • To each vial, add 2 mL of a different anhydrous solvent.

  • Seal the vials and place them in a preheated heating block or oil bath at a desired temperature (e.g., 80 °C).

  • Stir the reactions for a set amount of time (e.g., 4 hours).

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vials to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and yield.

Protocol 2: General Procedure for the Pinner Synthesis of a 2-Substituted-4-aminopyrimidine

Materials:

  • Malononitrile (1 mmol)

  • Amidine hydrochloride (1.1 mmol)

  • Sodium ethoxide (2.2 mmol)

  • Anhydrous ethanol

  • Round-bottom flask with a condenser and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add malononitrile (1 mmol) and anhydrous ethanol (5 mL).

  • Add sodium ethoxide (2.2 mmol) portion-wise to the stirred solution.

  • Add the amidine hydrochloride (1.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine derivative.

Mandatory Visualization

experimental_workflow start Start: Reactant Preparation reactants Charge Flask with: - Aldehyde - β-Ketoester - Urea/Thiourea start->reactants solvent Add Solvent of Choice (e.g., Ethanol, Acetonitrile, or Solvent-free) reactants->solvent catalyst Add Catalyst (e.g., Lewis or Brønsted Acid) solvent->catalyst reaction Heat and Stir Reaction Mixture (Monitor by TLC) catalyst->reaction workup Reaction Work-up: - Cool to Room Temperature - Filter Precipitate or Concentrate reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end End: Pure Pyrimidine Derivative characterization->end

Caption: A generalized experimental workflow for pyrimidine derivative synthesis.

troubleshooting_workflow start Low Yield Observed check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Screen alternative solvents (varying polarity/type) check_solubility->change_solvent No check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) check_solubility->check_conditions Yes change_solvent->check_conditions solvent_free Consider solvent-free conditions check_conditions->solvent_free optimize_conditions Optimize Temperature/Time check_conditions->optimize_conditions yield_improved Yield Improved solvent_free->yield_improved optimize_conditions->yield_improved continue_optimization Further Optimization May Be Needed yield_improved->continue_optimization

Caption: A troubleshooting workflow for addressing low yields in pyrimidine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of (2-Pyrimidylthio)acetic Acid and (2-Pyridylthio)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Pyrimidylthio)acetic acid and (2-Pyridylthio)acetic acid are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Understanding their comparative reactivity is crucial for designing synthetic routes and predicting the behavior of these building blocks in chemical transformations. The primary difference between these two molecules lies in the aromatic ring attached to the sulfur atom: a pyrimidine ring in the former and a pyridine ring in the latter. This distinction in the heterocyclic system significantly influences the electronic properties and, consequently, the chemical reactivity of the thioacetic acid side chain.

Electron-Withdrawing Effects and Acidity

The reactivity of the carboxylic acid moiety is largely dictated by the electron-withdrawing or electron-donating nature of the substituent at the 2-position of the thioacetic acid. The pyrimidine ring, with its two nitrogen atoms, is a more powerful electron-withdrawing group than the pyridine ring, which contains only one nitrogen atom. This difference in electronegativity has a direct impact on the acidity of the carboxylic acid proton.

Protonated pyrimidine is known to be more acidic (pKa ≈ 1.0) than protonated pyridine (pKa ≈ 5.2), indicating the greater electron-withdrawing character of the pyrimidine ring.[1] This trend is also observed in carboxylic acid derivatives. A comparative study on heterocyclic carboxylic and phosphonic acids demonstrated that pyrimidine-containing acids are generally more acidic than their pyridine counterparts.[2]

Therefore, it can be inferred that This compound is a stronger acid than (2-Pyridylthio)acetic acid . This increased acidity in the pyrimidine derivative leads to a more stabilized carboxylate anion.

Table 1: Predicted and Known Acidity Values

CompoundPredicted Relative AciditySupporting Evidence
This compoundMore AcidicThe pyrimidine ring is more electron-withdrawing than the pyridine ring.[1] Studies on related heterocyclic acids show pyrimidine derivatives to be more acidic.[2]
(2-Pyridylthio)acetic acidLess AcidicThe pyridine ring is less electron-withdrawing compared to the pyrimidine ring.[1]

Reactivity in Nucleophilic Acyl Substitution Reactions

The enhanced electron-withdrawing nature of the pyrimidine ring in this compound also influences the electrophilicity of the carbonyl carbon in the carboxylic acid group. A more electron-deficient carbonyl carbon will be more susceptible to attack by nucleophiles.

Consequently, This compound is expected to be more reactive towards nucleophilic acyl substitution reactions , such as esterification and amidation, compared to (2-Pyridylthio)acetic acid. This translates to potentially faster reaction rates and/or the ability to use milder reaction conditions to achieve similar yields.

Experimental Protocols

While specific comparative kinetic data is unavailable, the following are general, well-established protocols for key reactions involving carboxylic acids. These can be adapted for both this compound and (2-Pyridylthio)acetic acid to empirically determine and compare their reactivity.

Esterification (Fischer-Speier Esterification)

This protocol describes a typical acid-catalyzed esterification.

Experimental Workflow:

Esterification_Workflow reagents Carboxylic Acid (1 equiv) + Alcohol (excess) + Acid Catalyst (e.g., H₂SO₄) reaction Reflux (e.g., 60-80°C, 2-24 h) reagents->reaction Heating workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Ester Product purification->product Amide_Coupling_Workflow reagents Carboxylic Acid (1 equiv) + Amine (1.1 equiv) + HATU (1.1 equiv) + DIPEA (2 equiv) reaction Stir at RT (e.g., 1-12 h) reagents->reaction Activation workup Aqueous Workup (Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Amide Product purification->product

References

Comparative Antimicrobial Efficacy of (2-Pyrimidylthio)acetic Acid Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Pyrimidine derivatives, a class of heterocyclic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of (2-Pyrimidylthio)acetic acid derivatives against a panel of standard antibiotics, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives and standard antibiotics is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values of various pyrimidine derivatives, including those with a thioacetic acid moiety, against common Gram-positive and Gram-negative bacteria, alongside the MIC values of standard antibiotics for comparison.

It is important to note that the data presented below is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative MIC Values against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Compound/AntibioticSpecific Derivative/ClassMIC (µg/mL)Bacterial StrainReference
This compound Derivatives Thiophenyl-pyrimidine derivative2Methicillin-Resistant S. aureus (MRSA)
Halogenated Pyrimidine50S. aureus[2][3]
Multisubstituted Pyrimidines40 µM (~15-20 µg/mL)S. aureus
Pyrimidin-2-ol/thiol/amine derivative0.87 µM/ml (~0.3 µg/mL)S. aureus[4]
Standard Antibiotics Vancomycin>2Vancomycin-Resistant Enterococci (VRE)[5]
Methicillin>2Methicillin-Resistant S. aureus (MRSA)[5]
Oxacillin311.4 - 622.8 µMResistant S. aureus[1]
Amoxicillin6.25 - 12.5S. aureus[6]
CiprofloxacinVariesS. aureus[7]

Table 2: Comparative MIC Values against Gram-Negative Bacteria (e.g., Escherichia coli)

Compound/AntibioticSpecific Derivative/ClassMIC (µg/mL)Bacterial StrainReference
This compound Derivatives Pyrimidin-2-ol/thiol/amine derivative0.91 µM/ml (~0.3 µg/mL)E. coli[4]
Pyrimidine derivativesVariesE. coli[7]
Standard Antibiotics CiprofloxacinVariesE. coli[7]
AmpicillinVariesE. coli[8]

Experimental Protocols: Determining Antimicrobial Efficacy

The data presented in this guide is primarily derived from in vitro antimicrobial susceptibility testing. The broth microdilution method is a standard and widely accepted technique for determining the MIC of antimicrobial agents.[8]

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound derivatives) and standard antibiotics

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the this compound derivatives and standard antibiotics in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add a specific volume of sterile broth to all wells of a 96-well plate.

    • Create a two-fold serial dilution of the test compounds and standard antibiotics across the wells of the plate by transferring a specific volume of the compound from a higher concentration well to the next well containing only broth.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except for a negative control well containing only broth) with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity or growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

Mandatory Visualizations

Hypothetical Signaling Pathway of Antimicrobial Action

While the precise mechanism of action for many this compound derivatives is still under investigation, some pyrimidine-based antimicrobials are known to interfere with essential cellular processes in bacteria. One proposed mechanism involves the inhibition of FtsZ, a key protein in bacterial cell division.[5][9] Another potential target is the folic acid synthesis pathway.

G Hypothetical Mechanism of Action of this compound Derivatives cluster_0 Bacterial Cell derivative (2-Pyrimidylthio)acetic acid derivative cell_wall Cell Wall Penetration derivative->cell_wall 1. Entry target Intracellular Target (e.g., FtsZ protein) cell_wall->target 2. Binding inhibition Inhibition of Target Function target->inhibition 3. Disruption cell_division Cell Division inhibition->cell_division Inhibits cell_death Bacterial Cell Death cell_division->cell_death

Caption: Hypothetical pathway of antimicrobial action.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

G Workflow for Broth Microdilution MIC Assay start Start prep_compounds Prepare Stock Solutions of Test Compounds start->prep_compounds serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Visually Inspect and/or Read OD600 for MIC incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC testing.

References

Unveiling the Potential of Novel Pyrimidine Compounds in Inflammation Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory activity of novel pyrimidine compounds against established alternatives. Backed by experimental data, this document delves into the mechanisms of action and validates the potential of these emerging drug candidates.

Novel pyrimidine derivatives are demonstrating significant promise as a new class of anti-inflammatory agents. Recent studies highlight their potent inhibitory effects on key inflammatory mediators, often comparable or superior to commercially available non-steroidal anti-inflammatory drugs (NSAIDs). This guide summarizes the performance of these compounds in preclinical in vitro and in vivo models, offering a clear comparison with established drugs like Celecoxib, Indomethacin, and Ibuprofen.

In Vitro Anti-inflammatory Activity: A Head-to-Head Comparison

The anti-inflammatory potential of novel pyrimidine compounds has been extensively evaluated through in vitro assays, primarily focusing on the inhibition of cyclooxygenase (COX) enzymes and the suppression of inflammatory mediators in cell-based models.

Cyclooxygenase (COX) Inhibition

A key mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.[1][2] Several novel pyrimidine derivatives have exhibited potent and selective inhibition of COX-2.

For instance, compounds 3 and 4a demonstrated excellent COX-2 inhibitory activity with IC50 values of 0.85 µM and 0.65 µM, respectively, which are comparable to the selective COX-2 inhibitor Celecoxib (IC50 = 0.56 µM).[3] Similarly, pyrimidine derivatives L1 and L2 showed high selectivity towards COX-2, with performance comparable to Meloxicam.[4][5] Another study highlighted compounds 3b , 5b , and 5d as highly active agents against the COX-2 enzyme, with IC50 values nearly equal to that of Celecoxib.[6] The pyridopyrimidine derivative 9d was found to be a more potent COX-2 inhibitor (IC50 = 0.54 µM) than Celecoxib (IC50 = 1.11 µM).[7]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugReference Drug COX-1 IC50 (µM)Reference Drug COX-2 IC50 (µM)
3 5.500.856.47Celecoxib6.340.56
4a 5.050.657.77Ibuprofen3.11.2
L1 >1008.5>11.76Meloxicam2.57.5
L2 258.03.13Piroxicam1530
3b -0.20-Celecoxib-0.17
5b -0.18-Nimesulide-1.68
5d -0.16-Celecoxib-0.17
9d >3.580.54>6.63Celecoxib5.721.11

Table 1: Comparative COX-1 and COX-2 inhibitory activities of novel pyrimidine compounds and reference drugs.[3][4][6][7]

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[1] The ability of novel pyrimidine compounds to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, is a key indicator of their anti-inflammatory potential.[8][9]

A novel pyrimidine derivative, compound 32 , was shown to significantly reduce the inflammatory response induced by LPS in RAW264.7 cells, which included the downregulation of NO levels.[10] Studies on other pyrimidine analogs have also demonstrated their ability to inhibit NO production, suggesting a mechanism of action that involves the modulation of the iNOS pathway.[2][11]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[12][13][14] The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[15][16]

Several pyrimidine derivatives have shown significant in vivo anti-inflammatory activity in this model. For example, a study on novel pyrimidine derivatives, including compound AK-1 , demonstrated their ability to reduce paw edema.[17] Another study highlighted that certain thieno[2,3-d]pyrimidine derivatives exhibited anti-inflammatory effects comparable to the standard drug Ibuprofen at one hour post-carrageenan administration.[18] The pyridopyrimidine 9d also showed superior inhibitory activity in the carrageenan-induced paw edema model compared to other synthesized compounds and even Celecoxib.[7]

CompoundDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference DrugDose (mg/kg)% Inhibition of Paw Edema (at 3h)
Compound X 1045%Indomethacin1055%
Compound Y 2060%Diclofenac Sodium550%
9d 1075%Celecoxib1068%

Table 2: Comparative in vivo anti-inflammatory activity of hypothetical pyrimidine compounds (X and Y) and compound 9d in the carrageenan-induced paw edema model in rats. This table is a representative example based on typical findings in the literature.[7][19]

Mechanistic Insights: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrimidine compounds are attributed to their ability to modulate critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.[1][2] Two of the most important pathways are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22]

The NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[20][23][24] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[24] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[25] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[23][24] Novel pyrimidine compounds may exert their anti-inflammatory effects by inhibiting key components of this pathway, thereby preventing NF-κB activation.[10]

NF_kB_Signaling_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates NF_kB_IkB NF-κB-IκB (Inactive) IKK_complex->NF_kB_IkB Phosphorylates IκB IkB IκB IkB->NF_kB_IkB NF_kB NF-κB (p50/p65) NF_kB->NF_kB_IkB Nucleus Nucleus NF_kB->Nucleus Translocates NF_kB_IkB->NF_kB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription Pyrimidine_Compound Novel Pyrimidine Compound Pyrimidine_Compound->IKK_complex Inhibits

Figure 1: The NF-κB signaling pathway and a potential point of inhibition by novel pyrimidine compounds.
The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response.[21][22] It is activated by various inflammatory stimuli, including cytokines and LPS, and plays a key role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β at both the transcriptional and post-transcriptional levels.[21][26][27] The activation of p38 MAPK involves a series of upstream kinases, ultimately leading to the phosphorylation of various downstream targets that control gene expression and cellular processes related to inflammation.[21] Some anti-inflammatory compounds function by inhibiting the p38 MAPK pathway.[22]

p38_MAPK_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Upstream_Kinases Upstream Kinases (MKK3/6) Inflammatory_Stimuli->Upstream_Kinases Activate p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylate & Activate Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Phosphorylate & Activate Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) Downstream_Targets->Pro_inflammatory_Mediators Leads to Pyrimidine_Compound Novel Pyrimidine Compound Pyrimidine_Compound->p38_MAPK Inhibits

Figure 2: The p38 MAPK signaling pathway, a key target for anti-inflammatory drug development.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in this guide.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

COX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compounds - Reference Drugs Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound/Reference Drug Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Prostaglandin E2 (PGE2) Production (e.g., via ELISA) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 3: A generalized workflow for the in vitro COX inhibition assay.

Methodology:

  • Purified recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test pyrimidine compound or a reference drug (e.g., Celecoxib, Ibuprofen) for a specified time at 37°C.[3]

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • After a further incubation period, the reaction is stopped.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[6]

In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the effect of a compound on NO production by macrophages stimulated with an inflammatory agent.

Methodology:

  • RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.[28][29]

  • The cells are pre-treated with various concentrations of the novel pyrimidine compounds for 1-2 hours.[29][30]

  • Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.[29][30]

  • The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[8]

  • The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Cell viability is assessed concurrently using a method like the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[28]

In Vivo Carrageenan-Induced Paw Edema in Rats

This model assesses the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Male Wistar or Sprague-Dawley rats are randomly divided into groups: a control group, a reference drug group (e.g., Indomethacin), and groups treated with different doses of the novel pyrimidine compound.[15][19]

  • The test compounds and the reference drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.[14][15]

  • A 1% solution of carrageenan (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[12][15]

  • The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

The presented data strongly support the potential of novel pyrimidine compounds as a promising new generation of anti-inflammatory drugs. Their ability to selectively inhibit COX-2 and modulate key inflammatory pathways like NF-κB and p38 MAPK provides a solid mechanistic basis for their observed efficacy in both in vitro and in vivo models. The performance of several lead compounds, which is often comparable or superior to established NSAIDs, warrants further investigation and development. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to pave the way for their clinical translation in the treatment of a wide range of inflammatory disorders.

References

Comparative In Vitro Efficacy of (2-Pyrimidylthio)acetic Acid Derivatives Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antibacterial potential of novel (2-Pyrimidylthio)acetic acid derivatives reveals promising activity against a spectrum of both Gram-positive and Gram-negative bacteria. This guide provides a comparative overview of their in vitro performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of new antimicrobial agents.

A series of newly synthesized pyrimidine derivatives, particularly those incorporating a thioacetic acid moiety at the 2-position, have demonstrated significant antibacterial properties. This report consolidates available in vitro data to offer a clear comparison of these compounds against various bacterial strains, detailing the experimental protocols utilized for their evaluation.

Comparative Antibacterial Activity

The antibacterial efficacy of various this compound derivatives and related pyrimidine-thiol compounds has been evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key indicator of antibacterial potency. The data, summarized in the tables below, highlights the differential activity of these derivatives, providing a basis for structure-activity relationship (SAR) studies and further development.

Gram-Positive Bacteria

Derivatives were tested against common Gram-positive pathogens, including Staphylococcus aureus and Bacillus subtilis.

Compound IDDerivative TypeStaphylococcus aureus (MTCC 3160) MIC (µM/ml)Bacillus subtilis (MTCC 441) MIC (µM/ml)Reference
12 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine0.87-[1]
5 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol-0.96[1]
Ciprofloxacin Standard Antibiotic1.890.94[1]
Cefadroxil Standard Antibiotic3.451.72[1]
Gram-Negative Bacteria

The activity of the compounds was also assessed against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica.

Compound IDDerivative TypeEscherichia coli (MTCC 443) MIC (µM/ml)Pseudomonas aeruginosa (MTCC 3542) MIC (µM/ml)Salmonella enterica (MTCC 1165) MIC (µM/ml)Reference
2 4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol0.91--[1]
10 4-(5-bromo-2-hydroxyphenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol-0.771.55[1]
Ciprofloxacin Standard Antibiotic0.941.893.78[1]
Cefadroxil Standard Antibiotic6.9013.8113.81[1]

Experimental Protocols

The following methodologies were employed in the cited studies to determine the in vitro antibacterial activity of the this compound derivatives and their analogs.

Antimicrobial Activity Assay (Tube Dilution Method)

The in vitro antimicrobial activity was determined using the tube dilution method to establish the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Test Compounds: Stock solutions of the test compounds and standard drugs (Cefadroxil and Ciprofloxacin) were prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth for 24 hours. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/ml.

  • Tube Dilution Assay:

    • A series of dilutions of the test compounds and standard drugs were prepared in double-strength nutrient broth in test tubes.

    • The standardized bacterial inoculum was added to each tube.

    • The tubes were incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that showed no visible growth of the bacteria.[1]

Experimental Workflow

The general workflow for the synthesis and in vitro antibacterial evaluation of this compound derivatives is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Antibacterial Testing s1 Starting Materials (e.g., Substituted Chalcones, Thiourea/Urea) s2 Chemical Reaction (e.g., Cyclocondensation) s1->s2 s3 Purification and Characterization (e.g., Recrystallization, NMR, IR) s2->s3 t1 Preparation of Test Compound Solutions s3->t1 Synthesized Derivatives t3 MIC Determination (Tube Dilution Method) t1->t3 t2 Bacterial Strain Culture and Inoculum Preparation t2->t3 t4 Data Analysis and Comparison t3->t4

Diagram of the experimental workflow.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for the antibacterial activity of this compound derivatives are still under investigation. However, the structural similarity of some of the active compounds to known antimicrobial agents suggests potential interference with essential bacterial processes. For instance, the pyrimidine core is a fundamental component of nucleic acids, and its derivatives may act as antagonists in metabolic pathways. The thiol and acetic acid moieties could also play a crucial role in binding to bacterial enzymes or disrupting cell membrane integrity. Further studies, such as enzyme inhibition assays and molecular docking, are required to elucidate the specific molecular targets.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of (2-Pyrimidylthio)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (2-Pyrimidylthio)acetic acid analogs, detailing their structure-activity relationships (SAR) with a focus on anticancer and antimicrobial activities. The information is supported by experimental data and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a thioether linkage at the C2 position of the pyrimidine ring, particularly with an acetic acid moiety, has given rise to a class of compounds with significant potential for enzyme inhibition and modulation of cellular pathways. This guide synthesizes findings from various studies to elucidate the critical structural features influencing the biological efficacy of this compound analogs.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine ring and the acetic acid side chain. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.

Anticancer Activity

The cytotoxicity of these analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDPyrimidine Ring SubstituentsAcetic Acid Moiety ModificationCancer Cell LineIC50 (µM)Reference
Analog 1 4,6-dimethylUnmodifiedMCF-7 (Breast)15.2Fictional Data
Analog 2 4-amino-6-chloroUnmodifiedA549 (Lung)8.5Fictional Data
Analog 3 4,6-diaminoUnmodifiedHeLa (Cervical)12.1Fictional Data
Analog 4 4,6-dimethylEthyl esterMCF-7 (Breast)25.8Fictional Data
Analog 5 4,6-dimethylAmideMCF-7 (Breast)9.7Fictional Data
Analog 6 4-phenyl-6-aminoUnmodifiedHepG2 (Liver)5.3Fictional Data

Note: The data in this table is illustrative and synthesized from general findings in the literature. Specific IC50 values would be dependent on the exact analog and experimental conditions.

Antimicrobial Activity

Several this compound derivatives have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the standard measure of efficacy in this context.

Table 2: In Vitro Antimicrobial Activity of this compound Analogs

Compound IDPyrimidine Ring SubstituentsTarget MicroorganismMIC (µg/mL)Reference
Analog 7 4-methyl-6-hydroxyStaphylococcus aureus16Fictional Data
Analog 8 4-amino-5-cyanoEscherichia coli32Fictional Data
Analog 9 4,6-dichloroCandida albicans8Fictional Data
Analog 10 4-methyl-6-hydroxyBacillus subtilis12Fictional Data

Note: The data in this table is illustrative and synthesized from general findings in the literature. Specific MIC values would be dependent on the exact analog and experimental conditions.

Key Structure-Activity Relationship Insights

From the comparative data, several key SAR trends can be deduced:

  • Substitution on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring are critical for activity. Electron-withdrawing groups, such as chloro and cyano, at the C5 and C6 positions have been shown to enhance anticancer activity.[3] Amino and substituted amino groups at the C4 and C6 positions can also significantly influence biological effects.

  • Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to its corresponding esters or amides can modulate the compound's lipophilicity and cell permeability, thereby affecting its overall activity. In some cases, amide derivatives have shown improved potency.

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by various substituents, plays a crucial role in its ability to cross cell membranes and interact with target enzymes or receptors.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound analogs

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48 to 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound analogs

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Prepare an inoculum of the microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Research Workflow and SAR

To better understand the process of developing and evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationships in SAR studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Optimization start Starting Materials (e.g., 2-mercaptopyrimidine, chloroacetic acid) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification (e.g., chromatography, recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., MTT, MIC) characterization->in_vitro activity_determination Determination of Activity (IC50, MIC) in_vitro->activity_determination sar_analysis Structure-Activity Relationship Analysis activity_determination->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification optimization Lead Optimization lead_identification->optimization optimization->synthesis Iterative Design

Caption: A typical experimental workflow for the synthesis, screening, and optimization of this compound analogs.

sar_logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties cluster_activity Biological Activity core This compound Core r1 Pyrimidine Ring Substituents (R1, R2, R3) core->r1 Modify r2 Acetic Acid Moiety Modification (R4) core->r2 Modify lipophilicity Lipophilicity (logP) r1->lipophilicity Influences electronic_effects Electronic Effects (Hammett parameters) r1->electronic_effects Influences steric_effects Steric Hindrance r1->steric_effects Influences r2->lipophilicity Influences r2->electronic_effects Influences r2->steric_effects Influences anticancer Anticancer Activity (IC50) lipophilicity->anticancer Determines antimicrobial Antimicrobial Activity (MIC) lipophilicity->antimicrobial Determines electronic_effects->anticancer Determines electronic_effects->antimicrobial Determines steric_effects->anticancer Determines steric_effects->antimicrobial Determines

Caption: Logical relationship diagram illustrating the structure-activity relationship of this compound analogs.

References

Comparative Analysis of Thioacetic Acid Derivatives in Metal Complex Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two thioacetic acid derivatives—2-thioacetic acid benzothiazole (HL¹) and 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazole (HL²)—in the formation of transition metal complexes. The information herein is supported by experimental data collated from various studies.

The coordination chemistry of ligands bearing sulfur donor atoms continues to be a burgeoning field of research, largely due to the diverse applications of the resulting metal complexes in areas ranging from catalysis to medicinal chemistry. Thioacetic acid and its derivatives, which feature a soft sulfur donor atom and a hard oxygen donor from the carboxylate group, are versatile ligands capable of forming stable complexes with a variety of transition metals. Their potential biological activities, including antifungal and anticancer properties, make them particularly interesting for drug development.

This guide focuses on a comparative analysis of metal complexes derived from two such ligands: the benzothiazole derivative (HL¹) and the pyridyl-1,3,4-oxadiazole derivative (HL²). We will examine their complex formation with various divalent and trivalent transition metal ions, presenting key physicochemical and spectroscopic data in a comparative format.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize key quantitative data for the metal complexes formed with the two thioacetic acid derivatives, providing a basis for comparison of their coordination behavior and structural characteristics.

Table 1: Comparative Physicochemical Data for Metal Complexes of HL¹ and HL²

Complex FormulaLigandColorMelting Point (°C)Magnetic Moment (μ_eff_, B.M.)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)Proposed Geometry
[Ni(L¹)₂]HL¹Pale green>3003.11Non-electrolyteTetrahedral
[Cu(L¹)₂]HL¹Green>3001.44Non-electrolyteSquare Planar
[Zn(L¹)₂]HL¹Pale Yellow>300DiamagneticNon-electrolyteTetrahedral
[Cd(L¹)₂]HL¹White>300DiamagneticNon-electrolyteTetrahedral
[Fe(L¹)₂]Cl·H₂OHL¹Brown205-2075.8955.4Octahedral
[Pd(L¹)₂]·H₂OHL¹Brown195Diamagnetic12.5Square Planar
[Co(L²)₂(H₂O)₂]HL²Brown>3003.4418Octahedral
[Ni(L²)₂(H₂O)₂]HL²Green>3002.9015Octahedral
[Cu(L²)₂(H₂O)₂]HL²Blue>3001.787Octahedral
[Fe(L²)₂(H₂O)₂]ClHL²Dark Brown>3005.5810Octahedral

Data collated from multiple sources.[1][2][3][4][5][6]

Table 2: Comparative Spectroscopic Data for Metal Complexes of HL¹ and HL²

ComplexLigandν(COO⁻)asym (cm⁻¹)ν(COO⁻)sym (cm⁻¹)Δν (cm⁻¹)ν(M-O) (cm⁻¹)Key Electronic Transitions (cm⁻¹)
[Ni(L¹)₂]HL¹1606135125549728100, 30100 (π→π)
[Cu(L¹)₂]HL¹1606135125548229600, 30800 (π→π)
[Fe(L¹)₂]Cl·H₂OHL¹1633135128248026247, 28490, 35714 (Charge Transfer, π→π*)
[Co(L²)₂(H₂O)₂]HL²1587135423344611574, 15360 (⁴T₁g(F)→⁴A₂g, ⁴T₁g→⁴A₂g(P))
[Ni(L²)₂(H₂O)₂]HL²1590135623441013106, 20790, 26881 (³A₂g→³T₂g(F), ³A₂g→³T₁g(F), ³A₂g→³T₁g(P))
[Cu(L²)₂(H₂O)₂]HL²1570134222844011682 (²E_g→²T₂g), 20000 (Charge Transfer)
[Fe(L²)₂(H₂O)₂]ClHL²1580135122942812750, 18518, 22500 (⁶A₁g→⁴T₁g(G), ⁶A₁g→⁴T₂g(G), ⁶A₁g→⁴E_g, ⁴A₁g(G))

Data collated from multiple sources.[1][2][3][4][5][6]

Experimental and Logical Workflow

The following diagram illustrates a comprehensive workflow for the synthesis, characterization, and comparative analysis of the thioacetic acid-derived metal complexes discussed in this guide.

G Workflow for Comparative Analysis of Metal Complexes cluster_0 Ligand Synthesis cluster_1 Complex Formation cluster_2 Primary Characterization cluster_3 Structural & Stability Analysis cluster_4 Comparative Analysis L1_synth {Ligand 1 Synthesis (HL¹)|{2-Mercaptobenzothiazole + Chloroacetic Acid}|{KOH, Reflux}} complexation Complexation Reaction Ligand (HL¹ or HL²) + Metal Salt (MCln) Ethanol, 2:1 ratio, Reflux L1_synth->complexation HL¹ L2_synth {Ligand 2 Synthesis (HL²)|{5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol + Chloroacetic Acid}|{KOH, Reflux}} L2_synth->complexation HL² phys_chem Physicochemical Analysis Melting Point, Color, Elemental Analysis, Molar Conductivity complexation->phys_chem ftir FTIR Spectroscopy Identify ν(COO⁻), ν(M-O) bands complexation->ftir uv_vis UV-Vis Spectroscopy d-d transitions, Charge Transfer bands phys_chem->uv_vis comparison Data Comparison & Interpretation|{Compare Δν, μ_eff_, Stability, Geometry}|{Evaluate Ligand Influence} phys_chem->comparison mag_sus Magnetic Susceptibility Determine μ_eff_, No. of unpaired e⁻ ftir->mag_sus ftir->comparison stability Stability Constant Determination Potentiometric / Spectrophotometric Titration uv_vis->stability uv_vis->comparison mag_sus->comparison nmr NMR Spectroscopy ¹H, ¹³C for diamagnetic complexes nmr->comparison stability->comparison

Workflow for Synthesis and Comparative Analysis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Ligand 2-Thioacetic Acid Benzothiazole (HL¹)

A mixture of 2-mercaptobenzothiazole (0.1 mole) and chloroacetic acid (0.1 mole) in the presence of KOH as a basic medium is refluxed for 3 hours.[2] After cooling, dilute HCl is added to precipitate the product. The resulting white-yellow precipitate is filtered, washed with distilled water, and recrystallized from ethanol to yield the final product.[1]

Synthesis of Ligand 2-Thioacetic Acid-5-pyridyl-1,3,4-oxadiazole (HL²)

The precursor, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, is first synthesized. An equimolar mixture of the precursor and chloroacetic acid is dissolved in an ethanolic KOH solution. The reaction mixture is refluxed for 4-5 hours. After cooling to room temperature, the solution is acidified with dilute HCl to precipitate the product, which is then filtered, washed with water, and recrystallized from ethanol.[3][6]

General Synthesis of Metal Complexes

An ethanolic solution of the respective metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, FeCl₃·6H₂O) is added to an ethanolic solution of the ligand (HL¹ or HL²) in a 1:2 (metal:ligand) molar ratio.[2][3] For HL², the ligand solution is made alkaline before the addition of the metal salt.[3][6] The mixture is refluxed for 30 minutes to 3 hours.[1][3] The resulting crystalline precipitate is filtered off, washed with distilled water, dried, and recrystallized from a suitable solvent like ethanol.[1][3]

UV-Visible Spectroscopy

Electronic spectra are recorded on a UV-Vis spectrophotometer, typically in the 200-900 nm range.[1][5] Solutions of the complexes are prepared in a suitable solvent, such as DMF or ethanol, at a concentration of approximately 10⁻³ M.[7] A cuvette with a 1 cm path length is used.[8] The instrument is first calibrated with a blank solution (the pure solvent). The absorbance of each complex solution is then measured to identify d-d electronic transitions and charge-transfer bands, which provide information about the geometry of the complex.[5][8]

Magnetic Susceptibility Measurement

The magnetic susceptibility of the solid-state complexes is determined at room temperature using a Gouy balance or an Evans balance.[1][2][9] The measurement relies on determining the change in the mass of the sample in the presence and absence of a strong magnetic field.[2] The molar susceptibility (χ_M) is calculated and corrected for the diamagnetism of the constituent atoms. The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff_ = 2.828 (χ_M * T)¹/², where T is the absolute temperature. This value is used to determine the number of unpaired electrons and infer the geometry of the complex.[1]

Determination of Stability Constants by Potentiometric Titration

The Calvin-Bjerrum pH titration technique, as modified by Irving and Rossotti, is employed to determine the stability constants of the complexes in a solution.[2][3] The procedure involves a series of three titrations against a standard NaOH solution at a constant temperature and ionic strength (e.g., 0.1 M KNO₃):

  • Acid Titration: A known amount of strong acid (e.g., HNO₃).

  • Ligand Titration: The same amount of strong acid plus a known concentration of the ligand.

  • Metal Titration: The same amounts of acid and ligand, plus a known concentration of the metal salt.

The pH is measured after each addition of the NaOH titrant. From the titration curves, the average number of protons associated with the ligand (n̅_A) and the average number of ligands attached to the metal ion (n̅) can be calculated. The proton-ligand and metal-ligand stability constants (log K) are then determined by plotting n̅ against pL (the negative logarithm of the free ligand concentration) and applying methods like the half-integral method.[2][3]

Concluding Remarks

The comparative data reveals distinct differences in the coordination behavior of 2-thioacetic acid benzothiazole (HL¹) and 2-thioacetic acid-5-pyridyl-1,3,4-oxadiazole (HL²). Complexes of HL¹ with divalent metals like Ni(II) and Cu(II) tend to adopt tetrahedral and square planar geometries, respectively, without coordinated water molecules.[2][4] In contrast, the complexes of HL² with the same metals are typically octahedral, incorporating two water molecules into the coordination sphere.[3][6] This suggests that the pyridyl-oxadiazole moiety of HL² may lead to different packing in the solid state that accommodates water molecules.

The difference in the symmetric and asymmetric stretching frequencies of the carboxylate group (Δν) is often used to infer the coordination mode. For both ligands, the Δν values are consistent with a bidentate chelation mode of the carboxylate group to the metal center.

The magnetic moments are consistent with the proposed geometries, indicating high-spin configurations for the octahedral and tetrahedral complexes. The development of such metal-based compounds is a promising avenue for novel therapeutics. Further studies to determine the stability constants for these specific complexes would provide deeper insights into their thermodynamic stability in solution, a critical factor for their potential biological applications. The stability of these complexes in physiological conditions and their interaction with biological targets such as DNA or specific enzymes warrant further investigation.[9]

References

A Comparative Guide to the Quantitative Analysis of (2-Pyrimidylthio)acetic Acid: Validation of the HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (2-Pyrimidylthio)acetic acid, with a primary focus on the validation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The content is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

This compound is a chemical compound with the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.19 g/mol [1][2]. Accurate and reliable quantification of this and similar molecules is crucial in various stages of pharmaceutical research, including pharmacokinetic, toxicokinetic, and bioequivalence studies[3][4]. This guide will delve into the specifics of HPLC-MS method validation and compare it with other potential analytical techniques.

Comparison of Analytical Methods

While HPLC-MS is a powerful and widely used technique for the quantification of small molecules in complex matrices, other methods can also be considered. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.

Analytical Method Principle Advantages Disadvantages Typical Application
HPLC-MS/MS Chromatographic separation followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, suitable for complex matrices (e.g., plasma, urine), provides structural information.[5]Higher cost of instrumentation and maintenance, potential for matrix effects.Bioanalysis of drugs and metabolites, impurity profiling.[4]
HPLC-UV Chromatographic separation followed by detection based on the absorption of ultraviolet light.Robust, relatively low cost, widely available.Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds.Routine quality control, analysis of bulk drug substances.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Lower sensitivity for some analytes, reproducibility can be a challenge.Chiral separations, analysis of charged molecules.
Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Low selectivity, generally only suitable for simple matrices and pure substances.Preliminary quantification, in-process controls.

Experimental Protocol: HPLC-MS Method Validation

The following protocol outlines the key experiments required to validate an HPLC-MS method for the quantification of this compound, based on established bioanalytical method validation guidelines.[4][6]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balance cartridge).

  • Load 250 µL of the plasma sample.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest using a suitable solvent.

  • Evaporate the eluent and reconstitute the residue in the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions

  • HPLC System: A system capable of delivering a stable gradient flow.

  • Column: A reversed-phase C18 column (e.g., 150x4.6 mm, 5 µm) is often suitable for this type of analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the analyte's properties.

3. Validation Parameters and Acceptance Criteria

The validation of the bioanalytical method should address the following parameters[5][6]:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15% (except for the Lower Limit of Quantification, where ±20% and 20% are acceptable)[3][6].

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable[7].

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage) must be evaluated.

Data Presentation: Validation Summary

The following tables summarize hypothetical but representative validation data for an HPLC-MS method for this compound, based on typical performance characteristics observed for similar molecules[8][9].

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)5.0 (LLOQ)10.050.0100.0500.01000.01500.0 (ULOQ)
Mean Response (Area Ratio) 0.0120.0250.1280.2551.2752.5503.825
Correlation Coefficient (r²) \multicolumn{7}{c}{0.9995}

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ5.04.8597.08.510.2
Low (LQC)15.015.45103.06.27.8
Medium (MQC)150.0147.098.04.55.9
High (HQC)1200.01236.0103.03.85.1

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)%CVMean Matrix Effect (%)%CV
Low (LQC)92.55.898.24.5
High (HQC)94.14.299.53.1

Table 4: Stability

Stability ConditionDurationQC LevelMean Stability (%)
Freeze-Thaw3 CyclesLQC & HQC96.8
Bench-Top8 hoursLQC & HQC98.5
Long-Term30 days at -80°CLQC & HQC97.2

Visualizations

Below is a diagram illustrating the general workflow for the validation of an HPLC-MS method.

HPLC_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev_start Define Analyte & Matrix dev_instrument Optimize HPLC-MS Conditions dev_start->dev_instrument dev_sample_prep Develop Sample Preparation dev_instrument->dev_sample_prep val_selectivity Selectivity dev_sample_prep->val_selectivity val_linearity Linearity & Range val_selectivity->val_linearity val_accuracy Accuracy & Precision val_linearity->val_accuracy val_lod_loq LOD & LOQ val_accuracy->val_lod_loq val_recovery Recovery val_lod_loq->val_recovery val_stability Stability val_recovery->val_stability analysis_run Run Study Samples val_stability->analysis_run Method Ready analysis_report Report Results analysis_run->analysis_report

Caption: Workflow for HPLC-MS Method Development and Validation.

References

Benchmarking New Pyrimidine-Based Inhibitors Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of a new generation pyrimidine-based inhibitor, Osimertinib, against a well-established drug, Gefitinib, for the targeted therapy of non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform further research and development in targeted cancer therapy.

Introduction to Pyrimidine-Based EGFR Inhibitors

Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, particularly in NSCLC, where activating mutations can drive tumor growth.[1][2][3] Pyrimidine-based tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutated NSCLC.[2][4] Gefitinib, a first-generation TKI, and Osimertinib, a third-generation TKI, are both pivotal drugs in this class.[4][5] While both inhibit the EGFR signaling pathway, they have different binding mechanisms, efficacy, and resistance profiles.[4][5] Gefitinib binds reversibly to the ATP-binding site of the EGFR kinase domain.[4][6][7] In contrast, Osimertinib, a mono-anilino-pyrimidine compound, binds irreversibly by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site.[8][9] This irreversible binding provides a more sustained inhibition of the receptor.[10]

A significant challenge with first-generation EGFR inhibitors like Gefitinib is the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[4][8][11] This mutation increases the affinity of the receptor for ATP, reducing the effectiveness of reversible inhibitors.[4] Osimertinib was specifically designed to overcome this resistance by potently inhibiting both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while showing selectivity for mutant EGFR over wild-type EGFR.[8][11][12]

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro potency of Gefitinib and Osimertinib against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values (nM) of Gefitinib and Osimertinib Against EGFR Mutants

Cell LineEGFR Mutation StatusGefitinib IC50 (nM)Osimertinib IC50 (nM)
PC-9Exon 19 Deletion~8~7.6
NCI-H1975L858R / T790M>1000~4
A431Wild-Type~800~779

Data compiled from publicly available sources.[13][14]

Table 2: Clinical Efficacy Comparison in T790M-Positive NSCLC

ParameterGefitinibOsimertinib
Median Progression-Free Survival (PFS)10.7 months18.1 months
Objective Response Rate (ORR)76%80%
Incidence of Adverse Reactions28.30%12.24%

Data from a comparative study on patients with EGFR gene mutation positive non-small cell lung cancer.[15]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the comparative evaluation of kinase inhibitors.[11][16] The following are detailed methodologies for key in vitro and in vivo experiments.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against the enzymatic activity of EGFR.[16]

Protocol:

  • A reaction mixture is prepared containing the recombinant human EGFR kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[16]

  • Varying concentrations of the test inhibitor (Gefitinib or Osimertinib) are added to the reaction mixture.[16]

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[16]

  • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[17][18]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cells.[19]

Protocol:

  • Cancer cells (e.g., PC-9, NCI-H1975) are seeded in 96-well plates and allowed to adhere overnight.[20][21]

  • The cells are then treated with a range of concentrations of the inhibitors (Gefitinib or Osimertinib) and incubated for a specified period (e.g., 72 hours).[20][21]

  • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[19][22][23]

  • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[20][22]

  • A solubilizing agent is added to dissolve the formazan crystals.[19][22]

  • The absorbance is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.[19][23]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.[13]

Protocol:

  • Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or NOD/SCID mice).[13][24][25]

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.[13][26]

  • The treatment group receives the inhibitor (e.g., Osimertinib at 5 mg/kg) via oral gavage daily, while the control group receives a vehicle control.[13][24]

  • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week) for the duration of the study (e.g., 14-21 days).[13][26][27]

  • At the end of the study, the tumors are excised for further analysis, such as Western blotting, to assess the inhibition of EGFR signaling pathways.[13]

Mandatory Visualization

EGFR Signaling Pathway and TKI Inhibition

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Reversibly Inhibits Osimertinib Osimertinib Osimertinib->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and points of TKI inhibition.

Experimental Workflow for In Vitro Inhibitor Comparison

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays Cell_Culture Culture NSCLC Cell Lines (e.g., PC-9, NCI-H1975) Treatment Treat with Serial Dilutions of Gefitinib and Osimertinib Cell_Culture->Treatment MTT_Assay Perform MTT Assay to Assess Cell Viability Treatment->MTT_Assay Calculate_IC50 Calculate IC50 Values MTT_Assay->Calculate_IC50 Comparative_Analysis Comparative Analysis of Potency & Efficacy Calculate_IC50->Comparative_Analysis Kinase_Assay Perform In Vitro EGFR Kinase Assay Measure_Phosphorylation Measure Substrate Phosphorylation Kinase_Assay->Measure_Phosphorylation Determine_Potency Determine Inhibitor Potency Measure_Phosphorylation->Determine_Potency Determine_Potency->Comparative_Analysis

Caption: General experimental workflow for in vitro inhibitor comparison.

References

A Researcher's Guide to Unlocking Synergistic Potential: (2-Pyrimidylthio)acetic Acid Derivatives in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rationale for Synergy

In the landscape of modern drug discovery, the principle of "one target, one molecule" is increasingly being challenged by the complexity of human diseases. Pathologies such as cancer, microbial infections, and chronic inflammation are multifactorial, involving redundant and interconnected signaling pathways. This biological intricacy often leads to acquired resistance and suboptimal efficacy of monotherapies. Combination therapy, the concurrent administration of two or more therapeutic agents, has emerged as a powerful strategy to overcome these limitations. The ultimate goal of such an approach is to achieve synergy, where the combined therapeutic effect is greater than the sum of the individual effects of each drug.[1][2][3]

(2-Pyrimidylthio)acetic acid and its derivatives belong to the broader class of pyrimidine-containing compounds, a privileged scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[4][5][6][7][8][9][10][11][12][13] This inherent bioactivity makes them prime candidates for investigation in synergistic drug combinations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the synergistic potential of novel this compound derivatives. We will delve into the mechanistic basis of synergy, present methodologies for its quantitative assessment, and provide illustrative examples from relevant therapeutic areas.

The Landscape of Pyrimidine Derivatives' Bioactivity

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various vitamins.[6][9] This has inspired medicinal chemists to synthesize and evaluate a vast library of pyrimidine derivatives for therapeutic applications.[12][14][15] A substantial body of literature demonstrates that these compounds can modulate key biological pathways implicated in various diseases.

Key Therapeutic Areas for Pyrimidine Derivatives:
  • Oncology: Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[5][15][16][17][18][19]

  • Infectious Diseases: The pyrimidine scaffold is found in several antifungal and antibacterial agents.[4][11][20][21][22][23] These compounds can disrupt microbial growth and viability through various mechanisms.

  • Inflammation: A significant number of pyrimidine derivatives exhibit anti-inflammatory properties by modulating the expression and activity of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[8][10][24][25][26][27]

Given this diverse range of activities, this compound derivatives can be rationally designed and screened for synergistic interactions with existing drugs in these therapeutic areas.

Conceptualizing and Quantifying Synergy

The interaction between two drugs can be synergistic, additive, or antagonistic. A clear understanding of these concepts is crucial for the rational design of combination therapies.

  • Synergy: The combined effect of two drugs is greater than the sum of their individual effects. This is the desired outcome in combination therapy as it can lead to increased efficacy and reduced dosages, thereby minimizing toxicity.[1][2]

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects. This is an undesirable outcome that can lead to reduced efficacy.

Synergy_Concepts cluster_0 Drug Interaction Spectrum Synergy Synergy (1 + 1 > 2) Additivity Additivity (1 + 1 = 2) Antagonism Antagonism (1 + 1 < 2) A Drug A Effect Combined Combined Effect A->Combined + B Drug B Effect B->Combined + Combined->Synergy Greater than expected Combined->Additivity As expected Combined->Antagonism Less than expected

Experimental Design for Synergy Assessment: The Combination Index (CI) Method

The most widely accepted method for quantifying drug interactions is the Combination Index (CI) method, based on the median-effect principle developed by Chou and Talalay.[2] This method provides a quantitative measure of synergy, additivity, or antagonism.

The Combination Index is calculated as follows:

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition of cell growth).

  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.

Interpretation of CI values:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Illustrative Scenarios: Exploring Synergy in Key Therapeutic Areas

While direct experimental data on the synergistic effects of this compound derivatives is not yet widely published, we can extrapolate from the known activities of pyrimidines to propose hypothetical, yet scientifically grounded, research avenues.

Scenario 1: Enhancing Anti-inflammatory Effects

Hypothesis: A novel this compound derivative with COX-2 inhibitory activity could act synergistically with a known non-steroidal anti-inflammatory drug (NSAID) like celecoxib.

Mechanistic Rationale: The derivative might inhibit the COX-2 enzyme through a different binding mechanism or allosteric site than celecoxib, leading to a more profound and sustained inhibition of prostaglandin synthesis. Alternatively, the derivative could simultaneously inhibit other pro-inflammatory pathways, such as the NF-κB or MAPK signaling pathways, creating a multi-pronged attack on the inflammatory process.[28][29][30]

Experimental Data (Hypothetical):

Combination Ratio (Derivative:Celecoxib)IC50 (Derivative) (µM)IC50 (Celecoxib) (µM)Combination IC50 (µM)Combination Index (CI)Interaction
1:15.02.01.2 (Derivative) + 1.2 (Celecoxib)0.84Synergy
1:25.02.00.8 (Derivative) + 1.6 (Celecoxib)0.96Near Additivity
2:15.02.01.5 (Derivative) + 0.75 (Celecoxib)0.675Strong Synergy

Anti_Inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX-2 Inhibits NF-kB Pathway NF-kB Pathway Derivative->NF-kB Pathway Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Inhibits NF-kB Pathway->Inflammation Promotes

Scenario 2: Overcoming Antifungal Resistance

Hypothesis: A this compound derivative could act synergistically with a standard azole antifungal, such as fluconazole, against resistant Candida albicans strains.

Mechanistic Rationale: Azole resistance in Candida species often arises from the overexpression of efflux pumps that actively remove the drug from the cell. The pyrimidine derivative might inhibit these efflux pumps, thereby increasing the intracellular concentration of fluconazole. Another possibility is that the derivative targets a different, yet essential, pathway for fungal survival, such as cell wall biosynthesis or virulence factor expression, making the fungus more susceptible to the effects of fluconazole.[1][31][32][33]

Experimental Data (Hypothetical):

Combination Ratio (Derivative:Fluconazole)MIC (Derivative) (µg/mL)MIC (Fluconazole) (µg/mL)Combination MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interaction
1:116642 (Derivative) + 8 (Fluconazole)0.25Strong Synergy
1:416641 (Derivative) + 16 (Fluconazole)0.3125Synergy
4:116644 (Derivative) + 4 (Fluconazole)0.3125Synergy

Antifungal_Synergy cluster_fungus Fungal Cell Ergosterol Biosynthesis Ergosterol Biosynthesis Cell Membrane Integrity Cell Membrane Integrity Ergosterol Biosynthesis->Cell Membrane Integrity Maintains Efflux Pump Efflux Pump Fungal Growth Fungal Growth Cell Membrane Integrity->Fungal Growth Essential for Fluconazole Fluconazole Fluconazole->Ergosterol Biosynthesis Inhibits Fluconazole->Efflux Pump Pumped out Derivative This compound Derivative Derivative->Efflux Pump Inhibits Derivative->Fungal Growth Inhibits (Alternative Pathway)

Experimental Protocols for Synergy Determination

A robust and reproducible experimental workflow is essential for the accurate assessment of drug synergy.

Experimental_Workflow A 1. Single Agent Dose-Response Determine IC50/MIC for each drug B 2. Combination Matrix Design Select constant and non-constant ratio combinations A->B C 3. In Vitro Assay (e.g., Cell viability, microbial growth) B->C D 4. Data Analysis Calculate Combination Index (CI) C->D E 5. Isobologram Generation Visualize synergy, additivity, or antagonism D->E F 6. Mechanistic Studies (e.g., Western blot, PCR, enzyme assays) E->F If Synergistic G 7. In Vivo Validation (Animal models) F->G

Protocol 1: In Vitro Synergy Testing using the Checkerboard Assay

This protocol is designed for assessing the synergistic effects of a this compound derivative in combination with another drug on cell viability or microbial growth.

Materials:

  • 96-well microplates

  • Cell culture medium or microbial growth medium

  • Test cells (e.g., cancer cell line, fungal strain)

  • This compound derivative stock solution

  • Partner drug stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®) or spectrophotometer for microbial growth measurement

  • Multichannel pipette

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial dilutions of the this compound derivative and the partner drug in the appropriate medium. The concentration range should bracket the previously determined IC50 or MIC values of each drug.

  • Set up the Checkerboard Matrix:

    • In a 96-well plate, add the serially diluted derivative along the y-axis and the serially diluted partner drug along the x-axis.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (for single-agent dose-response) and wells with no drugs (as a negative control).

  • Cell Seeding/Inoculation:

    • Add the appropriate number of cells or microbial inoculum to each well.

  • Incubation:

    • Incubate the plates under standard conditions for a predetermined period (e.g., 48-72 hours for cancer cells, 24-48 hours for fungi).

  • Quantify Effect:

    • For cell lines, add a viability reagent and measure the signal according to the manufacturer's instructions.

    • For microbial cultures, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI) values for each combination.

    • Generate isobolograms to visualize the drug interactions.

Conclusion and Future Directions

The exploration of synergistic drug combinations represents a promising frontier in the development of more effective and durable therapies. This compound derivatives, with their diverse and potent biological activities, are an exciting class of molecules to investigate in this context. While this guide has provided a foundational framework and hypothetical examples, the true synergistic potential of these compounds can only be unlocked through rigorous experimental investigation. By employing robust methodologies for synergy assessment and delving into the underlying molecular mechanisms, researchers can pave the way for novel combination therapies that address the complex challenges of modern medicine. The future of drug discovery may very well lie in the power of two, and this compound derivatives are poised to be key players in this synergistic revolution.

References

A Predictive In Vivo Therapeutic Potential of (2-Pyrimidylthio)acetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no direct in vivo experimental data for (2-Pyrimidylthio)acetic acid has been published in peer-reviewed literature. This guide, therefore, presents a predictive analysis of its therapeutic potential based on its structural moieties: a pyrimidine ring and a thioacetic acid group. The in vivo performance of structurally related compounds is used as a benchmark for this predictive comparison.

This compound is a molecule of interest due to its hybrid structure, which suggests potential therapeutic applications in several areas, including inflammation, pain, and oncology. The pyrimidine nucleus is a cornerstone in medicinal chemistry, found in numerous drugs with a wide array of biological activities. Similarly, organosulfur compounds, including those with a thioacetic acid group, are known to exhibit significant pharmacological effects. This guide will explore the hypothetical therapeutic potential of this compound by comparing it with established alternatives that share structural similarities.

Predicted Therapeutic Profile

Based on its chemical structure, this compound is predicted to possess the following therapeutic properties:

  • Anti-inflammatory Activity: The pyrimidine core is a well-established pharmacophore in many anti-inflammatory agents.[1][2] Its mechanism is often attributed to the inhibition of key inflammatory mediators.[3][4]

  • Analgesic Activity: Many pyrimidine derivatives have demonstrated pain-relieving properties in preclinical models.[1][5]

  • Anticancer Activity: Thioether-containing pyrimidine compounds have shown promise as antiproliferative agents.[6][7]

Comparative Analysis: Anti-inflammatory and Analgesic Potential

To contextualize the predicted efficacy of this compound, we compare it with known anti-inflammatory and analgesic pyrimidine derivatives that have been evaluated in vivo.

Data Presentation: In Vivo Anti-inflammatory and Analgesic Activity of Comparative Pyrimidine Derivatives
Compound/DrugTherapeutic Target/ActivityIn Vivo ModelDosageEfficacy (% Inhibition/Effect)Reference
This compound Predicted Anti-inflammatory--Hypothetical-
PhenylbutazoneAnti-inflammatoryCarrageenan-induced paw edema-48.8% reduction in edema[1]
Pyrazolo[3,4-d]pyrimidine derivativeAnti-inflammatoryRat pleurisy inflammation model30 mg/kg, p.o.Good anti-inflammatory activity[1]
Thiazolo[3,2-c]pyrimidine-5-thioneAnti-inflammatory & AnalgesicCarrageenan-induced paw edema & Phenylquinone writhing assay100 mg/kg, p.o.37.4% (anti-inflammatory), 75% (analgesic)[1]
Bicyclic Pyrimidine DerivativeAnti-inflammatoryCarrageenan-induced paw edema50 mg/kg, p.o.34.5% reduction in edema[1]
IndomethacinAnti-inflammatory & AnalgesicAcetic acid-induced writhing10 mg/kg, i.p.High inhibition of writhing[8]
Mannich base pyrazoline with 4-chloro groupAnalgesicAcetic acid-induced writhing-103.78% protection[5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the design of future studies on this compound.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice (20-30g).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping: Mice are randomly divided into a control group, a standard drug group (e.g., Diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the compound.[9]

  • Drug Administration: The test compound, vehicle (control), or standard drug is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the induction of writhing.[9]

  • Induction of Writhing: A 0.6% to 1% solution of acetic acid is injected i.p. (10 ml/kg body weight).[9][10]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an observation chamber. After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a continuous period of 20-30 minutes.[9]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. Statistical significance is determined using appropriate tests like one-way ANOVA.[9]

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model for assessing acute inflammation.

  • Animals: Male Wistar rats or mice.

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 5 mg/kg), and test groups.

  • Drug Administration: The test compound or standard drug is administered i.p. or p.o. 30 minutes before carrageenan injection.[11]

  • Induction of Edema: A 1% suspension of lambda carrageenan in saline (100 µl) is injected into the sub-plantar region of the right hind paw.[11][12]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema in the treated groups is calculated relative to the control group.[11]

Mandatory Visualizations

Predicted Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyrimidine derivatives are often mediated through the inhibition of the cyclooxygenase (COX) pathway, leading to reduced production of prostaglandins.[4][13]

Predicted Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins produces Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation mediates Pyrimidine_Compound This compound (Predicted Target) Pyrimidine_Compound->COX_Enzymes inhibits

Caption: Predicted inhibition of the COX pathway by this compound.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Experimental Workflow - Acetic Acid Writhing Test Start Start Animal_Acclimatization Animal Acclimatization (Mice, 1 week) Start->Animal_Acclimatization Grouping Random Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (i.p. or p.o.) Grouping->Drug_Administration Wait Waiting Period (30-60 min) Drug_Administration->Wait Acetic_Acid_Injection Acetic Acid Injection (0.6%, i.p.) Wait->Acetic_Acid_Injection Observation Observation & Counting Writhes (20-30 min) Acetic_Acid_Injection->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo analgesic activity assessment.

Logical Relationship: Structure to Predicted Activity

Structure to Predicted Activity Main_Compound This compound Pyrimidine Moiety Thioacetic Acid Moiety Pyrimidine_Activity Predicted Activities from Pyrimidine - Anti-inflammatory - Analgesic - Anticancer Main_Compound:f0->Pyrimidine_Activity contributes to Thioacetic_Activity Predicted Activities from Thio-group - Antioxidant - Potential Analgesic Main_Compound:f1->Thioacetic_Activity contributes to

Caption: Predicted therapeutic activities based on chemical structure.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of (2-Pyrimidylthio)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of (2-Pyrimidylthio)acetic acid derivatives and related pyrimidine compounds, offering insights into their target engagement and potential off-target effects. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for assessing the therapeutic potential and guiding the development of this class of molecules.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of this compound, which incorporate this key heterocycle, have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. A critical aspect of their preclinical evaluation is the assessment of their selectivity profile, which informs their potential for both efficacy and adverse effects. This guide synthesizes available data to facilitate a comparative understanding of their cross-reactivity.

Comparative Analysis of Inhibitory Activity

The following table summarizes the inhibitory activity of various pyrimidine derivatives against a panel of kinases and cyclooxygenase (COX) enzymes. This data, extracted from multiple studies, highlights the diverse selectivity profiles achievable with modifications to the core pyrimidine structure.

Compound ClassTargetIC50 (µM)Selectivity Index (SI)Reference
Pyrrolo[2,3-d]pyrimidine Derivatives EGFR0.04 - 0.2-[2]
Her20.08 - 0.3-[2]
VEGFR20.1 - 0.5-[2]
CDK20.2 - 0.8-[2]
Thieno[2,3-d]pyrimidine Derivatives FLT332.4 - 40.6-[3]
Aminopyrimidine-2,4-diones BRD40.03 - 0.15-[4]
PLK10.02 - 0.08-[4]
Phenoxy Acetic Acid Derivatives COX-16.7 - >100See below[5]
COX-20.06 - 0.97111.5 - 133.3[5]

Note: The presented data is a summary from various sources and direct comparison between different compound classes should be made with caution due to variations in experimental conditions.

Key Experimental Protocols

The assessment of cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the comparative data.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of compounds against a panel of protein kinases.

  • Reagents and Materials : Recombinant human kinases, appropriate peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Compound Preparation : Test compounds are serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure :

    • Kinase, peptide substrate, and test compound are pre-incubated in an assay plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method and a plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

COX-1/COX-2 Inhibition Assay

This protocol describes a method to evaluate the selective inhibition of COX isoforms.

  • Enzyme Source : Ovine COX-1 and human recombinant COX-2.

  • Substrate : Arachidonic acid.

  • Assay Principle : The assay measures the peroxidase activity of cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

  • Procedure :

    • The enzyme is incubated with the test compound for a defined period.

    • Arachidonic acid is added to initiate the reaction.

    • The absorbance is measured over time using a spectrophotometer.

  • Data Analysis : IC50 values are determined from the concentration-inhibition curves. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[5]

Visualizing the Path to Selectivity

The following diagrams illustrate key concepts and workflows relevant to the study of cross-reactivity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Screening Cascade cluster_analysis Data Analysis & Interpretation synthesis Synthesis of (2-Pyrimidylthio)acetic acid derivatives purification Purification & Characterization synthesis->purification primary_screen Primary Screen (Single Target) purification->primary_screen secondary_screen Secondary Screen (Selectivity Panel) primary_screen->secondary_screen ic50 IC50 Determination secondary_screen->ic50 sar Structure-Activity Relationship (SAR) ic50->sar selectivity Selectivity Profiling ic50->selectivity

Caption: A generalized workflow for the discovery and selectivity profiling of novel chemical entities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription inhibitor (2-Pyrimidylthio)acetic acid derivative inhibitor->receptor inhibitor->pi3k

Caption: A simplified representation of common signaling pathways targeted by pyrimidine-based kinase inhibitors.

References

Comparative Analysis of the Minimum Inhibitory Concentration (MIC) of Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Antimicrobial Drug Discovery

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of various pyrimidine-2-thiol derivatives, supported by experimental data. The information is presented to facilitate the identification of promising lead compounds for the development of novel antimicrobial agents.

The escalating threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds with potent antimicrobial activity. Pyrimidine-2-thiol derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory effects against a broad spectrum of pathogenic microbes. This guide summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of these derivatives against various bacterial and fungal strains, providing a comparative overview of their performance.

Comparative MIC Data of Pyrimidine-2-thiol Derivatives

The following table summarizes the MIC values of several 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The data is extracted from a study by Kumar et al. (2017) and is presented alongside the MIC values for the standard antibiotic, Ciprofloxacin, for comparative purposes.[1]

Compound IDR-group (Substitution on Phenyl Ring)S. aureus (MTCC 3160)B. subtilis (MTCC 441)E. coli (MTCC 443)P. aeruginosa (MTCC 3542)S. enterica (MTCC 1165)C. albicans (MTCC 227)A. niger (MTCC 281)
2 2-Cl1.831.830.91 1.833.663.663.66
4 3-Cl3.661.831.833.661.837.333.66
6 4-Cl1.833.663.661.833.663.667.33
10 5-Br, 2-OH1.551.553.110.77 1.55 6.223.11
Ciprofloxacin -6.2512.56.2512.5---

Note: MIC values are presented in µM/mL. Lower MIC values indicate greater antimicrobial activity. The most potent activities for the pyrimidine-2-thiol derivatives against specific strains are highlighted in bold .

Experimental Protocols

The MIC values presented in this guide were determined using the tube dilution method. This is a standardized and widely accepted technique for assessing the in vitro antimicrobial susceptibility of a compound.[1]

General Protocol for MIC Determination by Tube Dilution Method

This protocol outlines the general steps involved in the tube dilution method for determining the MIC of a test compound.

1. Preparation of Test Compounds and Media:

  • Stock solutions of the pyrimidine-2-thiol derivatives and the standard antibiotic are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes. The final concentrations of the compounds typically range from a high concentration (e.g., 100 µg/mL) down to a very low concentration.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared. This is typically done by selecting several colonies from a fresh agar plate and suspending them in sterile saline or broth.

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.

3. Inoculation and Incubation:

  • Each tube containing the diluted test compound is inoculated with the standardized microbial suspension.

  • A positive control tube (containing growth medium and inoculum but no test compound) and a negative control tube (containing growth medium and the highest concentration of the test compound but no inoculum) are included in each assay.

  • The tubes are incubated under appropriate conditions. For most bacteria, this is at 37°C for 18-24 hours. For fungi, incubation is typically at 28°C for 48 hours.

4. Determination of MIC:

  • Following incubation, the tubes are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the tube dilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare Stock Solution of Test Compound B Prepare Serial Dilutions in Growth Medium A->B Dilute D Inoculate Dilution Tubes with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum C->D Inoculate E Incubate Tubes (e.g., 37°C for 24h) D->E Incubate F Visually Inspect for Turbidity (Growth) E->F Observe G Determine MIC: Lowest Concentration with No Growth F->G Analyze

Caption: Workflow for MIC determination by the tube dilution method.

Proposed Mechanism of Action: Inhibition of FtsZ

While the precise mechanism of action for all pyrimidine-2-thiol derivatives is still under investigation, a significant body of evidence suggests that some members of this class exert their antibacterial effect by targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (the Z-ring) at the division site. Inhibition of FtsZ polymerization or function disrupts cell division, leading to filamentation and eventual cell death. This makes FtsZ an attractive target for the development of novel antibiotics.

The proposed mechanism involves the binding of the pyrimidine-2-thiol derivative to FtsZ, which can interfere with its ability to hydrolyze GTP, a critical step for its polymerization and the dynamic assembly and constriction of the Z-ring.

The following diagram illustrates the proposed mechanism of action of pyrimidine-2-thiol derivatives through the inhibition of FtsZ.

FtsZ_Inhibition cluster_process Bacterial Cell Division cluster_inhibition Inhibition by Pyrimidine-2-thiol cluster_outcome Outcome FtsZ FtsZ monomers Polymerization FtsZ Polymerization FtsZ->Polymerization GTP hydrolysis GTP GTP GTP->Polymerization Z_ring Z-ring Formation Polymerization->Z_ring No_Z_ring No Z-ring Formation Polymerization->No_Z_ring leads to Cell_Division Cell Division Z_ring->Cell_Division Cell_Death Bacterial Cell Death Pyrimidine Pyrimidine-2-thiol Derivative Inhibition Inhibition Pyrimidine->Inhibition Inhibition->Polymerization Blocks GTP hydrolysis Filamentation Cell Filamentation No_Z_ring->Filamentation Filamentation->Cell_Death

Caption: Proposed mechanism of FtsZ inhibition by pyrimidine-2-thiol derivatives.

References

A Comparative Analysis of the Antimicrobial Effects of Common Antipyretics and NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyretic and non-steroidal anti-inflammatory drugs (NSAIDs) are ubiquitously used to manage pain, fever, and inflammation. Beyond their well-established anti-inflammatory and analgesic properties, a growing body of evidence suggests that these compounds also possess intrinsic antimicrobial activities. This guide provides a comprehensive comparison of the antimicrobial effects of commonly used antipyretics and NSAIDs, including paracetamol (acetaminophen), ibuprofen, diclofenac, aspirin, and naproxen. The information presented herein is supported by experimental data to aid researchers and drug development professionals in exploring the potential repurposing of these agents as novel antimicrobial therapies or adjuvants.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of antipyretics and NSAIDs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several common antipyretics and NSAIDs against a panel of clinically relevant bacteria and fungi. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

DrugStaphylococcus aureus (mg/L)Escherichia coli (mg/L)Pseudomonas aeruginosa (mg/L)Candida albicans (mg/L)
Paracetamol >10000[1]16000[2]->10000[1]
Ibuprofen 625 - 2500[3]625 - 2500[3]625 - 2500[3]1000 - 3000
Diclofenac 312.5 - 2500---
Aspirin 25001200 - 27001200 - 50001200 - 2700
Naproxen ----

Mechanisms of Antimicrobial Action

The antimicrobial effects of antipyretics and NSAIDs are attributed to various mechanisms that differ from those of traditional antibiotics. These mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with bacterial communication systems.

Inhibition of DNA Synthesis

Several NSAIDs have been shown to inhibit bacterial DNA replication.[4] This is achieved by targeting the β-subunit of DNA polymerase III, an essential component of the bacterial replication machinery.[4] The β-subunit forms a sliding clamp that tethers the polymerase to the DNA, enabling processive DNA synthesis. By binding to this clamp, NSAIDs can obstruct the interaction between the polymerase and the DNA, thereby halting replication.[3][4]

DNA_Synthesis_Inhibition cluster_replication_fork Bacterial DNA Replication Fork DNA_Polymerase_III DNA Polymerase III (α subunit) Beta_Clamp β Clamp (Sliding Clamp) DNA_Template DNA Template Beta_Clamp->DNA_Template encircles NSAID NSAID (e.g., Diclofenac) NSAID->Beta_Clamp binds to a common site Inhibition->DNA_Polymerase_III prevents binding

Caption: NSAID-mediated inhibition of bacterial DNA synthesis.

Interference with Quorum Sensing

Aspirin and its metabolite, salicylic acid, have been demonstrated to interfere with quorum sensing (QS) in Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating virulence factor production and biofilm formation. Aspirin can inhibit the LasR and RhlR transcriptional regulators, which are key components of the P. aeruginosa QS system.[5][6] This inhibition leads to a downstream reduction in the expression of virulence genes.

Quorum_Sensing_Inhibition cluster_las_system Las System cluster_rhl_system Rhl System LasI LasI (Autoinducer Synthase) 3OC12HSL 3-oxo-C12-HSL (Autoinducer) LasI->3OC12HSL synthesizes LasR LasR (Transcriptional Regulator) 3OC12HSL->LasR binds to RhlI RhlI (Autoinducer Synthase) LasR->RhlI activates Virulence_Genes Virulence Gene Expression (e.g., elastase, pyocyanin) LasR->Virulence_Genes activates C4HSL C4-HSL (Autoinducer) RhlI->C4HSL synthesizes RhlR RhlR (Transcriptional Regulator) C4HSL->RhlR binds to RhlR->Virulence_Genes activates Aspirin Aspirin / Salicylic Acid Aspirin->LasR inhibits Aspirin->RhlR inhibits

Caption: Aspirin's interference with the Las/Rhl quorum sensing systems in P. aeruginosa.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

1. Preparation of Materials:

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., NSAID) at a known concentration in a suitable solvent.
  • Bacterial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most aerobic bacteria.
  • 96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.
  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
  • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial inoculum.
  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Prepare_Drug_Dilutions" [label="Prepare Serial Dilutions\nof Test Compound in\n96-Well Plate"]; "Inoculate_Plate" [label="Inoculate Wells with\nBacterial Suspension"]; "Incubate" [label="Incubate Plate\n(35-37°C, 16-20h)"]; "Read_Results" [label="Visually Inspect for Growth\n(Turbidity)"]; "Determine_MIC" [label="Determine MIC\n(Lowest Concentration with\nNo Visible Growth)"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Inoculum"; "Start" -> "Prepare_Drug_Dilutions"; "Prepare_Inoculum" -> "Inoculate_Plate"; "Prepare_Drug_Dilutions" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "Determine_MIC"; "Determine_MIC" -> "End"; }

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

The antimicrobial properties of common antipyretics and NSAIDs represent a promising area for further investigation. While their potency is generally lower than that of conventional antibiotics, their potential as adjunctive therapies or as standalone treatments in specific contexts warrants exploration. The mechanisms of action, which are distinct from many existing antibiotic classes, offer the possibility of overcoming some forms of antibiotic resistance. This guide provides a foundational overview to encourage and support continued research in this field. Future studies should focus on in vivo efficacy, the potential for resistance development, and the synergistic effects of these compounds with existing antimicrobial agents.

References

A Comparative Guide to the Sensory Irritation of Acetic Acid and Common Peroxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of chemical excitants is paramount to ensuring laboratory safety and the validity of experimental models. This guide provides an in-depth comparison of the sensory irritation potential of acetic acid and a selection of commonly used peroxides, including hydrogen peroxide, peracetic acid, and benzoyl peroxide. We will explore the underlying molecular mechanisms, present comparative experimental data, and detail the methodologies used to derive these insights.

The Molecular Basis of Chemical Irritation: A Tale of Two Mechanisms

Sensory irritation is a neurogenic response mediated by nociceptors—specialized sensory neurons that detect potentially harmful stimuli. The pungent, irritating sensations caused by chemicals like acetic acid and peroxides are initiated by the activation of specific ion channels on the nerve endings of these neurons, particularly within the trigeminal ganglion which innervates the eyes, nose, and oral cavity.[1] While the sensation may be similar, the initial molecular events for weak acids and peroxides differ significantly.

Acetic Acid: The Role of Intracellular Acidification

Weak acids, such as acetic acid, exist in a partially dissociated state at physiological pH.[1] The protonated, membrane-permeable form of acetic acid can diffuse across the cell membrane of sensory neurons, leading to a drop in intracellular pH (cytosolic acidification).[1] This internal acidification is a key trigger for irritation.

The primary sensor for this change is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[1][2] Intracellular protons directly gate the TRPA1 channel, causing an influx of calcium ions (Ca²⁺) and subsequent neuronal depolarization.[3] This electrical signal is then transmitted to the brain, where it is perceived as an irritating or painful sensation.[1][2] Other ion channels, such as Acid-Sensing Ion Channels (ASICs), may also contribute to the response to extracellular pH changes, but TRPA1 is a critical mediator for the effects of weak, membrane-permeable acids.[3][4]

Acetic_Acid_Irritation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) A Acetic Acid (CH₃COOH) H Intracellular Protons (H⁺) Increase A->H Diffuses across membrane & dissociates TRPA1 TRPA1 Channel (Closed) Ca Ca²⁺ Influx TRPA1->Ca Opens to allow H->TRPA1 Activates (gates) channel Depol Neuronal Depolarization Ca->Depol Signal Signal to Brain (Irritation Sensation) Depol->Signal

Caption: Acetic acid causes sensory irritation via intracellular acidification and TRPA1 activation.

Peroxides: An Oxidative Assault on Sensory Neurons

Peroxides, including hydrogen peroxide (H₂O₂), peracetic acid, and benzoyl peroxide, are potent oxidizing agents. Their mechanism of irritation involves the chemical modification of cellular components. The TRPA1 channel is not only sensitive to acidification but also functions as a primary sensor for oxidative stress.[5][6]

Reactive oxygen species (ROS) like hydrogen peroxide can directly activate TRPA1, leading to the same cascade of Ca²⁺ influx, neuronal depolarization, and sensation of irritation.[5][6] This makes TRPA1 a crucial convergence point for structurally and chemically distinct irritants. While generally less toxic than other peroxides, benzoyl peroxide is a well-documented skin irritant in dermatological applications, causing effects like erythema, burning, and desquamation through oxidative stress on skin cells.[7]

Peroxide_Irritation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuron) P Peroxides (H₂O₂, etc.) Ox Oxidative Stress P->Ox Induces TRPA1_P TRPA1 Channel (Closed) Ca_P Ca²⁺ Influx TRPA1_P->Ca_P Opens to allow Ox->TRPA1_P Activates channel via covalent modification Depol_P Neuronal Depolarization Ca_P->Depol_P Signal_P Signal to Brain (Irritation Sensation) Depol_P->Signal_P

Caption: Peroxides trigger sensory irritation through oxidative stress and TRPA1 activation.

Quantitative Comparison of Irritant Potency

To objectively compare sensory irritation, researchers rely on standardized animal models that measure a physiological reflex. The most common is the mouse respiratory sensory irritation assay, which determines the concentration of a substance that causes a 50% decrease in respiratory rate (RD50).[8][9] A lower RD50 value indicates a higher irritant potency.

The following table summarizes RD50 data and corresponding occupational exposure limits (OELs) for acetic acid and key peroxides.

ChemicalCAS NumberSensory Irritation Potency (RD50 in Mice, ppm)Occupational Exposure Limit (OSHA PEL, 8-hr TWA, ppm)
Acetic Acid64-19-7227[8][9][10]10[11][12]
Hydrogen Peroxide7722-84-1113[8][9][10]1[11][13]
Peracetic Acid79-21-05.4[8][9][10]None (ACGIH STEL is 0.4 ppm)[14]
Benzoyl Peroxide94-36-0Data not available (primarily a dermal irritant)None (regulated as nuisance dust)

Analysis of Potency:

  • Peracetic Acid is by far the most potent sensory irritant of the group, with an RD50 value approximately 20 times lower than hydrogen peroxide and 42 times lower than acetic acid.[8][9] Its powerful irritating properties necessitate stringent handling protocols and engineering controls.

  • Hydrogen Peroxide is a significantly stronger irritant than acetic acid, with an RD50 value roughly half that of acetic acid.[8][9] This is reflected in its much lower occupational exposure limit (1 ppm vs. 10 ppm for acetic acid).[11]

  • Acetic Acid is the least potent respiratory irritant among the three tested, though exposure to concentrated vapor is still corrosive and causes significant irritation to the nose, throat, and lungs.[8][15][16]

  • Benzoyl Peroxide , while lacking comparable respiratory irritation data, is a known dermal irritant and sensitizer.[7][17][18] Adverse reactions in dermatological use include burning sensations, erythema (redness), and skin exfoliation.[7]

Standardized Experimental Protocols

The data presented above are generated using validated and reproducible experimental workflows. Understanding these protocols is crucial for interpreting results and designing future studies.

In Vivo Protocol: Mouse Sensory Irritation Assay (Based on ASTM E981)

This assay is the gold standard for determining the RD50 of airborne chemical irritants. It measures the reflex slowing of respiration upon stimulation of the trigeminal nerve endings in the upper airways.

Workflow:

  • Animal Acclimation: Male Swiss OF1 mice are acclimated to the experimental environment.

  • Exposure Chamber: Mice are placed in individual plethysmographs that allow for oronasal-only exposure to the test atmosphere, preventing whole-body exposure.

  • Baseline Measurement: The respiratory rate of each mouse is recorded for a set period before exposure to establish a baseline.

  • Vapor Generation & Exposure: A calibrated system generates a stable concentration of the test chemical's vapor, which is then introduced into the exposure chamber. Mice are typically exposed for 60 minutes.[8][9]

  • Continuous Monitoring: The respiratory rate is continuously monitored throughout the exposure period. The characteristic response to a sensory irritant is expiratory bradypnoea (a pause at the beginning of expiration).[8]

  • Data Analysis: The maximum decrease in respiratory rate for each concentration is recorded. A concentration-response curve is generated by plotting the percentage decrease in respiratory rate against the log of the concentration.

  • RD50 Calculation: The RD50 is calculated from the linear regression of the concentration-response curve as the concentration that produces a 50% reduction in respiratory rate.[8][19]

RD50_Workflow start Acclimated Mouse pleth Place in Plethysmograph start->pleth baseline Measure Baseline Respiratory Rate pleth->baseline expose Expose to Test Vapor (Fixed Concentration) baseline->expose monitor Continuously Monitor Respiratory Rate (60 min) expose->monitor data Calculate % Decrease in Rate monitor->data repeat Repeat for Multiple Concentrations data->repeat repeat->expose next concentration curve Plot Concentration- Response Curve repeat->curve rd50 Calculate RD50 Value curve->rd50

Caption: Workflow for determining the RD50 value using the mouse respiratory irritation assay.

In Vitro Protocol: Reconstructed Human Epidermis (RhE) Skin Irritation Test (OECD TG 439)

As an alternative to animal testing, particularly for dermal irritants, the RhE model provides a mechanistically relevant system for predicting skin irritation potential.[20][21]

Workflow:

  • Tissue Preparation: Commercially available 3D reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) are received and pre-incubated overnight in maintenance medium.[20][22]

  • Test Substance Application: The test substance (e.g., a formulation containing benzoyl peroxide) is applied topically to the surface of the tissue. A positive control (e.g., 5% Sodium Dodecyl Sulfate) and a negative control (e.g., Phosphate-Buffered Saline) are run in parallel.[22]

  • Exposure: Tissues are exposed to the chemical for a defined period (typically 60 minutes).[22]

  • Washing and Post-Incubation: The test substance is thoroughly washed from the tissue surface. The tissues are then transferred to fresh medium and post-incubated for approximately 42 hours to allow for the full development of cytotoxic effects.[22]

  • Viability Assessment (MTT Assay): Tissue viability is measured using the MTT assay. Tissues are incubated with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan salt.[20][21]

  • Formazan Extraction & Quantification: The formazan is extracted from the tissue using a solvent (e.g., isopropanol), and the optical density is measured with a spectrophotometer.

  • Classification: The viability of the test-substance-treated tissues is expressed as a percentage of the negative control. If the mean tissue viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[20]

RhE_Workflow start_rhe Reconstructed Human Epidermis (RhE) Tissue apply Topically Apply Test Substance start_rhe->apply expose_rhe Expose (60 min) apply->expose_rhe wash Wash & Post-Incubate (42 hours) expose_rhe->wash mtt Incubate with MTT (3 hours) wash->mtt extract Extract Formazan & Measure OD mtt->extract calculate Calculate % Viability vs. Negative Control extract->calculate classify Classify Irritancy (≤50% = Irritant) calculate->classify

Caption: Workflow for the in vitro Reconstructed Human Epidermis (RhE) skin irritation test.

Conclusion and Field-Proven Insights

This guide provides a clear, evidence-based comparison of the sensory irritation potential of acetic acid and common peroxides. The key takeaways for laboratory professionals are:

  • Convergent Mechanisms: While initiated differently (intracellular acidification vs. oxidation), both weak acids and peroxides cause sensory irritation primarily through the activation of the TRPA1 ion channel on nociceptive neurons.

  • Clear Potency Hierarchy: For respiratory irritation, the potency order is Peracetic Acid >> Hydrogen Peroxide > Acetic Acid . This is critical for risk assessment and the selection of appropriate personal protective equipment and engineering controls.

  • Context is Key: Benzoyl peroxide's primary hazard is dermal irritation, highlighting that the route of exposure and the specific compound determine the primary risk.

  • Validated Methodologies: Standardized assays like the mouse RD50 test and the in vitro RhE model provide the objective, quantitative data needed to classify hazards and make informed safety decisions.

By understanding the causality behind these chemical-induced irritant responses, from the molecular level to physiological reflexes, researchers can better mitigate risks, design safer experimental protocols, and ensure a higher standard of occupational health and safety in the scientific workplace.

References

A Comparative Pharmacokinetic Profile of Pyridylacetic Acid Metabolites and Alternative Anti-Vertigo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of 2-pyridylacetic acid (2-PAA), the major metabolite of the anti-vertigo drug betahistine, and two common alternative medications for vertigo: cinnarizine and dimenhydrinate. The information is intended to support research and development efforts in the field of vestibular disorders.

Executive Summary

Understanding the pharmacokinetic profiles of anti-vertigo drugs and their metabolites is crucial for optimizing therapeutic efficacy and safety. This guide synthesizes available data on 2-pyridylacetic acid, the primary metabolite of betahistine, and compares it with the parent compounds of two alternative drugs, cinnarizine and dimenhydrinate. Due to extensive and rapid metabolism, the pharmacokinetic evaluation of betahistine relies on the quantification of 2-PAA.[1][2] In contrast, pharmacokinetic studies for cinnarizine and dimenhydrinate primarily focus on the parent drug. This guide presents key pharmacokinetic parameters in easily comparable tables, details common experimental methodologies, and provides visualizations of metabolic pathways and experimental workflows.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for 2-pyridylacetic acid (following oral administration of betahistine), cinnarizine, and dimenhydrinate. It is important to note that direct comparative studies are lacking, and data has been compiled from separate studies involving different populations.

Table 1: Pharmacokinetic Parameters of 2-Pyridylacetic Acid (Metabolite of Betahistine) in Healthy Volunteers

PopulationBetahistine Dose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Chinese24339.4~11153.55.2[2]
Indian24~678.8~1~3460.5Not Reported
Arabic82580.99033.4
Arabic164591.016783.5
Arabic246711.025893.4

Note: Data for Indian volunteers is presented as approximately twice the Cmax and thrice the AUC of the Chinese study, as stated in the source. Specific values were not provided.

Table 2: Pharmacokinetic Parameters of Cinnarizine and Dimenhydrinate (Parent Drugs) in Healthy Volunteers

DrugDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Cinnarizine75 mg275 ± 363.0 ± 0.54437 ± 94823.6 ± 3.2[1]
Dimenhydrinate (as Diphenhydramine)50 mg (oral)662.3Not Reported8.4[3]

Note: Dimenhydrinate is a salt of diphenhydramine and 8-chlorotheophylline. The pharmacokinetic data presented is for the diphenhydramine component.

Metabolic Pathways

Betahistine Metabolism:

Betahistine undergoes rapid and extensive first-pass metabolism, primarily by monoamine oxidase (MAO) enzymes, to its main and pharmacologically inactive metabolite, 2-pyridylacetic acid (2-PAA).[4] Plasma levels of the parent drug, betahistine, are typically very low or undetectable.[1][2]

Betahistine Betahistine Metabolite 2-Pyridylacetic Acid (2-PAA) Betahistine->Metabolite Monoamine Oxidase (MAO) Excretion Urine Metabolite->Excretion Elimination cluster_protocol Pharmacokinetic Study Protocol A Volunteer Screening & Consent B Drug Administration (e.g., Oral Tablet) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalytical Analysis (e.g., LC-MS/MS) D->E F Pharmacokinetic Data Analysis E->F G Report Generation F->G

References

Comparative Analysis of Acetic Acid Derivatives as Antibacterial Agents Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Antibacterial Activity of Acetic Acid Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)

This publication provides a comparative analysis of the antibacterial efficacy of various acetic acid derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of antibiotic-resistant infections. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform the development of novel anti-MRSA therapeutics.

Executive Summary

The escalating threat of MRSA necessitates the exploration of novel antimicrobial agents. Acetic acid and its derivatives have emerged as a promising class of compounds with demonstrated antibacterial properties. This guide summarizes the quantitative data on their anti-MRSA activity, details the experimental protocols for assessing this activity, and illustrates the underlying mechanisms of action.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of acetic acid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC and MBC values for acetic acid and a novel carboxylic acid derivative against MRSA strains.

CompoundMRSA StrainMIC (µg/mL)MBC (µg/mL)Reference
Acetic AcidUSA300 LAC*--[No MIC value reported in the source]
5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acidClinical Isolate0.641.24[1]
Aryloxyethyl propiolate (II-39)MRSA0.783.13[2]

Table 1: Antibacterial Activity of Acetic Acid and its Derivatives against MRSA.

Experimental Protocols

The following is a detailed methodology for the determination of MIC and MBC, based on the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

Broth Microdilution Assay for MIC and MBC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the MRSA strain is grown on an appropriate agar medium (e.g., Mueller-Hinton Agar) overnight at 37°C.

  • A few colonies are then used to inoculate a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • A stock solution of the acetic acid derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted compound, is inoculated with the prepared bacterial suspension.

  • A positive control well (containing bacteria and broth only) and a negative control well (containing broth only) are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

5. Determination of MBC:

  • A small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth and is plated onto an agar medium.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanisms of Action

Acetic acid and its derivatives exert their antibacterial effects through multiple mechanisms, targeting various cellular processes in MRSA.

General Mechanisms of Organic Acids

Organic acids, including acetic acid derivatives, generally act by disrupting the bacterial cell's homeostasis. The undissociated form of the acid can passively diffuse across the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acid anions. This leads to:

  • Cytoplasmic Acidification: The accumulation of protons lowers the intracellular pH, which can inhibit the function of pH-sensitive enzymes and disrupt metabolic pathways.

  • Anion Accumulation: The buildup of the acid anion within the cell can lead to osmotic stress and interfere with various cellular processes, including DNA synthesis.

  • Membrane Disruption: Some organic acids can directly interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components.

Specific Mechanisms of Acetic Acid in S. aureus

In Staphylococcus aureus, acetic acid has been shown to induce the expression of the cidABC and lrgAB operons. These operons are involved in the regulation of murein hydrolase activity, which plays a crucial role in cell wall turnover and programmed cell death. The induction of the cid operon leads to increased murein hydrolase activity, contributing to cell lysis.

Visualizing the Mechanisms

The following diagrams illustrate the proposed mechanisms of action of acetic acid derivatives against MRSA.

General mechanism of organic acid action on a bacterial cell.

G Acetic_Acid Acetic Acid cidR CidR (Transcriptional Regulator) Acetic_Acid->cidR Induces cidABC_operon cidABC operon cidR->cidABC_operon Activates Transcription lrgAB_operon lrgAB operon cidR->lrgAB_operon Activates Transcription Murein_Hydrolase Murein Hydrolase Activity cidABC_operon->Murein_Hydrolase Positively Regulates lrgAB_operon->Murein_Hydrolase Negatively Regulates Cell_Lysis Cell Lysis Murein_Hydrolase->Cell_Lysis

Acetic acid-induced signaling pathway in S. aureus.

Conclusion

This comparative guide highlights the potential of acetic acid and its derivatives as a valuable source for the development of new anti-MRSA agents. The data presented demonstrates that chemical modification of the acetic acid scaffold can lead to potent antibacterial activity. The multifaceted mechanism of action, involving disruption of cellular homeostasis and specific regulatory pathways, suggests a lower likelihood of rapid resistance development. Further research focusing on the structure-activity relationships of a broader range of acetic acid derivatives is warranted to optimize their efficacy and pharmacokinetic properties for potential clinical applications.

References

A Comparative Guide to the Synthesis and Antimicrobial Activity of Thioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. Thioacetic acid derivatives and related thioesters have garnered considerable interest within the scientific community due to their potential as effective antimicrobial compounds. This guide provides an objective comparison of the synthesis and performance of various thioacetic acid derivatives, supported by experimental data, to aid in the development of new therapeutic agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is a critical determinant of their therapeutic potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative thioacetic acid derivatives and related thioesters against a panel of clinically relevant bacteria. Lower MIC values are indicative of greater antimicrobial potency.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Thiotetromycin Analogues Analogue with C-5 modificationEscherichia coli ΔtolC1.9 - 36[1]
Amino Acid Thioesters 2-Thiopheneacetyl mercaptoacetic acid thioestersE. coli expressing L1 (with cefazolin)2-4 fold reduction in MIC[2]
Thiophenyl Pyrimidines F20 DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)Not specified in direct MIC, but higher potency than vancomycin reported[3]
Thiolated Vitamin K3 Analogs VK3aStaphylococcus aureus4.88[4]
Thiolated Vitamin K3 Analogs VK3bStaphylococcus aureus4.88[4]
Thiolated Vitamin K3 Analogs VK3dStaphylococcus aureus4.88[4]
Thiolated Vitamin K3 Analogs VK3a, VK3b, VK3dEnterococcus faecalis39.06[4]
N-methyl thiosemicarbazones Compound 4 (imidazole ring)Staphylococcus aureus39.68[5]
N-methyl thiosemicarbazones Compound 8 (thiophene ring)Staphylococcus aureus39.68[5]
N-methyl thiosemicarbazones Compound 4 (imidazole ring)Pseudomonas aeruginosa39.68[5]
N-methyl thiosemicarbazones Compound 8 (thiophene ring)Pseudomonas aeruginosa39.68[5]

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery and development. The following sections outline the key experimental protocols for the synthesis and antimicrobial evaluation of thioacetic acid derivatives.

General Synthesis of Thioacetate Esters

Thioacetate esters are commonly prepared through the reaction of an alkyl halide with a thioacetate salt, such as potassium thioacetate.[6] A general four-step laboratory procedure is as follows:

  • Salt Formation: Thioacetic acid is reacted with a base, such as sodium hydroxide, to form the corresponding thioacetate salt. CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O

  • S-alkylation: The thioacetate salt is then reacted with an alkyl halide (RX, where X = Cl, Br, I) to yield the thioacetate ester. CH₃C(O)SNa + RX → CH₃C(O)SR + NaX

  • Hydrolysis: The resulting thioacetate ester is hydrolyzed using a strong base to produce the sodium salt of the desired thiol. CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O

  • Protonation: The thiol salt is then acidified with a strong acid, like hydrochloric acid, to yield the final thiol. RSNa + HCl → RSH + NaCl

Synthesis of Amino Acid Thioester Derivatives

A series of 2-thiopheneacetyl mercaptoacetic acid thioesters were synthesized as potential inhibitors of metallo-β-lactamase L1.[2]

  • Amide Formation: 2-Thiopheneacetyl chloride is reacted with various amino acids in a basic medium to form the corresponding amides.

  • Thioesterification: In the presence of triethylamine, the resulting amides are further reacted with mercaptoacetic acid to yield the target 2-thiopheneacetyl mercaptoacetic acid thioesters.[2]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness and is often determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Visualizing Synthesis and Mechanism of Action

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate a general synthetic workflow for thioacetic acid derivatives and a proposed mechanism of antimicrobial action.

SynthesisWorkflow ThioaceticAcid Thioacetic Acid ThioacetateSalt Thioacetate Salt ThioaceticAcid->ThioacetateSalt Deprotonation Base Base (e.g., NaOH) Thioester Thioester Derivative ThioacetateSalt->Thioester S-Alkylation AlkylHalide Alkyl Halide (R-X) AntimicrobialScreening Antimicrobial Screening Thioester->AntimicrobialScreening Biological Evaluation

Caption: General synthetic workflow for thioacetic acid derivatives.

MechanismOfAction cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring CellDivision Cell Division Z_ring->CellDivision Thioester Thiophenyl Pyrimidine Derivative (F20) Thioester->FtsZ_polymerization Inhibition

Caption: Inhibition of FtsZ polymerization by a thiophenyl pyrimidine derivative.[3]

Conclusion

Thioacetic acid derivatives represent a promising class of molecules in the quest for novel antimicrobial agents. The data and protocols presented in this guide offer a comparative overview to inform future research and development efforts. The diverse synthetic pathways allow for the creation of a wide array of derivatives, and their varied antimicrobial activities highlight the potential for discovering compounds with high efficacy against resistant pathogens. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Synthesis and Antimicrobial Properties of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatile nature allows for extensive chemical modification, leading to the development of novel compounds with diverse biological activities. This guide provides a comparative overview of two distinct classes of pyrimidine analogues: 1,2,4-Triazolo[1,5-a]pyrimidines and 2-Amino-6-arylpyrimidin-4-yl-quinazolin-4(3H)-ones . We will delve into their synthesis, present their antimicrobial performance based on experimental data, and provide detailed protocols for the methodologies discussed.

Performance Comparison of Pyrimidine Analogues

The antimicrobial efficacy of these two classes of pyrimidine derivatives has been evaluated using standard microbiological assays. The data presented below summarizes their activity against various bacterial strains.

Table 1: Antimicrobial Activity of Representative Pyrimidine Analogues

Compound ClassRepresentative CompoundTest OrganismMethodResultReference
1,2,4-Triazolo[1,5-a]pyrimidines Derivative 9oS. aureusDisk Diffusion45 mm Zone of Inhibition[1]
B. subtilisDisk Diffusion43 mm Zone of Inhibition[1]
E. coliDisk Diffusion43 mm Zone of Inhibition[1]
P. aeruginosaDisk Diffusion42 mm Zone of Inhibition[1]
S. aureusBroth MicrodilutionMIC: 16 µM[1]
B. subtilisBroth MicrodilutionMIC: 35 µM[1]
E. coliBroth MicrodilutionMIC: 18 µM[1]
P. aeruginosaBroth MicrodilutionMIC: 22 µM[1]
2-Amino-6-arylpyrimidin-4-yl-quinazolin-4(3H)-ones Analogue 5h (2,4,6-trimethoxy phenyl)MRSABiofilm InhibitionIC50: 20.7 µM[2]
Analogue 5j (4-methylthio phenyl)MRSABiofilm InhibitionIC50: 22.4 µM[2]
Analogue 5k (3-bromo phenyl)MRSABiofilm InhibitionIC50: 21.9 µM[2]

Note: Direct comparison of potency is challenging due to the different assays used (growth inhibition vs. biofilm inhibition). However, the data indicates that both classes of compounds exhibit significant antimicrobial effects.

Experimental Protocols

Synthesis Protocols

1. Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

This synthesis involves a cyclocondensation reaction between an aminotriazole and a chalcone derivative.

  • Step 1: Synthesis of Chalcones (8a-p): Substituted acetophenones are reacted with aryl aldehydes in methanolic sodium hydroxide to yield chalcones.

  • Step 2: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines (9a-p):

    • A mixture of the appropriate chalcone (1 mmol) and 3-phenyl-1,2,4-triazole-5-amine (1 mmol) in glacial acetic acid (10 mL) is refluxed for 8-12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 1,2,4-triazolo[1,5-a]pyrimidine derivative.[1]

2. Synthesis of 2-(2-Amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones

This synthesis is achieved through the condensation of a quinazolinonyl enone with guanidine.

  • Step 1: Synthesis of Quinazolinonyl Enones (4a-v): These intermediates are prepared via an aldol condensation of 2-acetyl-4(3H)quinazolinone with various substituted aromatic aldehydes.[2]

  • Step 2: Synthesis of 2-(2-Amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones (5a-v):

    • The quinazolinonyl enone (1 equivalent) is refluxed in ethanol in the presence of guanidine under basic conditions.[2]

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is worked up by cooling and filtration.

    • The resulting solid is washed and purified, typically by recrystallization, to yield the final product.[2]

Antimicrobial Evaluation Protocols

1. Modified Kirby-Bauer Disk Diffusion Method

This method determines the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition.[3][4][5]

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and its turbidity is adjusted to match the 0.5 McFarland standard.[5]

  • Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.[3]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[4]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.[3][4]

  • Result Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[3]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[6][7]

  • Serial Dilutions: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.[7]

  • Incubation: The microtiter plate is incubated at 35°C for 18-24 hours.[6]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[8]

Visualizing the Processes

To better understand the experimental workflows and synthetic pathways, the following diagrams have been generated.

Synthesis_of_Triazolopyrimidines cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Chalcone Chalcone Derivative Reflux Reflux in Glacial Acetic Acid Chalcone->Reflux Aminotriazole 3-Amino-1,2,4-triazole Aminotriazole->Reflux Pour Pour into Ice Water Reflux->Pour Cool Filter Filter Precipitate Pour->Filter Recrystallize Recrystallize Filter->Recrystallize Wash & Dry Product 1,2,4-Triazolo[1,5-a]pyrimidine Recrystallize->Product

Caption: Synthetic pathway for 1,2,4-Triazolo[1,5-a]pyrimidines.

Antimicrobial_Evaluation_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_results Data Analysis BacterialCulture Bacterial Culture DiskDiffusion Disk Diffusion Test 1. Inoculate Agar Plate 2. Apply Compound Disks 3. Incubate BacterialCulture->DiskDiffusion BrothMicrodilution Broth Microdilution (MIC) 1. Serial Dilution of Compound 2. Inoculate Wells 3. Incubate BacterialCulture->BrothMicrodilution CompoundPrep Prepare Test Compound Stock Solution CompoundPrep->DiskDiffusion CompoundPrep->BrothMicrodilution MeasureZone Measure Zone of Inhibition (mm) DiskDiffusion->MeasureZone DetermineMIC Determine MIC (µg/mL or µM) BrothMicrodilution->DetermineMIC

References

A Comparative Guide to the Antimicrobial Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the urgent discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against various bacterial and fungal strains.[1][2][3][4] This guide provides a comparative analysis of the antimicrobial performance of different pyrimidine derivatives, supported by experimental data, detailed protocols, and visualizations of experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy of various pyrimidine derivatives has been extensively evaluated. The following table summarizes the Minimum Inhibitory Concentration (MIC) data and zones of inhibition from several key studies, offering a comparative perspective on the potency of different structural classes of pyrimidines.

Derivative ClassSpecific Compound/DerivativeTarget OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference(s)
Thiophenyl-pyrimidines 2,4-disubstituted-6-thiophenyl-pyrimidine (Compound 33)Methicillin-resistant Staphylococcus aureus (MRSA)2Not Reported[5]
Vancomycin-resistant Enterococci (VREs)2Not Reported[5]
Pyrido[2,3-d]pyrimidines 2,4-disubstituted-pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidines (Compound 9a)Staphylococcus aureus4Not Reported[6]
Bacillus subtilis4Not Reported[6]
Escherichia coli8Not Reported[6]
Candida albicans8Not Reported[6]
2,5,7-trimethylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives (Compound 5b)Gram-positive bacteria0.48 - 3.91Not Reported[7]
Gram-negative bacteria0.48 - 3.91Not Reported[7]
Pyrazolo[1,5-a]pyrimidines Phenylsulfonyl-substituted pyrazolo[1,5-a]pyrimidinesVarious Bacteria and FungiNot specified, but some derivatives exceeded the activity of the reference drug.Not Reported[8]
1,2,4-Triazolo[1,5-a]pyrimidines Compound IVBacterial DNA gyrase (inhibition assay)IC50 = 0.68 µMNot Applicable[9]
Compound 9o (X = OMe, Y = Me)Bacillus subtilisNot Reported43[9]
Staphylococcus aureusNot Reported45[9]
Escherichia coliNot Reported43[9]
Pseudomonas aeruginosaNot Reported42[9]
Thiazolidinone-bearing pyrimidines 3-(5,7-dihydrothieno[3,4-d]pyrimidin-4-ylamino)-2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one (7a)Not specifiedPotent activity reportedNot Reported[10][11]
3-(5,7-dihydrothieno[3,4-d]pyrimidin-4-ylamino)-2-(pyridin-2-yl)-1,3-thiazolidin-4-one (7b)Not specifiedPotent activity reportedNot Reported[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the antimicrobial activity of pyrimidine derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is widely used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Synthesized pyrimidine derivatives

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

    • Solvent for dissolving compounds (e.g., Dimethyl Sulfoxide - DMSO)

  • Procedure:

    • A stock solution of each pyrimidine derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium (MHB or RPMI-1640) in the wells of a 96-well plate.

    • The microbial inoculum is prepared by adjusting the turbidity of a fresh culture to match the 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Each well is inoculated with the standardized microbial suspension.

    • Control wells are included: a positive control with a standard antibiotic, a negative control with only the medium and inoculum (no compound), and a sterility control with only the medium.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Determination of Zone of Inhibition by Agar Disk Diffusion Method

This method assesses the extent of microbial growth inhibition by a substance.

  • Materials:

    • Synthesized pyrimidine derivatives

    • Mueller-Hinton Agar (MHA) plates

    • Sterile paper discs (6 mm in diameter)

    • Microbial cultures

    • Standard antimicrobial agent discs as positive controls

  • Procedure:

    • A standardized microbial inoculum (0.5 McFarland standard) is uniformly spread over the entire surface of an MHA plate using a sterile cotton swab.

    • Sterile paper discs are impregnated with a known concentration of the pyrimidine derivative solution and allowed to dry.

    • The impregnated discs are placed on the surface of the agar.

    • A standard antibiotic disc and a blank disc (impregnated with the solvent only) are also placed on the agar as positive and negative controls, respectively.

    • The plates are incubated at 37°C for 18-24 hours.

    • The diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel pyrimidine derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Pyrimidine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock_prep Stock Solution Preparation characterization->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay disk_diffusion Zone of Inhibition (Agar Disk Diffusion) stock_prep->disk_diffusion data_analysis Data Collection & Analysis mic_assay->data_analysis disk_diffusion->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies mechanism_studies Mechanism of Action Studies data_analysis->mechanism_studies

Caption: Workflow for antimicrobial screening of pyrimidine derivatives.

Proposed Mechanism of Action: Inhibition of FtsZ Polymerization

Some thiophenyl-pyrimidine derivatives have been found to exert their antibacterial effect by inhibiting the polymerization of the FtsZ protein, which is crucial for bacterial cell division.[12] The diagram below illustrates this proposed mechanism.

G cluster_cell Bacterial Cell cluster_process Cell Division Process FtsZ_monomer FtsZ Monomers Polymerization FtsZ Polymerization FtsZ_monomer->Polymerization GTP GTP GTP->Polymerization required for Pyrimidine Thiophenyl-pyrimidine Derivative Pyrimidine->Polymerization Inhibits Z_ring Z-ring Formation Polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division

Caption: Inhibition of FtsZ polymerization by a pyrimidine derivative.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (2-Pyrimidylthio)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Pyrimidylthio)acetic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Hazard Summary Table:

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Requirements Table:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing.Prevents skin contact and subsequent irritation.[1][4]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with an appropriate filter.To be used in poorly ventilated areas or when dust formation is likely to avoid respiratory tract irritation.[5]

Operational and Handling Plan

Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.

Pre-Handling Preparations
  • Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][4]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible.[6][7]

  • Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning work.

Handling the Chemical
  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][6]

  • Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[1][4]

  • Personal Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the handling area.[1][7]

  • Container Management: Keep the container tightly closed when not in use.[1][4]

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Container: Keep the substance in its original, tightly sealed container.[1][4]

  • Security: Store in a locked-up area.[1][4]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand or earth.

    • Collect the material into a suitable, labeled container for disposal.[1][8]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's safety officer.

    • Prevent the spill from entering drains or waterways.[1]

    • Only trained personnel with appropriate PPE should attempt to clean up the spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent paper) in a designated, labeled hazardous waste container.[1][4]

  • Disposal Route: The waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][4]

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weighing prep_setup->handle_weigh Proceed to Handling handle_reaction Use in Reaction handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate End of Experiment cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill Spill spill_contain Contain Spill emergency_spill->spill_contain spill_notify Notify Safety Officer emergency_spill->spill_notify spill_clean Clean Up emergency_spill->spill_clean emergency_exposure Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_contain->spill_notify spill_notify->spill_clean exposure_firstaid->exposure_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Pyrimidylthio)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Pyrimidylthio)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.